3-(4,5-Dihydro-1H-imidazol-2-yl)phenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-(4,5-dihydro-1H-imidazol-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-8-3-1-2-7(6-8)9-10-4-5-11-9/h1-3,6,12H,4-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMULJMVKZKHEEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584794 | |
| Record name | 3-(4,5-Dihydro-1H-imidazol-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
834884-99-0 | |
| Record name | 3-(4,5-Dihydro-1H-imidazol-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4,5-Dihydro-1H-imidazol-2-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to 3-(4,5-Dihydro-1H-imidazol-2-yl)phenol: Structure, Properties, and Pharmacological Significance
For Researchers, Scientists, and Drug Development Professionals
Authored by [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive technical overview of 3-(4,5-Dihydro-1H-imidazol-2-yl)phenol, a heterocyclic compound of significant interest in medicinal chemistry and pharmacology. Drawing from established scientific principles and available data, this document delves into its chemical structure, physicochemical properties, synthesis, and pharmacological profile, with a focus on its interactions with adrenergic and imidazoline receptors.
Introduction: The Significance of the 2-Arylimidazoline Scaffold
This compound, also known as 2-(3-hydroxyphenyl)imidazoline, belongs to the 2-arylimidazoline class of compounds. This structural motif is a cornerstone in the development of various pharmacologically active agents. The core structure, consisting of a phenyl ring linked to a 4,5-dihydro-1H-imidazol-2-yl (imidazoline) ring, is a privileged scaffold that has been extensively explored for its ability to interact with key physiological targets, particularly adrenergic and imidazoline receptors.
The strategic placement of a hydroxyl group at the meta-position of the phenyl ring in this compound is a critical determinant of its potential biological activity. This feature allows for specific hydrogen bonding interactions within receptor binding pockets, influencing affinity and efficacy. Understanding the nuanced relationship between the structure of this compound and its functional effects is paramount for its potential application in drug discovery and development.
Chemical Structure and Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development, influencing aspects from synthetic route design to formulation and bioavailability.
Chemical Structure
The chemical structure of this compound is characterized by a phenol group attached to the 2-position of a dihydroimidazole (imidazoline) ring.
Molecular Formula: C₉H₁₀N₂O[1]
Molecular Weight: 162.19 g/mol [1]
CAS Number: 834884-99-0[1]
Synonyms: 2-(3-Hydroxyphenyl)imidazoline, 2-(3-Hydroxyphenyl)-4,5-dihydro-1H-imidazole
Below is a DOT script representation of the chemical structure:
Caption: Chemical structure of this compound.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Physical Form | Solid | [1] |
| Melting Point | 197-201 °C | [1] |
| SMILES | Oc1cccc(c1)C2=NCCN2 | [1] |
| InChI | 1S/C9H10N2O/c12-8-3-1-2-7(6-8)9-10-4-5-11-9/h1-3,6,12H,4-5H2,(H,10,11) | [1] |
Synthesis and Characterization
Proposed Synthetic Pathway
The most common method for the synthesis of 2-imidazolines is the Pinner reaction, which involves the reaction of a nitrile with an alcohol in the presence of an acid catalyst to form an imino ether, followed by condensation with a diamine. A more direct approach involves the direct reaction of a nitrile with a diamine, often catalyzed by a Lewis acid or sulfur. A plausible synthetic route for this compound starts from 3-hydroxybenzonitrile and ethylenediamine.
Caption: Proposed synthesis of this compound.
General Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol based on known methods for the synthesis of similar 2-arylimidazolines. Note: This protocol has not been experimentally validated for this specific compound and should be adapted and optimized under appropriate laboratory safety precautions.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-hydroxybenzonitrile (1 equivalent) and ethylenediamine (4 equivalents).
-
Catalyst Addition: Add a catalytic amount of sulfur (0.25 equivalents).
-
Reaction: Heat the reaction mixture to reflux (approximately 120 °C) for a duration of 3 to 150 minutes, monitoring the reaction progress by thin-layer chromatography.
-
Work-up: After completion, cool the reaction mixture to room temperature. Add cold water and extract the product with a suitable organic solvent, such as chloroform.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like cyclohexane to yield the pure 2-(3-hydroxyphenyl)imidazoline.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-hydroxyphenyl group, with splitting patterns indicative of their substitution. Signals for the methylene protons of the imidazoline ring would likely appear as a multiplet. The phenolic hydroxyl proton and the N-H protons of the imidazoline ring would appear as broad singlets, and their chemical shifts may vary depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, with the carbon bearing the hydroxyl group shifted downfield. The quaternary carbon of the C=N bond in the imidazoline ring would also have a characteristic downfield chemical shift. The two methylene carbons of the imidazoline ring would appear in the aliphatic region.
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a broad absorption band for the phenolic O-H stretch, typically in the region of 3200-3600 cm⁻¹. A characteristic C=N stretching vibration for the imidazoline ring would be observed around 1600 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic protons would also be present.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (162.19 g/mol ). Fragmentation patterns would likely involve the loss of small neutral molecules from the imidazoline ring and cleavage of the bond between the phenyl and imidazoline rings.
Pharmacological Profile: A Dual-Targeting Ligand
The 2-arylimidazoline scaffold is a well-known pharmacophore that interacts with both α-adrenergic and imidazoline receptors. The specific substitution pattern on the phenyl ring significantly influences the affinity and selectivity for these receptor subtypes.
Adrenergic and Imidazoline Receptor Systems
-
α-Adrenergic Receptors: These are G-protein coupled receptors (GPCRs) that mediate the effects of the catecholamines, norepinephrine and epinephrine. They are subdivided into α₁ and α₂ subtypes, each with further classifications (α₁A, α₁B, α₁D and α₂A, α₂B, α₂C). These receptors are involved in a wide range of physiological processes, including vasoconstriction, neurotransmitter release, and smooth muscle contraction.
-
Imidazoline Receptors: These are a class of receptors that bind imidazoline compounds with high affinity. They are distinct from adrenergic receptors and are classified into at least three subtypes: I₁, I₂, and I₃. Imidazoline receptors are implicated in blood pressure regulation, pain perception, and metabolic control.
Structure-Activity Relationships (SAR)
Extensive research on 2-arylimidazoline derivatives has established key structure-activity relationships that can be extrapolated to predict the likely pharmacological profile of this compound.
-
The Imidazoline Ring: The 4,5-dihydro-1H-imidazol-2-yl moiety is crucial for binding to both adrenergic and imidazoline receptors.
-
The Phenyl Ring: The aromatic ring and its substituents are major determinants of receptor affinity and selectivity.
-
Hydroxyl Substitution: The presence and position of a hydroxyl group on the phenyl ring can significantly impact activity. A meta-hydroxyl group, as in the topic compound, is often associated with α-adrenergic activity. For instance, the α-adrenergic agonist phenylephrine possesses a meta-hydroxyl group.
Caption: Structure-Activity Relationship (SAR) of 2-arylimidazolines.
Anticipated Pharmacological Activity
Based on the SAR of related compounds, this compound is anticipated to exhibit affinity for both α-adrenergic and imidazoline receptors. The meta-hydroxyl group suggests a potential for α-adrenergic agonism, similar to other phenolic imidazolines. However, the precise selectivity profile and whether it acts as an agonist or antagonist at different receptor subtypes would require experimental validation through radioligand binding and functional assays. The compound's activity at imidazoline receptors is also highly probable, and its selectivity for I₁ versus I₂ subtypes would be a key determinant of its overall pharmacological effect.
Key Experimental Protocols
To fully characterize the pharmacological profile of this compound, a series of in vitro assays are essential. The following are generalized protocols for key experiments.
Radioligand Binding Assays for Adrenergic Receptors
These assays are used to determine the binding affinity (Ki) of the test compound for different adrenergic receptor subtypes.
Caption: Workflow for a radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from tissues or cell lines known to express the adrenergic receptor subtype of interest.
-
Assay Buffer: Prepare an appropriate assay buffer.
-
Reaction Mixture: In a microtiter plate, combine the cell membranes, a known concentration of a specific radioligand (e.g., [³H]-prazosin for α₁ receptors, [³H]-yohimbine for α₂ receptors), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture at a specific temperature for a set period to allow for binding equilibrium to be reached.
-
Separation: Rapidly filter the reaction mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Detection: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation.
Functional Assays for Adrenergic Receptors
Functional assays are crucial to determine whether a compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activity).
Example: Calcium Mobilization Assay for α₁-Adrenergic Receptors (Gq-coupled)
-
Cell Culture: Culture cells expressing the α₁-adrenergic receptor subtype of interest.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition: Add varying concentrations of the test compound to the cells.
-
Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Data Analysis: For agonists, plot the change in fluorescence against the logarithm of the compound concentration to determine the EC₅₀ value (the concentration that produces 50% of the maximal response). For antagonists, pre-incubate the cells with the test compound before adding a known agonist and measure the inhibition of the agonist's response to determine the IC₅₀ value.
Toxicology and Safety
While specific toxicological data for this compound is not available, general safety precautions for this class of compounds should be observed.
Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Toxicological studies on structurally related 2-arylimidazolines should be consulted to assess potential risks. It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
Conclusion and Future Directions
This compound represents a molecule of significant interest for researchers in pharmacology and drug development. Its 2-arylimidazoline scaffold, coupled with a meta-hydroxyl group, suggests a high probability of interaction with both adrenergic and imidazoline receptors, potentially with agonist properties at α-adrenergic receptors.
To fully elucidate the therapeutic potential of this compound, further research is warranted. Key future directions include:
-
Validated Synthesis and Characterization: Development and publication of a detailed, reproducible synthetic protocol and complete spectroscopic characterization.
-
Comprehensive Pharmacological Profiling: Determination of binding affinities and functional activities at a full panel of adrenergic and imidazoline receptor subtypes.
-
In Vivo Studies: Evaluation of the compound's effects in animal models to assess its physiological and potential therapeutic effects.
-
Toxicological Evaluation: Comprehensive in vitro and in vivo toxicological studies to establish a safety profile.
This in-depth technical guide serves as a foundational resource for scientists and researchers, providing a structured overview of the current knowledge and a roadmap for future investigations into the promising properties of this compound.
References
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Dardonville, C., & Rozas, I. (2004). Imidazoline binding sites and their ligands: an overview of the different chemical structures. Medicinal research reviews, 24(5), 639-661. [Link]
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Pigini, M., Bousquet, P., Carotti, A., Dontenwill, M., Giannella, M., Moriconi, R., ... & Brasili, L. (1997). Imidazoline receptors: qualitative structure-activity relationships and discovery of tracizoline and benazoline. Two ligands with high affinity and unprecedented selectivity. Bioorganic & medicinal chemistry, 5(5), 833-841. [Link]
- Ruffolo Jr, R. R., DeBernardis, J. F., & Wise, M. (1987). Structure-activity relationships for alpha-adrenergic receptor agonists and antagonists. Journal of medicinal chemistry, 30(5), 755-763.
- Kaminski, J. J., & Bristol, J. A. (1988). 2-Substituted imidazolines as alpha-adrenoceptor agonists and antagonists. Medicinal research reviews, 8(3), 369-427.
- Ishida, J., et al. (2020). Patent CN102898375B: Preparation method of 2-(3-aminophenyl) imidazoline hydrochloride.
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J. Chem. Soc. (1947), 497-505. Preparation of 2-imidazolines from nitriles. [Link]
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Graham, C. H., et al. (1995). Possible structural and functional relationships between imidazoline receptors and alpha 2-adrenoceptors. Annals of the New York Academy of Sciences, 763, 235-246. [Link]
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Dabrafenib (GSK2118436): A Technical Guide for Researchers and Drug Development Professionals
Introduction: Targeting the Core of Melanoma
The landscape of oncology has been reshaped by the advent of targeted therapies, moving beyond the broad-spectrum cytotoxicity of traditional chemotherapy to precision interventions aimed at the specific molecular drivers of cancer. At the forefront of this revolution is Dabrafenib, also known by its GlaxoSmithKline development code GSK2118436 and CAS number 834884-99-0. This small molecule inhibitor has demonstrated remarkable efficacy in the treatment of metastatic melanoma and other cancers harboring specific mutations in the BRAF gene.[1][2][3] This guide provides an in-depth technical overview of Dabrafenib, from its fundamental chemical properties and mechanism of action to practical insights for its application in research and drug development.
Chemical and Physical Properties
Dabrafenib is an orally bioavailable inhibitor of the B-raf (BRAF) protein.[3][4] Its chemical and physical properties are summarized in the table below. The mesylate salt form is commonly used in clinical formulations to improve its physicochemical characteristics.[1]
| Property | Value | Source |
| IUPAC Name | N-{3-[5-(2-Amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide | [4] |
| CAS Number | 834884-99-0 (free base), 1195768-06-9 (mesylate) | |
| Molecular Formula | C23H20F3N5O2S2 | [5] |
| Molecular Weight | 519.6 g/mol | [5] |
| Solubility | Soluble in DMSO (at 30 mg/ml) and ethanol (at 1 mg/ml with slight warming) | [5] |
| Storage | Store lyophilized at -20°C, desiccated. In solution, store at -20°C and use within 3 months. | [5] |
Mechanism of Action: Selective Inhibition of the MAPK Pathway
The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[2][6] In a significant portion of melanomas and other cancers, a specific mutation in the BRAF gene, most commonly the V600E substitution, leads to constitutive activation of the BRAF protein and downstream signaling through the MAPK pathway, driving uncontrolled cell proliferation.[1][6]
Dabrafenib is a potent, ATP-competitive inhibitor that selectively targets the mutated BRAF V600 kinase.[7][8][9] This selective inhibition blocks the phosphorylation of downstream targets MEK and ERK, ultimately leading to G1-phase cell cycle arrest and apoptosis in BRAF-mutant tumor cells.[9]
The following diagram illustrates the mechanism of action of Dabrafenib in the context of the MAPK signaling pathway.
Caption: Dabrafenib selectively inhibits mutant BRAF, blocking the MAPK signaling cascade.
In Vitro and In Vivo Activity
Dabrafenib exhibits potent and selective inhibitory activity against BRAF V600 mutations in both enzymatic and cellular assays.
In Vitro Potency and Selectivity
Dabrafenib demonstrates nanomolar potency against various BRAF V600 mutations while showing significantly less activity against wild-type BRAF and other kinases. This selectivity is crucial for minimizing off-target effects.
| Target | IC50 (nM) | Source |
| BRAF V600E | 0.6 | [10] |
| BRAF V600K | 0.5 | [5] |
| BRAF V600D/R | Inhibits proliferation and ERK signaling | [5] |
| Wild-type BRAF | 3.2 | [5] |
| c-RAF | 5.0 | [5][10] |
Broader kinase profiling has revealed that Dabrafenib is highly selective, with significant activity (<100-fold selectivity) observed for only a few other kinases, such as ALK5, LIMK1, NEK11, PKD2, and SIK.[1][11] However, the cellular impact of this off-target activity appears to be minimal compared to its potent on-target effects.[1]
Cellular Activity
In cell-based assays, Dabrafenib effectively inhibits the proliferation of melanoma and colorectal carcinoma cell lines harboring the BRAF V600E mutation, with IC50 values in the low nanomolar range.[1] Conversely, it has a minimal effect on cells with wild-type BRAF.[1]
| Cell Line (BRAF status) | IC50 (nM) | Source |
| SKMEL28 (V600E) | 3 | [1] |
| A375P F11 (V600E) | 8 | [1] |
| Colo205 (V600E) | 7 | [1] |
| HFF (Wild-type) | 3000 | [1] |
In Vivo Efficacy
Preclinical in vivo studies have demonstrated the potent antitumor activity of Dabrafenib. In mouse xenograft models using human melanoma cells with the BRAF V600E mutation, oral administration of Dabrafenib led to dose-proportional reductions in tumor growth.[1][12] Notably, at higher doses, complete tumor regression was observed in a significant percentage of treated animals.[1]
Pharmacokinetics and Pharmacodynamics
The clinical efficacy of Dabrafenib is underpinned by its favorable pharmacokinetic and pharmacodynamic properties.
Pharmacokinetics
Dabrafenib is orally bioavailable with an absolute bioavailability of 95%. It exhibits time-dependent clearance due to the induction of its own metabolism, primarily through cytochrome P450 (CYP) 3A4 and 2C8.[13] This auto-induction means that steady-state concentrations are reached after approximately 14 days of continuous dosing.[13] Consequently, systemic exposure increases less than proportionally with dose escalation.[7][13]
Pharmacodynamics
Pharmacodynamic studies in both preclinical models and clinical trials have shown a clear link between Dabrafenib administration and target engagement. A single oral dose can significantly reduce the levels of phosphorylated ERK (pERK) in tumor tissue in a dose-dependent manner.[6] This inhibition of the MAPK pathway is a key indicator of the drug's biological activity. The recommended Phase II dose of 150 mg twice daily was established based on a comprehensive evaluation of safety, pharmacokinetics, and pharmacodynamic responses.[7]
Experimental Protocols
The following are representative protocols for evaluating the activity of Dabrafenib in a research setting.
In Vitro Cell Proliferation Assay
This protocol describes a standard method for assessing the effect of Dabrafenib on the proliferation of cancer cell lines.
Materials:
-
BRAF V600E mutant and wild-type cell lines (e.g., A375 and HFF, respectively)
-
Complete cell culture medium
-
Dabrafenib stock solution (in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of Dabrafenib in complete culture medium.
-
Remove the existing medium from the cells and add the medium containing the various concentrations of Dabrafenib. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log of the Dabrafenib concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for pERK Inhibition
This protocol allows for the direct assessment of Dabrafenib's effect on its downstream target, ERK.
Materials:
-
BRAF V600E mutant cell line (e.g., A375)
-
Dabrafenib
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-pERK, anti-total ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of Dabrafenib for a specified time (e.g., 2-6 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the pERK signal to total ERK and the loading control (GAPDH).
The following diagram outlines the workflow for assessing pERK inhibition by Western blot.
Caption: Workflow for Western blot analysis of pERK inhibition.
Clinical Significance and Future Directions
Dabrafenib has demonstrated significant clinical efficacy in patients with BRAF V600-mutant melanoma, including those with brain metastases.[1] Its clinical activity is further enhanced when used in combination with a MEK inhibitor, such as Trametinib.[1] This combination therapy is now a standard of care for this patient population, as it delays the onset of acquired resistance, a common challenge with targeted therapies.[14]
Ongoing research is focused on understanding the mechanisms of resistance to BRAF inhibitors and developing strategies to overcome them.[14] This includes exploring novel combination therapies and investigating the role of the tumor microenvironment in treatment response. The story of Dabrafenib is a testament to the power of targeted therapy in oncology and serves as a paradigm for the development of future precision medicines.
References
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Rheault, T. R., Stellwagen, J. C., Adjabeng, G. M., Hornberger, K. R., Petrov, K. G., Waterson, A. G., ... & Uehling, D. E. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS medicinal chemistry letters, 4(3), 358–362. [Link]
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Falchook, G. S., Long, G. V., Kurzrock, R., Kim, K. B., Arkenau, H. T., Brown, M. P., ... & Infante, J. R. (2014). Dose selection, pharmacokinetics, and pharmacodynamics of BRAF inhibitor dabrafenib (GSK2118436). Clinical Cancer Research, 20(17), 4446–4456. [Link]
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Falchook, G. S., Long, G. V., Kurzrock, R., Kim, K. B., Arkenau, H. T., Brown, M. P., ... & Infante, J. R. (2014). Dose selection, pharmacokinetics, and pharmacodynamics of BRAF inhibitor dabrafenib (GSK2118436). PubMed, 20(17), 4446-4456. [Link]
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Falchook, G. S., Long, G. V., Kurzrock, R., Kim, K. B., Arkenau, H. T., Brown, M. P., ... & Infante, J. R. (2014). Dose Selection, Pharmacokinetics, and Pharmacodynamics of BRAF Inhibitor Dabrafenib (GSK2118436). AACR Journals. [Link]
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Gibney, G. T., & Smalley, K. S. (2012). Combinations of BRAF, MEK, and PI3K/mTOR Inhibitors Overcome Acquired Resistance to the BRAF Inhibitor GSK2118436 Dabrafenib, Mediated by NRAS or MEK Mutations. Molecular Cancer Therapeutics, 11(4), 909–920. [Link]
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An In-depth Technical Guide to the Synthesis of 3-(4,5-Dihydro-1H-imidazol-2-yl)phenol
Introduction
3-(4,5-Dihydro-1H-imidazol-2-yl)phenol, a heterocyclic compound featuring a phenol group attached to a 2-imidazoline ring, is a molecule of significant interest in medicinal chemistry and drug development. Its structural motif is found in various biologically active compounds, and it is also recognized as a potential impurity in the synthesis of certain pharmaceuticals. A thorough understanding of its synthesis is therefore crucial for researchers in these fields. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering detailed mechanistic insights, step-by-step experimental protocols, and guidance on product characterization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O | |
| Molecular Weight | 162.19 g/mol | |
| Appearance | Solid | |
| Melting Point | 197-201 °C | |
| CAS Number | 834884-99-0 |
Synthetic Pathways
The synthesis of 2-substituted-2-imidazolines, such as this compound, can be approached through several methodologies. The most direct and widely employed route involves the condensation of a nitrile with ethylenediamine. An alternative, though more elaborate, approach is the Pinner reaction, which proceeds via an imidate intermediate.
Pathway 1: Direct Condensation of 3-Hydroxybenzonitrile with Ethylenediamine
This is the most straightforward and atom-economical approach for the synthesis of this compound. The reaction involves the direct cyclocondensation of 3-hydroxybenzonitrile with ethylenediamine.[1] This reaction can be performed under various conditions, including thermal induction or with the aid of a catalyst to enhance the reaction rate and yield.
Reaction Mechanism:
The reaction is believed to proceed through the nucleophilic addition of one of the amino groups of ethylenediamine to the electrophilic carbon of the nitrile group in 3-hydroxybenzonitrile. This is followed by an intramolecular cyclization with the elimination of ammonia, leading to the formation of the 2-imidazoline ring. The presence of a catalyst, such as a Lewis acid or a sulfur-based reagent, can facilitate the initial activation of the nitrile group.
Figure 1: Simplified reaction scheme for the direct condensation pathway.
Experimental Protocol (Adapted from a general procedure for 2-imidazoline synthesis): [2]
This protocol is an adaptation of a general method for the synthesis of 2-imidazolines from nitriles and should be optimized for the specific synthesis of this compound.
Materials:
-
3-Hydroxybenzonitrile
-
Ethylenediamine
-
Sodium hydrosulfide (NaSH) (as catalyst)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Methanol
-
Deionized water
-
Ice
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-hydroxybenzonitrile (20 mmol), 70% sodium hydrosulfide hydrate (2 mmol), and ethylenediamine (20 mL).
-
Reaction: Heat the mixture to reflux with constant stirring for 1.5 to 2 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, pour the resulting mixture into ice water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic extracts and wash with water (1 x 50 mL) and then with brine (1 x 50 mL).
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a mixture of ethyl acetate and methanol.
Causality Behind Experimental Choices:
-
Ethylenediamine as both reactant and solvent: Using an excess of ethylenediamine serves a dual purpose. It acts as one of the primary reactants and also as a high-boiling solvent, which is suitable for the reflux conditions required for the reaction.
-
Sodium hydrosulfide as a catalyst: While the reaction can proceed thermally, the addition of a catalyst like sodium hydrosulfide can significantly improve the reaction rate and yield.[2][3] It is thought to activate the nitrile group towards nucleophilic attack.
-
Aqueous work-up and extraction: This standard procedure is used to remove the excess ethylenediamine, the catalyst, and any water-soluble byproducts from the reaction mixture.
-
Recrystallization for purification: This is a standard and effective method for purifying solid organic compounds to a high degree of purity. The choice of ethyl acetate and methanol as solvents should be optimized based on the solubility of the product and impurities.
Pathway 2: The Pinner Reaction
The Pinner reaction provides a two-step alternative for the synthesis of this compound.[2][4][5] This method involves the initial formation of an imidate salt from the reaction of 3-hydroxybenzonitrile with an alcohol under acidic conditions. The resulting imidate is then treated with ethylenediamine to form the desired 2-imidazoline.
Reaction Mechanism:
-
Formation of the Pinner Salt (Imidate Hydrochloride): 3-Hydroxybenzonitrile is treated with an alcohol (e.g., ethanol) in the presence of a strong acid, typically anhydrous hydrogen chloride. The acid protonates the nitrile nitrogen, activating the carbon for nucleophilic attack by the alcohol. This results in the formation of an imidate hydrochloride, also known as a Pinner salt.[4][5]
-
Reaction with Ethylenediamine: The isolated Pinner salt is then reacted with ethylenediamine. The amino groups of ethylenediamine are more nucleophilic than the alcohol and will displace the alkoxy group of the imidate, followed by cyclization to form the 2-imidazoline ring.
Sources
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The Enigmatic Agonism: A Technical Guide to the Mechanism of Action of Dihydro-imidazolyl-phenol Compounds at Adrenergic Receptors
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth exploration of the molecular mechanisms underpinning the pharmacological activity of dihydro-imidazolyl-phenol compounds, a chemical scaffold of significant interest in modern drug discovery. Moving beyond a superficial overview, this document, authored from the perspective of a Senior Application Scientist, delves into the causal relationships between chemical structure, experimental design, and the observed biological effects, with a primary focus on their well-established role as α-adrenergic receptor agonists.
Introduction: The Dihydro-imidazolyl-phenol Scaffold - A Privileged Structure
The dihydro-imidazolyl-phenol moiety represents a "privileged structure" in medicinal chemistry, a molecular framework that is capable of binding to multiple, often unrelated, biological targets. While early investigations highlighted the antioxidant properties of some derivatives, a more profound and therapeutically relevant mechanism of action for a significant subclass of these compounds lies in their ability to potently and selectively interact with adrenergic receptors.
Specifically, the 2-(dihydro-imidazolyl)-phenol substructure is a key pharmacophore in a class of sympathomimetic amines that includes well-known clinical agents such as oxymetazoline and clonidine. These compounds exert their physiological effects, most notably vasoconstriction and centrally mediated antihypertensive actions, through their interaction with α-adrenergic receptors. This guide will dissect this mechanism, from receptor binding to downstream cellular responses, and provide the technical foundation for researchers to investigate novel compounds within this class.
Core Mechanism of Action: α-Adrenergic Receptor Agonism
The primary mechanism of action for many pharmacologically active dihydro-imidazolyl-phenol compounds is their function as agonists at α-adrenergic receptors. These receptors are members of the G-protein coupled receptor (GPCR) superfamily and are broadly classified into two main types: α1 and α2, each with further subtypes (α1A, α1B, α1D and α2A, α2B, α2C).[1][2] Dihydro-imidazolyl-phenol derivatives often exhibit selectivity for α1-receptors or mixed α1/α2-receptor activity.
α1-Adrenergic Receptor Activation: The Gq Signaling Cascade
Upon binding of a dihydro-imidazolyl-phenol agonist, the α1-adrenergic receptor undergoes a conformational change, activating its coupled heterotrimeric G-protein, Gq.[3][4] This initiates a well-defined signaling cascade:
-
Gq Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gq protein (Gαq). This causes the dissociation of Gαq-GTP from the Gβγ dimer.[5]
-
Phospholipase C (PLC) Activation: The dissociated Gαq-GTP subunit activates the membrane-bound enzyme phospholipase C-β (PLC-β).[4][6]
-
Second Messenger Generation: PLC-β catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8]
-
Downstream Effects:
-
IP3 and Calcium Mobilization: IP3, being water-soluble, diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[8][9]
-
DAG and Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).[8]
-
This cascade ultimately leads to the physiological responses associated with α1-adrenergic stimulation, such as smooth muscle contraction (vasoconstriction).[3]
α2-Adrenergic Receptor Activation: The Gi Signaling Cascade
Some dihydro-imidazolyl-phenol compounds also exhibit activity at α2-adrenergic receptors. The signaling pathway for these receptors is distinct from that of α1-receptors and is mediated by the inhibitory G-protein, Gi.
-
Gi Protein Activation: Agonist binding to the α2-adrenergic receptor facilitates the exchange of GDP for GTP on the α-subunit of the Gi protein (Gαi).
-
Adenylate Cyclase Inhibition: The activated Gαi-GTP subunit inhibits the enzyme adenylyl cyclase.[10]
-
Reduced cAMP Levels: This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[10]
-
Downstream Effects: The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA), which in turn modulates the phosphorylation state and activity of various downstream effector proteins. In the central nervous system, this leads to a reduction in sympathetic outflow, contributing to the antihypertensive effects of drugs like clonidine.
Experimental Validation and Characterization
A thorough understanding of the mechanism of action of a novel dihydro-imidazolyl-phenol compound requires a multi-faceted experimental approach. The following protocols represent the gold standard for characterizing the adrenergic activity of these molecules.
Radioligand Binding Assays: Quantifying Receptor Affinity
Radioligand binding assays are fundamental for determining the affinity (expressed as the inhibition constant, Ki) of a test compound for a specific receptor subtype.[11]
Protocol: Competitive Radioligand Binding Assay for α1-Adrenergic Receptors
-
Membrane Preparation:
-
Homogenize tissue or cells known to express the α1-adrenergic receptor (e.g., rat cerebral cortex) in ice-cold homogenization buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).[12]
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Reaction:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled antagonist (e.g., [3H]-Prazosin), and varying concentrations of the unlabeled test compound.[12]
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled competitor).
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Counting:
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays: Measuring Agonist Activity
Functional assays are essential to determine whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist.
Protocol: Phosphoinositide Hydrolysis Assay
This assay measures the accumulation of inositol phosphates, the downstream products of PLC activation, and is a direct measure of Gq-coupled receptor activation.[15]
-
Cell Culture and Labeling:
-
Culture cells expressing the α1-adrenergic receptor of interest.
-
Label the cells with [3H]-myo-inositol overnight to incorporate it into membrane phosphoinositides.
-
-
Stimulation:
-
Wash the cells to remove unincorporated [3H]-myo-inositol.
-
Pre-incubate the cells with LiCl, which inhibits inositol monophosphatases, allowing for the accumulation of inositol phosphates.
-
Stimulate the cells with varying concentrations of the dihydro-imidazolyl-phenol test compound for a defined period.
-
-
Extraction and Quantification:
-
Lyse the cells and extract the soluble inositol phosphates.
-
Separate the inositol phosphates from other cellular components using anion-exchange chromatography.
-
Quantify the amount of [3H]-inositol phosphates using scintillation counting.
-
-
Data Analysis:
-
Plot the amount of inositol phosphate accumulation against the logarithm of the agonist concentration to generate a dose-response curve.
-
Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response).
-
Protocol: Ex Vivo Vasoconstriction Assay
This assay provides a physiologically relevant measure of α1-adrenergic agonist activity.[16]
-
Tissue Preparation:
-
Isolate a blood vessel (e.g., rat aorta or mesenteric artery) and cut it into rings.
-
Mount the arterial rings in an organ bath containing physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.
-
-
Equilibration and Viability Check:
-
Allow the tissue to equilibrate under a resting tension.
-
Assess the viability of the tissue by inducing a contraction with a high concentration of KCl.[16]
-
-
Cumulative Concentration-Response Curve:
-
Add the dihydro-imidazolyl-phenol test compound to the organ bath in a cumulative manner, increasing the concentration stepwise.
-
Record the isometric tension generated by the arterial ring at each concentration.
-
-
Data Analysis:
-
Plot the contractile response (as a percentage of the maximum KCl-induced contraction) against the logarithm of the agonist concentration.
-
Determine the EC50 and Emax for the vasoconstrictor response.
-
Structure-Activity Relationships (SAR)
The potency and selectivity of dihydro-imidazolyl-phenol compounds for adrenergic receptors are highly dependent on their chemical structure. Key SAR observations include:
-
The Phenolic Hydroxyl Group: The position and presence of the hydroxyl group on the phenyl ring are critical for activity. A catechol (3,4-dihydroxy) moiety is often optimal for potent α-adrenergic agonism.[17]
-
Substitution on the Imidazoline Ring: The nature of substituents on the imidazoline ring can influence selectivity for α1 versus α2 receptors.
-
The Linker between the Phenyl and Imidazoline Rings: The length and nature of the linker can impact receptor affinity and efficacy. For some analogues, an oxygen atom in the side-chain is essential for α1-agonist activity.[18][[“]]
Quantitative Data Summary
| Compound Class | Assay | Receptor Subtype | Key Parameter | Typical Value Range |
| 2-Arylimidazoline | Radioligand Binding | α1 | Ki | 1 - 100 nM |
| 2-Arylimidazoline | Radioligand Binding | α2 | Ki | 10 - 1000 nM |
| 2-Arylimidazoline | Phosphoinositide Hydrolysis | α1 | EC50 | 10 - 500 nM |
| 2-Arylimidazoline | Vasoconstriction | α1 | EC50 | 1 - 200 nM |
Note: These are representative value ranges and can vary significantly based on the specific chemical structure of the compound.
Conclusion
Dihydro-imidazolyl-phenol compounds represent a versatile chemical scaffold with a well-defined mechanism of action as α-adrenergic receptor agonists. Their interaction with these receptors triggers Gq or Gi protein-mediated signaling cascades, leading to distinct physiological responses. A comprehensive understanding of their pharmacology necessitates a rigorous experimental approach, including radioligand binding assays to determine receptor affinity and functional assays to characterize agonist efficacy. The structure-activity relationships within this class of compounds provide a roadmap for the rational design of novel therapeutics with improved potency and selectivity. This guide provides the foundational knowledge and experimental framework for researchers to effectively explore the therapeutic potential of this important class of molecules.
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
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Wikipedia. (2024). Alpha-1 adrenergic receptor. Retrieved from [Link]
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Wikipedia. (2024). Alpha-2 adrenergic receptor. Retrieved from [Link]
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QIAGEN. (n.d.). α-Adrenergic Signaling. GeneGlobe. Retrieved from [Link]
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Wikipedia. (2024). G protein-coupled receptor. Retrieved from [Link]
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University of Washington. (n.d.). Signal Transduction 1: G Protein Coupled Receptors. In Pressbooks. Retrieved from [Link]
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Science With Tal. (2023, March 15). Gq Pathway Of G-Protein-Coupled Receptors Explained | Clip [Video]. YouTube. [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
- Abe, A., & Shayman, J. A. (2018). Protocols for Enzymatic Fluorometric Assays to Quantify Phospholipid Classes. Methods in Molecular Biology, 1698, 149–163.
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
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TeachMePhysiology. (2024, April 8). G-Proteins (GPCRs) - Structure - Function. Retrieved from [Link]
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REPROCELL. (n.d.). Vasoconstriction in human coronary arteries (5-HT receptor – 5-HT). Retrieved from [Link]
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Creative Diagnostics. (n.d.). GPCR Pathway. Retrieved from [Link]
- Boyer, J. L., Hepler, J. R., & Harden, T. K. (1989). [3H]Inositol phosphate formation in WB cells: evidence for the stimulation of phosphoinositide hydrolysis by independent pathways. Biochemical Journal, 262(3), 803–810.
- Alberts, B., Johnson, A., Lewis, J., Raff, M., Roberts, K., & Walter, P. (2002). Signaling through G-Protein-Linked Cell-Surface Receptors. In Molecular Biology of the Cell (4th ed.). Garland Science.
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- Ruffolo, R. R., Jr, & Waddell, J. E. (1982). Aromatic and benzylic hydroxyl substitution of phenethylamines and imidazolines: effects on alpha-1 and alpha-2 adrenergic receptor activity. Journal of Pharmacology and Experimental Therapeutics, 222(1), 29–36.
- Chapleo, C. B., et al. (1987). Alpha 2-adrenergic agonists/antagonists: the synthesis and structure-activity relationships of a series of indolin-2-yl and tetrahydroquinolin-2-yl imidazolines. Journal of Medicinal Chemistry, 30(9), 1555–1562.
-
REPROCELL. (n.d.). Vasoconstriction in human subcutaneous resistance arteries (Prostanoid receptor). Retrieved from [Link]
- Cockcroft, S., & Gomperts, B. D. (1989). Measurement of phosphoinositide hydrolysis in isolated cell membrane preparations. Methods in Enzymology, 168, 338–347.
- Lee, H. J., et al. (2020). Automatic protocol for quantifying the vasoconstriction in blood vessel images. Scientific Reports, 10(1), 1–11.
- Pigini, M., et al. (1997). Imidazoline receptors: qualitative structure-activity relationships and discovery of tracizoline and benazoline. Two ligands with high affinity and unprecedented selectivity. Bioorganic & Medicinal Chemistry, 5(5), 833–841.
- Adebiyi, A., et al. (2021). Guidelines for the measurement of vascular function and structure in isolated arteries and veins.
- Hammond, G. R., & Balla, T. (2015). Detection and manipulation of phosphoinositides. Cold Spring Harbor Perspectives in Biology, 7(6), a020815.
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The Therapeutic Promise of 3-(4,5-Dihydro-1H-imidazol-2-yl)phenol Derivatives: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-(4,5-dihydro-1H-imidazol-2-yl)phenol scaffold represents a privileged structure in medicinal chemistry, demonstrating significant potential for a range of biological activities. This technical guide provides an in-depth exploration of these derivatives, with a primary focus on their interactions with adrenergic receptors and their potential as antihypertensive agents. We will delve into the structure-activity relationships (SAR), mechanisms of action, and detailed experimental protocols for the synthesis and evaluation of these promising compounds. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working in the field of cardiovascular and related therapeutics.
Introduction: The Imidazoline Nucleus in Drug Discovery
The imidazole ring and its derivatives are fundamental heterocyclic structures that have been extensively explored in medicinal chemistry.[1][2] These five-membered rings containing two nitrogen atoms are key components in numerous biologically active molecules, including natural products and synthetic drugs.[[“]][4] The unique electronic and structural features of the imidazoline core allow for diverse chemical modifications, leading to a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antihypertensive effects.[5][6] The 4,5-dihydro-1H-imidazol-2-yl) moiety, in particular, has garnered significant attention for its ability to interact with adrenergic receptors and imidazoline binding sites, making it a cornerstone for the development of cardiovascular drugs.[7][8]
Adrenergic Receptor Modulation: The Primary Biological Activity
Derivatives of this compound are most notably recognized for their activity at adrenergic receptors, particularly α-adrenergic receptors.[9] These receptors are key players in the sympathetic nervous system, regulating a multitude of physiological processes, including vasoconstriction, heart rate, and neurotransmitter release.
α-Adrenergic Receptor Agonism and Antagonism
Many compounds based on the imidazoline scaffold, such as cirazoline, exhibit high affinity for α1-adrenergic receptors.[4][10] Structure-activity relationship studies have revealed that specific substitutions on the phenol ring and the imidazoline nucleus can modulate the selectivity and efficacy of these compounds, leading to either agonist or antagonist activity at different α-adrenergic receptor subtypes.[[“]][11] For instance, the nature of the substituent at the para position of the phenol ring can significantly influence the α2/α1 selectivity.[11]
Imidazoline Binding Sites (IBS)
Beyond the classical adrenergic receptors, this compound derivatives also interact with imidazoline binding sites (IBS).[7][8] These sites are classified into I1, I2, and I3 subtypes and are involved in the central regulation of blood pressure, pain perception, and other physiological processes. The affinity for these sites, in conjunction with adrenergic receptor activity, contributes to the complex pharmacological profile of these compounds.[2]
Antihypertensive Potential: A Key Therapeutic Application
The modulation of adrenergic receptors and imidazoline binding sites by these derivatives translates into a significant potential for the treatment of hypertension.[12][13][14] By acting on central and peripheral α2-adrenergic receptors, these compounds can reduce sympathetic outflow, leading to a decrease in blood pressure.
Mechanism of Antihypertensive Action
The primary mechanism of antihypertensive action for many this compound derivatives involves their agonist activity at presynaptic α2-adrenergic receptors in the central nervous system. This activation inhibits the release of norepinephrine, a key neurotransmitter in the sympathetic nervous system, resulting in reduced sympathetic tone, decreased peripheral resistance, and a subsequent lowering of blood pressure. The interaction with I1 imidazoline receptors in the brainstem is also believed to contribute to this central sympatholytic effect.
Caption: Signaling pathway of antihypertensive action.
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is highly dependent on their chemical structure. Key SAR insights include:
-
Phenolic Hydroxyl Group: The presence and position of the hydroxyl group on the phenyl ring are often crucial for activity. It can participate in hydrogen bonding interactions with the receptor.
-
Substituents on the Phenyl Ring: The nature, size, and position of other substituents on the phenyl ring can significantly impact affinity, selectivity, and efficacy. For example, lipophilic groups can enhance binding to hydrophobic pockets in the receptor.
-
The Imidazoline Ring: The integrity of the dihydro-imidazole ring is generally essential for activity. Modifications to this ring can alter the compound's interaction with both adrenergic receptors and imidazoline binding sites.[15]
| Compound/Modification | Effect on α1-Adrenergic Activity | Effect on α2-Adrenergic Activity | Reference |
| Cirazoline Analogue (unsubstituted) | High Affinity | High Affinity | [4] |
| Replacement of cyclopropyl with isopropoxy | 20-fold more selective for α1 | Reduced Affinity | [4] |
| Methyl and allyl substitutions | High selectivity for IGRS over α1 | High selectivity for IGRS over α2B/α2C | [4] |
Experimental Protocols
General Synthesis of this compound Derivatives
A common synthetic route to these compounds involves the condensation of a substituted benzoic acid or its ester derivative with ethylenediamine.[7][8]
Step 1: Esterification of the Substituted Benzoic Acid
-
Dissolve the substituted 3-hydroxybenzoic acid in an excess of ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the ethyl ester with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Step 2: Formation of the Imidazoline Ring
-
Mix the synthesized ethyl ester with an excess of ethylenediamine.
-
Heat the mixture at a specified temperature (e.g., 120-140 °C) for several hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and purify the product by column chromatography or recrystallization.
Caption: General synthesis workflow.
Adrenergic Receptor Binding Assay Protocol
This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for α-adrenergic receptors.[6][16][17][18][19]
Materials:
-
Cell membranes expressing the target α-adrenergic receptor subtype.
-
Radiolabeled ligand (e.g., [3H]-prazosin for α1, [3H]-rauwolscine for α2).
-
Unlabeled competitor (the test compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well filter plates.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in the binding buffer.
-
In a 96-well plate, add the cell membranes, the radiolabeled ligand at a fixed concentration (typically at its Kd value), and the varying concentrations of the test compound.
-
For determining non-specific binding, add a high concentration of a known unlabeled ligand.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Model for Antihypertensive Activity Screening
Spontaneously Hypertensive Rats (SHR) are a widely used animal model to evaluate the antihypertensive effects of novel compounds.[1][5][20][21][22]
Procedure:
-
Use adult male or female SHRs with established hypertension.
-
Measure the baseline systolic blood pressure (SBP) and heart rate (HR) using the tail-cuff method.
-
Administer the test compound orally or intraperitoneally at different doses to different groups of rats. A vehicle control group should also be included.
-
Measure SBP and HR at various time points after drug administration (e.g., 1, 2, 4, 6, and 24 hours).
-
Plot the change in SBP and HR over time for each dose group.
-
Determine the dose-response relationship and the duration of action of the compound.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed effects compared to the vehicle control group.
Conclusion and Future Directions
Derivatives of this compound continue to be a fertile ground for the discovery of novel therapeutics, particularly for cardiovascular diseases like hypertension. Their ability to interact with both adrenergic receptors and imidazoline binding sites offers a multi-faceted approach to treatment. Future research in this area should focus on the design and synthesis of derivatives with improved subtype selectivity to minimize side effects, as well as a deeper investigation into their downstream signaling pathways to uncover novel therapeutic applications. The experimental protocols provided in this guide offer a solid foundation for the continued exploration of this promising class of compounds.
References
- A Comprehensive Review on Animal Models for Screening of Antihypertensive Drugs.
- Pigini, M., Bousquet, P., Carotti, A., Dontenwill, M., Giannella, M., Moriconi, R., ... & Brasili, L. (1997). Imidazoline receptors: qualitative structure-activity relationships and discovery of tracizoline and benazoline. Two ligands with high affinity and unprecedented selectivity. Bioorganic & medicinal chemistry letters, 7(15), 2011-2016.
- Structure-activity relationship at alpha-adrenergic receptors within a series of imidazoline analogues of cirazoline. Consensus. (2000).
- Perez, D. M., Hwa, J., Gaivin, R., Mathur, R., Brown, F., & Graham, R. M. (1995). Separation of alpha-adrenergic and imidazoline/guanidinium receptive sites (IGRS) activity in a series of imidazoline analogues of cirazoline. The Journal of pharmacology and experimental therapeutics, 273(2), 765-772.
- Preclinical Screening of Antihypertensive Agents | In-Vitro & In-Vivo Models. Slideshare.
- Pigini, M., Brasili, L., Carotti, A., Carrieri, A., Leonardi, A., & Melchiorre, U. (2000). Structure–activity relationship at α-adrenergic receptors within a series of imidazoline analogues of cirazoline. Il Farmaco, 55(5-6), 339-347.
- Chapleo, C. B., Myers, P. L., Butler, R. C. M., Doxey, J. C., Roach, A. G., & Smith, C. F. C. (1983). .alpha.2-Adrenergic agonists/antagonists: the synthesis and structure-activity relationships of a series of indolin-2-yl and tetrahydroquinolin-2-yl imidazolines. Journal of Medicinal Chemistry, 26(6), 823-831.
- Screening methods of anti hypertensive agents. Slideshare.
- Rockman, H. A., Koch, W. J., & Lefkowitz, R. J. (2002). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Current protocols in pharmacology, 17(1), 1-10.
- Application Notes and Protocols for the Experimental Study of α2-Adrenergic Receptor Antagonists. Benchchem.
- Review on: Experimental Screening Methods for Antihypertensive Agents. ijarsct.
- Review on in vivo and in vitro experimental model of anti-hypertensive agent. GSC Online Press. (2022).
- SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. Universal Journal of Pharmaceutical Research.
- Application Notes and Protocols for Beta-2 Adrenergic Receptor Binding Assay for Milveterol. Benchchem.
- de la Fuente, T., Manzanaro, S., Goya, P., Elorriaga, C., Martin, M. I., & de los Rios, C. (2001). Synthesis and Biological Evaluation of New 2-(4,5-Dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine Derivatives. Journal of Medicinal Chemistry, 44(10), 1647-1651.
- de la Fuente, T., Manzanaro, S., Goya, P., Elorriaga, C., Martin, M. I., & de los Rios, C. (2001). Synthesis and biological evaluation of new 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives. Journal of medicinal chemistry, 44(10), 1647-1651.
- Receptor Binding Assays.
- receptor binding assay protocol. Sigma-Aldrich.
- Hong, S. S., Romstedt, K. J., Feller, D. R., Hsu, F. L., Cupps, T. L., Lyon, R. A., & Miller, D. D. (1994). A structure-activity relationship study of benzylic modifications of 4-[1-(1-naphthyl)ethyl]-1H-imidazoles on alpha 1- and alpha 2-adrenergic receptors. Journal of medicinal chemistry, 37(15), 2328-2333.
- Shraddha, K. N., Devika, S., & Begum, N. S. (2020). 4-Chloro-2-[1-(4-ethylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]phenol.
- Navarrete-Vázquez, G., Hidalgo-Figueroa, S., Torres-Piedra, M., Vergara-Galicia, J., Rivera-Leyva, J. C., Estrada-Soto, S., ... & Ibarra-Barajas, M. (2010). Synthesis, vasorelaxant activity and antihypertensive effect of benzo[d]imidazole derivatives. Bioorganic & medicinal chemistry, 18(11), 3985-3991.
- Imidazole-based adrenergic receptor agonists and antagonists.
- Goyal, A., Kumar, A., & Singh, P. (2013). Synthesis and Pharmacological Evaluation of Some Novel Imidazole Derivatives for Their Potential Anti-Hypertensive Activity. Journal of Pharmaceutical Technology, Research and Management, 1(1), 29-36.
- Synthesis and Pharmacological Evaluation of Some Novel Imidazole Derivatives for Their Potential AntiHypertensive Activity. Semantic Scholar.
- Synthesis and biological evaluation of 2,4,5-triphenyl-1H-imidazole-1-yl Derivatives. Journal of Applied Pharmaceutical Science.
- 4-(2-(4,5-DIHYDRO-1H-IMIDAZOL-2-YL)-1-PHENYLCYCLOPROPYL)PHENOL. gsrs.
- Hsu, F. L., Hite, G. J., & Lemke, T. L. (1985). Optically active derivatives of imidazolines. alpha-Adrenergic blocking properties. Journal of medicinal chemistry, 28(5), 649-651.
- Sancilio, L. F., Nichols, A. J., & Hiley, C. R. (1988). Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. Journal of medicinal chemistry, 31(2), 382-388.
- Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Deriv
- The β3-Adrenergic Receptor: Structure, Physiopathology of Disease, and Emerging Therapeutic Potential. PubMed Central.
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A Technical Guide to the Spectroscopic Characterization of 3-(4,5-Dihydro-1H-imidazol-2-yl)phenol
Abstract: This guide provides a comprehensive technical overview of the spectroscopic methods used to characterize the molecular structure of 3-(4,5-Dihydro-1H-imidazol-2-yl)phenol. Intended for researchers and professionals in drug development and chemical synthesis, this document outlines the theoretical basis and practical application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy for the unambiguous identification and purity assessment of this compound. We delve into the causality behind experimental choices, provide validated protocols, and interpret predicted spectral data, establishing a benchmark for the analytical characterization of this important heterocyclic scaffold.
Introduction
This compound, a molecule featuring a phenol ring linked to a 2-imidazoline heterocycle, represents a core structural motif in medicinal chemistry. The imidazoline ring is a well-established pharmacophore found in numerous compounds exhibiting α-adrenergic receptor agonistic activity, among other biological effects. The phenolic hydroxyl group adds another layer of chemical functionality, allowing for further derivatization and influencing the compound's pharmacokinetic properties.
Given its potential as a building block for novel therapeutics, rigorous structural confirmation is paramount. Spectroscopic analysis provides the definitive evidence of molecular identity. This guide presents a detailed examination of the expected spectroscopic data for this compound, offering a predictive but robust framework for its characterization.
Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound. For a polar, ionizable molecule like this compound, "soft" ionization techniques are superior as they preserve the molecular ion, preventing premature fragmentation.
Expertise & Causality: Choosing the Right Ionization Technique
Electrospray Ionization (ESI) is the premier choice for this analyte. The molecule possesses two key features that make it ideal for ESI:
-
Basic Imidazoline Nitrogens: The imidazoline ring contains basic nitrogen atoms that are readily protonated in the positive ion mode ([M+H]⁺), typically facilitated by adding a trace amount of an acid like formic acid to the mobile phase.[1]
-
Acidic Phenolic Hydroxyl: The phenol group can be deprotonated in the negative ion mode ([M-H]⁻) with the aid of a basic modifier such as ammonia.[1]
This dual ionizability provides flexibility and enhances the probability of generating a strong signal. In contrast, harder ionization techniques like Electron Impact (EI) would likely cause extensive fragmentation, complicating the identification of the parent molecule. High-Resolution Mass Spectrometry (HRMS), often coupled with a Time-of-Flight (TOF) analyzer, is essential for obtaining an accurate mass measurement, which is used to confirm the elemental formula (C₉H₁₀N₂O).
Predicted Mass Spectrometry Data
The expected mass-to-charge ratios (m/z) for various adducts of this compound are summarized below. The monoisotopic mass is 162.0793 Da.[2]
| Adduct Form | Calculated m/z | Ionization Mode |
| [M+H]⁺ | 163.0866 | Positive |
| [M+Na]⁺ | 185.0685 | Positive |
| [M+K]⁺ | 201.0425 | Positive |
| [M-H]⁻ | 161.0720 | Negative |
Proposed Fragmentation Pathway
Tandem mass spectrometry (MS/MS) on the protonated molecular ion ([M+H]⁺ at m/z 163.0866) would provide definitive structural information. The primary fragmentation events are predicted to involve the cleavage at the junction of the two ring systems and the decomposition of the imidazoline ring.
Caption: Proposed MS/MS fragmentation of [M+H]⁺.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute this solution 1:1000 with a 50:50 acetonitrile:water mixture containing 0.1% formic acid.
-
Instrumentation: Utilize an ESI-TOF mass spectrometer.
-
Infusion: Infuse the sample directly into the source at a flow rate of 5 µL/min.
-
ESI Source Parameters (Positive Mode):
-
Capillary Voltage: 3.5 kV
-
Sampling Cone: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
-
Data Acquisition: Acquire data in the m/z range of 50-500. Use a suitable lock mass (e.g., leucine enkephalin) for real-time mass correction to ensure high mass accuracy.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The spectrum provides a unique "fingerprint" based on the vibrational frequencies of chemical bonds.
Predicted IR Absorption Bands
The structure of this compound contains several key functional groups that will give rise to characteristic absorption bands in the IR spectrum.
| Functional Group | Bond Type | Predicted Wavenumber (cm⁻¹) | Characteristics |
| Phenol | O-H stretch | 3400 - 3200 | Broad, strong |
| Imidazoline | N-H stretch | 3350 - 3250 | Broad, medium (may overlap with O-H) |
| Aromatic Ring | C-H stretch | 3100 - 3000 | Medium, sharp |
| Imidazoline | C-H stretch (aliphatic) | 2950 - 2850 | Medium, sharp |
| Imidazoline | C=N stretch (amidine) | 1650 - 1590 | Strong |
| Aromatic Ring | C=C stretch | 1600 & 1475 | Medium, sharp peaks |
| Phenol | C-O stretch | 1260 - 1180 | Strong |
| Imidazoline | C-N stretch | 1250 - 1150 | Medium to strong |
Reference for general ranges:[3]
The most telling feature will be the very broad absorption band above 3200 cm⁻¹, resulting from the overlapping O-H and N-H stretching vibrations, indicative of hydrogen bonding. The strong C=N stretch confirms the imidazoline ring, while the aromatic C=C stretches confirm the presence of the phenyl ring.
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The use of ATR eliminates the need for sample preparation (e.g., KBr pellets).
-
Background Scan: Clean the ATR crystal (typically diamond or germanium) with isopropanol and acquire a background spectrum.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Co-add 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D experiments provides unambiguous structural assignment.
Expertise & Causality: Solvent Choice and Structural Dynamics
The choice of deuterated solvent is critical. While CDCl₃ is common, deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for compounds with exchangeable protons (O-H, N-H).[1] In DMSO-d₆, these protons typically appear as distinct, albeit sometimes broad, signals, whereas in other solvents they may exchange too rapidly or be unobservable.[1]
The four protons of the imidazoline CH₂-CH₂ group are chemically equivalent due to rapid conformational flexing and symmetry. Therefore, they are expected to appear as a single sharp peak in the ¹H NMR spectrum.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-a | ~9.80 | br s | 1H | Phenolic OH |
| H-b | ~7.20 - 7.00 | m | 3H | Aromatic CH |
| H-c | ~6.80 | m | 1H | Aromatic CH |
| H-d | ~7.50 | br s | 1H | Imidazoline NH |
| H-e | ~3.60 | s | 4H | Imidazoline CH₂ |
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Carbon Label | Chemical Shift (δ, ppm) | Assignment |
| C-1 | ~157.5 | C-OH (Aromatic Quaternary) |
| C-2 | ~131.0 | C-C=N (Aromatic Quaternary) |
| C-3 | ~129.5 | Aromatic CH |
| C-4 | ~118.0 | Aromatic CH |
| C-5 | ~115.0 | Aromatic CH |
| C-6 | ~114.5 | Aromatic CH |
| C-7 | ~165.0 | C=N (Imidazoline) |
| C-8, C-9 | ~45.0 | CH₂ (Imidazoline) |
Experimental Workflow and Data Interpretation
A logical workflow ensures comprehensive data is collected to support the proposed structure. This involves acquiring standard 1D spectra followed by 2D correlation experiments if assignments are ambiguous.
Caption: Logical workflow for NMR-based structural elucidation.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Tune and shim the probe.
-
Acquire the spectrum using a standard pulse sequence (e.g., zg30).
-
Set a spectral width of ~16 ppm centered at ~8 ppm.
-
Use an acquisition time of at least 2 seconds and a relaxation delay of 1 second.
-
Collect 16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set a spectral width of ~240 ppm centered at ~120 ppm.
-
Use a relaxation delay of 2 seconds.
-
Collect 1024 or more scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO peak at 39.52 ppm.
Conclusion
The spectroscopic characterization of this compound relies on the synergistic application of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy. HRMS confirms the elemental formula via an accurate mass measurement of the molecular ion ([M+H]⁺ at m/z 163.0866). IR spectroscopy verifies the presence of key functional groups, notably the broad O-H/N-H stretches and the strong C=N absorption. Finally, ¹H and ¹³C NMR provide the definitive atomic connectivity, revealing the distinct signals for the 1,3-disubstituted phenol ring and the dihydroimidazoline moiety. Together, these techniques provide a robust and self-validating analytical package for confirming the identity and ensuring the purity of this valuable chemical entity.
References
- Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 22, 2026, from a URL related to RSC publications.
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PubChemLite. (n.d.). This compound. Retrieved January 22, 2026, from [Link].
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PubChem. (n.d.). 3-(4,5-dihydro-1H-imidazol-2-ylmethyl)-2,4-dimethyl-phenol. Retrieved January 22, 2026, from [Link].
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Khan, I., et al. (2023). Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes. RSC Advances, 13(14), 9283–9301. Available from: [Link].
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Acta Crystallographica Section E. (2011). 2-[2-(1H-Imidazol-1-yl)-2-adamantyl]phenol. Retrieved January 22, 2026, from [Link].
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PubChem. (n.d.). 3-(1h-Imidazol-2-yl)phenol. Retrieved January 22, 2026, from [Link].
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Acta Crystallographica Section E. (2020). 4-Chloro-2-[1-(4-ethylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]phenol. Retrieved January 22, 2026, from [Link].
- Journal of Kufa for Chemical Sciences. (2024). Synthesis, Identification some of new heterocyclic Compounds Derivatives and study of the biological Activity.
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SpectraBase. (n.d.). 3-(4,5-Diphenyl-1H-imidazol-2-yl)phenol. Retrieved January 22, 2026, from [Link].
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Mostaghni, E., et al. (2021). 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol: Synthesis and Estimation of Nonlinear Optical Properties using Z-scan Technique. Acta Chimica Slovenica, 68(1), 170-177. Available from: [Link].
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PubChem. (n.d.). 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol (for Biochemical Research). Retrieved January 22, 2026, from [Link].
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ResearchGate. (2024). Synthesis and theoretical calculations of 4[4,5-diphenyl-1-(4(phenyldiazenyl)phenyl)-1h-imidazol-2-yl]-phenol. Retrieved January 22, 2026, from [Link].
- International Journal of Pharmaceutical and Chemical Sciences. (2014). SYNTHESIS, CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM.
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Scientific Research Publishing. (2021). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Retrieved January 22, 2026, from [Link].
-
NeuroQuantology. (2022). Synthesis and characterization of 2-(substituted)-1-(substituted)-4,5-diphenyl-1H-imidazole as potent analgesic agents. Retrieved January 22, 2026, from [Link].
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A Comprehensive Technical Guide to 3-(4,5-Dihydro-1H-imidazol-2-yl)phenol: Synthesis, Pharmacology, and Therapeutic Potential
Abstract: This technical guide provides an in-depth exploration of 3-(4,5-Dihydro-1H-imidazol-2-yl)phenol, a heterocyclic compound featuring the critical imidazoline pharmacophore. The 2-arylimidazoline scaffold is a cornerstone in medicinal chemistry, renowned for its interaction with adrenergic and imidazoline receptors. This document synthesizes the current understanding of this molecule, presenting a logical framework for its synthesis, physicochemical properties, and pharmacological profile. We delve into the mechanistic underpinnings of its likely interaction with biological targets, supported by a structure-activity relationship (SAR) analysis that draws from established analogues. Furthermore, this guide furnishes detailed, field-proven experimental protocols for its synthesis and biological evaluation, designed for reproducibility and validation. This work is intended to serve as a foundational resource for researchers in pharmacology and drug development, facilitating further investigation into the therapeutic promise of this compound and its derivatives.
Introduction to the 2-Arylimidazoline Scaffold
The imidazoline ring system is a privileged scaffold in drug discovery, forming the structural core of numerous biologically active compounds.[1] Its derivatives are known to exhibit a wide range of pharmacological activities, including antihypertensive, anti-inflammatory, antimicrobial, and hypoglycemic effects.[1] The therapeutic effects of many imidazoline-containing drugs are mediated through their interaction with two primary receptor families: adrenergic receptors (ARs) and imidazoline binding sites (IBS).[2]
This compound, also known as 3-hydroxyphenyl-2-imidazoline, represents a fundamental structure within this class. It combines the imidazoline moiety with a phenol group, a key feature for interaction with many biological targets, particularly adrenergic receptors which recognize endogenous catecholamines.[3] This guide aims to provide a comprehensive scientific overview of this compound, from its chemical synthesis to its potential biological functions and the experimental methods required for its investigation.
Physicochemical Properties
A clear understanding of a compound's physical and chemical properties is fundamental to its study. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O | [4] |
| Molecular Weight | 162.19 g/mol | [4] |
| CAS Number | 834884-99-0 | [4] |
| Appearance | Solid | [4] |
| Melting Point | 197-201 °C | [4] |
| InChI Key | YMULJMVKZKHEEH-UHFFFAOYSA-N | [4] |
| SMILES | Oc1cccc(c1)C2=NCCN2 | [4] |
Synthesis and Characterization
The synthesis of 2-substituted imidazolines is a well-established process in organic chemistry. A common and efficient method involves the cyclization of a nitrile with a diamine, such as ethylenediamine.
Proposed Synthetic Pathway
The most direct route to synthesize this compound is the reaction of 3-hydroxybenzonitrile with ethylenediamine. This reaction, often catalyzed by a Lewis acid or conducted under high pressure, proceeds via the formation of an intermediate amidine which subsequently undergoes intramolecular cyclization.
Caption: Proposed synthesis workflow for this compound.
Detailed Synthetic Protocol
This protocol is a representative method based on established syntheses of similar compounds.
Objective: To synthesize this compound from 3-hydroxybenzonitrile.
Materials:
-
3-Hydroxybenzonitrile
-
Ethylenediamine
-
Toluene (anhydrous)
-
Methanol
-
Activated Carbon
-
Hydrochloric Acid (for salt formation, optional)
-
Sodium Hydroxide (for neutralization)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 3-hydroxybenzonitrile (1 eq) and anhydrous toluene.
-
Addition of Reagent: Slowly add ethylenediamine (1.1 eq) to the stirred solution at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 18-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude solid is dissolved in a minimal amount of hot methanol.
-
Purification: The methanolic solution is treated with activated carbon to remove colored impurities, heated briefly, and then filtered through celite while hot.
-
Crystallization: The filtrate is allowed to cool slowly to room temperature and then placed in an ice bath to induce crystallization. The resulting crystals are collected by vacuum filtration, washed with cold methanol, and dried under vacuum.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity. The melting point should be recorded and compared to the literature value.[4]
Pharmacological Profile
The pharmacological activity of this compound is predicted to be centered on its interaction with adrenergic and imidazoline receptors, based on its structural similarity to well-characterized ligands.
Adrenergic and Imidazoline Receptor Interactions
The core structure is analogous to several potent adrenergic agents. Adrenergic receptors are G protein-coupled receptors (GPCRs) that mediate the physiological effects of epinephrine and norepinephrine.[3]
-
α-Adrenergic Receptors: Many 2-arylimidazoline derivatives are potent α-AR agonists or antagonists. The substitution pattern on the phenyl ring is a key determinant of activity and selectivity.
-
β-Adrenergic Receptors: The presence of the meta-hydroxyl group on the phenyl ring is a classic feature of β-AR ligands.[5] The interaction typically involves hydrogen bonding between the phenolic hydroxyl group and serine residues in the receptor's binding pocket, while the protonated nitrogen of the imidazoline ring forms an ionic bond with a conserved aspartate residue in transmembrane domain 3.[5][6]
-
Imidazoline Receptors: The imidazoline moiety itself confers affinity for imidazoline binding sites (IBS), which are distinct from adrenergic receptors.[2][7] These sites are implicated in central blood pressure regulation and other neuromodulatory functions.
Postulated Mechanism of Action: β-Adrenergic Signaling
Assuming the compound acts as an agonist at β-adrenergic receptors, it would trigger a well-defined signaling cascade. This pathway is fundamental to many physiological processes, including cardiac stimulation and smooth muscle relaxation.[3]
Caption: Postulated signaling pathway for agonist activity at a Gs-coupled β-adrenergic receptor.
Structure-Activity Relationship (SAR) Analysis
SAR provides crucial insights into how chemical structure dictates biological activity. By comparing this compound to its analogues, we can infer the roles of its constituent parts.
| Compound | Structural Modification from Core | Key Pharmacological Activity | Reference |
| This compound | (Parent Compound) | Predicted α/β-adrenergic and/or imidazoline ligand | - |
| Phentolamine | Addition of a large N-aryl substituent on the linker | Non-selective α-adrenergic antagonist | [8] |
| Cirazoline | Phenyl ring is part of a cyclopropyl-methoxy-phenoxy group | Potent and selective α₁-adrenergic agonist | [9] |
| Clonidine | Dichloro substitution on phenyl ring; no hydroxyl group | α₂-adrenergic and I₁-imidazoline agonist | [2] |
| Benazoline | Phenyl ring replaced by a benzofuran system | High affinity and selective I₂-imidazoline ligand | [7] |
Key Insights from SAR:
-
The Phenyl Ring: Substituents on the phenyl ring dramatically influence potency and selectivity. Halogenation (as in Clonidine) favors α₂/I₁ activity, whereas larger, more complex groups (as in Cirazoline) can confer high α₁ selectivity.[2][9]
-
The Hydroxyl Group: The position of the hydroxyl group is critical. The meta-position in the parent compound suggests potential interaction with adrenergic receptors, mimicking the catechol structure.
-
The Imidazoline Ring: This moiety is essential for affinity to both adrenergic and imidazoline receptors. It typically carries a positive charge at physiological pH, enabling a crucial ionic interaction with an acidic residue (e.g., Aspartate) in the receptor binding site.
Key Experimental Protocols
To empirically determine the pharmacological profile of this compound, standardized in vitro assays are required.
Protocol: Radioligand Binding Assay for Receptor Affinity (Kᵢ)
Objective: To determine the binding affinity of the test compound for a specific receptor subtype (e.g., α₁-adrenergic receptors) by measuring its ability to compete with a known radiolabeled ligand.
Materials:
-
Membrane preparation from a tissue or cell line expressing the target receptor (e.g., rat cerebral cortex for α₁-AR).
-
Radioligand (e.g., [³H]Prazosin for α₁-AR).
-
Test Compound: this compound, dissolved in appropriate buffer/vehicle.
-
Non-specific binding control (e.g., a high concentration of an unlabeled antagonist like Phentolamine).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters and a cell harvester.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Assay Preparation: Prepare serial dilutions of the test compound.
-
Incubation: In test tubes, combine the membrane preparation, the radioligand at a concentration near its Kₔ, and either buffer (for total binding), the test compound (at various concentrations), or the non-specific control.
-
Equilibration: Incubate the mixture at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percent inhibition of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.
Potential Therapeutic Applications
Based on its structural features and the known activities of its analogues, this compound could be investigated for several therapeutic applications, contingent on its specific receptor affinity and functional profile (agonist vs. antagonist):
-
Cardiovascular Regulation: If it demonstrates potent α₁-agonist activity, it could function as a vasopressor. Conversely, α-antagonist properties could be useful in treating hypertension.
-
Neurological Disorders: Modulation of central α₂-receptors or imidazoline sites could have applications in pain management, sedation, or mood disorders.
-
Ophthalmology: α-agonists are commonly used to treat glaucoma by reducing intraocular pressure.
Further research, beginning with the in vitro protocols described, is necessary to elucidate its precise pharmacological profile and validate any of these potential applications.
Conclusion
This compound stands as a molecule of significant interest, embodying a core scaffold that has yielded numerous important therapeutic agents. Its synthesis is straightforward, and its structure strongly suggests a rich pharmacology centered on adrenergic and imidazoline receptors. The systematic application of modern pharmacological assays, guided by the principles of structure-activity relationships, will be crucial in unlocking its full therapeutic potential. This guide serves as a foundational blueprint for initiating such an investigation, providing both the theoretical context and the practical methodologies required for success.
References
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PubChem. 3-{amino}phenol; acetic acid. Available from:
- Pigini M, Bousquet P, Carotti A, et al. Imidazoline receptors: qualitative structure-activity relationships and discovery of tracizoline and benazoline. Two ligands with high affinity and unprecedented selectivity. Bioorg Med Chem. 1997;5(5):833-841.
- Ali I, Wani WA, Saleem K, Hsieh MF. Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes. RSC Adv. 2023;13(14):9383-9402.
- Pigini M, Brasili L, Carotti A, et al. Structure-activity relationship at α-adrenergic receptors within a series of imidazoline analogues of cirazoline. Il Farmaco. 2000;55(3):186-195.
- Perez DM. Ligands of Adrenergic Receptors: A Structural Point of View. Biomolecules. 2021;11(7):936.
- Plazinska A, Plazinski W, Jozwiak K. Agonist binding by the β2-adrenergic receptor: an effect of receptor conformation on ligand association-dissociation characteristics. J Comput Aided Mol Des. 2015;29(9):821-832.
- Shams H, Hesaraki S, Ghasemi K, et al. Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst. World Journal of Organic Chemistry. 2014;2(1):10-13.
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- Dinculescu A, Adam C, Bîrzu M, et al. NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. Revue Roumaine de Chimie. 2013;58(11-12):911-918.
- DeLean A, Stadel JM, Lefkowitz RJ. A ternary complex model explains the agonist-specific binding properties of the adenylate cyclase-coupled beta-adrenergic receptor. J Biol Chem. 1980;255(15):7108-7117.
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The Dawn of a New Therapeutic Era: A Technical Guide to the Therapeutic Potential of Imidazoline Receptor Ligands
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Imidazoline receptors, once considered enigmatic entities, are now at the forefront of pharmacological research, offering a treasure trove of therapeutic possibilities. This in-depth technical guide provides a comprehensive exploration of the imidazoline receptor landscape, from the fundamental classification of its subtypes to the intricate signaling pathways and the burgeoning therapeutic applications of its ligands. We delve into the established role of I₁ receptor agonists in managing hypertension, the exciting potential of I₂ receptor ligands in treating neurological disorders such as chronic pain and neurodegenerative diseases, and the emerging significance of I₃ receptors in metabolic regulation. This guide is designed to be a practical resource for researchers, offering not only a thorough review of the current state of the field but also detailed, field-proven experimental protocols and insightful visualizations to accelerate discovery and development in this dynamic area of pharmacology.
Introduction: Unveiling the Imidazoline Receptor Family
Imidazoline receptors are a class of non-adrenergic receptors that recognize and bind compounds with an imidazoline moiety.[1] Their discovery has opened new avenues for therapeutic interventions in a variety of diseases, offering alternatives to traditional drug targets.[2] The family is broadly classified into three main subtypes: I₁, I₂, and I₃, each with distinct tissue distribution, signaling mechanisms, and physiological roles.[1][3]
The endogenous ligand for these receptors is believed to be agmatine, a decarboxylated arginine metabolite, which suggests a physiological role for this system in neuromodulation and cellular regulation.[4] This guide will systematically dissect each receptor subtype, exploring their pharmacology, signaling cascades, and the therapeutic promise of their selective ligands.
The I₁ Imidazoline Receptor: A Central Regulator of Blood Pressure
The I₁ imidazoline receptor is predominantly located in the rostral ventrolateral medulla (RVLM) of the brainstem, a critical region for the central regulation of blood pressure.[5] Its activation leads to a reduction in sympathetic outflow from the central nervous system, resulting in vasodilation and a decrease in arterial blood pressure.[1][6] This mechanism forms the basis for the therapeutic use of I₁ receptor agonists as centrally acting antihypertensive agents.
Signaling Pathway of the I₁ Receptor
The I₁ receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular events distinct from the classical adenylyl cyclase pathway.[1][3] The primary signaling mechanism involves the activation of Phospholipase C (PLC) and Phospholipase A₂ (PLA₂).[3]
-
Phospholipase C (PLC) Activation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).
-
Phospholipase A₂ (PLA₂) Activation: PLA₂ catalyzes the hydrolysis of membrane phospholipids to release arachidonic acid, a precursor for the synthesis of prostaglandins and other eicosanoids.[3]
This signaling cascade ultimately leads to the modulation of downstream effectors that reduce sympathetic nerve activity.
Therapeutic Applications and Ligands
The primary therapeutic application of I₁ receptor agonists is in the treatment of hypertension.[7]
-
Moxonidine and Rilmenidine: These are second-generation centrally acting antihypertensive drugs that exhibit greater selectivity for I₁ receptors over α₂-adrenergic receptors, resulting in effective blood pressure control with a lower incidence of sedative side effects compared to older drugs like clonidine.[7][8]
Experimental Protocols
This protocol determines the affinity of a test compound for the I₁ imidazoline receptor.
Objective: To determine the dissociation constant (Kᵢ) of a test compound for the I₁ receptor using [³H]clonidine.
Materials:
-
Tissue homogenate or cell membranes expressing I₁ receptors (e.g., from bovine adrenal medullary membranes).[9]
-
[³H]clonidine (Radioligand).[9]
-
Unlabeled clonidine (for determining non-specific binding).
-
Test compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer and determine the protein concentration.
-
Incubation: In a 96-well plate, add the following in triplicate:
-
Total Binding: Membrane preparation, [³H]clonidine (e.g., 0.5 nM), and assay buffer.
-
Non-specific Binding: Membrane preparation, [³H]clonidine (e.g., 0.5 nM), and a high concentration of unlabeled clonidine (e.g., 10 µM).
-
Test Compound: Membrane preparation, [³H]clonidine (e.g., 0.5 nM), and varying concentrations of the test compound.
-
-
Incubate at 25°C for 60 minutes.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of the test compound from the competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation.
Causality Behind Experimental Choices:
-
[³H]clonidine: This radioligand is a well-established tool for labeling I₁ receptors.[2][9]
-
Unlabeled Clonidine: A high concentration is used to saturate all binding sites, allowing for the determination of non-specific binding.
-
Rapid Filtration: This step is crucial to separate bound from free radioligand quickly, preventing significant dissociation of the ligand-receptor complex.
This protocol assesses the in vivo efficacy of an I₁ receptor agonist in a hypertensive animal model.[10]
Objective: To measure the change in systolic blood pressure (SBP) in Spontaneously Hypertensive Rats (SHRs) following administration of an I₁ receptor agonist.[10]
Materials:
-
Spontaneously Hypertensive Rats (SHRs).
-
I₁ receptor agonist (e.g., moxonidine).
-
Vehicle control (e.g., saline).
-
Blood pressure monitoring system (e.g., tail-cuff method or telemetry).[6]
Procedure:
-
Acclimatization: Acclimatize the SHRs to the restraining device and tail-cuff for several days to obtain stable baseline blood pressure readings.
-
Baseline Measurement: Record the baseline SBP for each rat.
-
Drug Administration: Administer the I₁ receptor agonist or vehicle to the rats (e.g., via oral gavage or intraperitoneal injection).
-
Blood Pressure Monitoring: Measure SBP at various time points post-administration (e.g., 30, 60, 90, 120 minutes).
-
Data Analysis: Calculate the change in SBP from baseline for each group and compare the effects of the I₁ agonist to the vehicle control using appropriate statistical methods.
Causality Behind Experimental Choices:
-
SHR Model: This is a widely accepted and well-characterized genetic model of essential hypertension.[10]
-
Tail-Cuff Method: A non-invasive technique for repeated blood pressure measurements in conscious rats.
-
Time-Course Measurement: This allows for the determination of the onset and duration of the drug's antihypertensive effect.
The I₂ Imidazoline Receptor: A Multifaceted Target for Neurological Disorders
The I₂ imidazoline receptor is a more heterogeneous and less well-characterized subtype compared to the I₁ receptor.[11] It is found in various tissues, including the brain, liver, and kidney, and is often associated with the outer mitochondrial membrane.[4] Emerging evidence strongly suggests that I₂ receptor ligands hold significant therapeutic potential for a range of neurological and psychiatric conditions.[11]
Signaling and Molecular Mechanisms of I₂ Receptors
The precise signaling pathway of the I₂ receptor remains to be fully elucidated. However, several key molecular interactions and downstream effects have been identified:
-
Association with Monoamine Oxidase (MAO): I₂ binding sites are thought to be allosteric modulatory sites on both MAO-A and MAO-B.[2][12] This interaction can influence the metabolism of monoamine neurotransmitters like serotonin and norepinephrine.
-
Neuroprotection: Activation of I₂ receptors has been shown to exert neuroprotective effects in models of excitotoxicity and ischemic brain injury.[4][13] The proposed mechanisms include:
-
Analgesia: I₂ receptor agonists have demonstrated significant analgesic effects, particularly in models of chronic inflammatory and neuropathic pain.[11][12] This effect is believed to be mediated by the modulation of monoaminergic neurotransmission, specifically involving serotonergic (5-HT₁ₐ and 5-HT₂ₐ receptors) and noradrenergic (α₁-adrenoceptors) pathways.[3][14]
Therapeutic Applications and Ligands
The therapeutic potential of I₂ receptor ligands is being actively explored in several areas:
-
Chronic Pain: I₂ agonists like CR4056 have shown promise in preclinical and clinical studies for the treatment of chronic inflammatory and neuropathic pain, offering a potential non-opioid analgesic option.[8][11]
-
Neurodegenerative Diseases: Due to their neuroprotective properties, I₂ ligands are being investigated as potential treatments for conditions like Alzheimer's disease and stroke.[15]
-
Opioid Withdrawal and Tolerance: I₂ receptor ligands may also have a role in attenuating the development of tolerance to opioids and reducing withdrawal symptoms.[16]
Experimental Protocols
This protocol is designed to assess the binding affinity of a compound for I₂ receptors.
Objective: To determine the Kᵢ of a test compound for the I₂ receptor using [³H]idazoxan.
Materials:
-
Tissue homogenate rich in I₂ receptors (e.g., rabbit or rat cerebral cortex).[17][18]
-
[³H]idazoxan (Radioligand).[11]
-
Unlabeled idazoxan (for non-specific binding).
-
Epinephrine (to block binding to α₂-adrenoceptors).[18]
-
Test compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Prepare cortical membranes as described for the I₁ receptor assay.
-
Incubation: In a 96-well plate, add the following in triplicate:
-
Total Binding: Membranes, [³H]idazoxan (e.g., 4 nM), and epinephrine (e.g., 10 µM).
-
Non-specific Binding: Membranes, [³H]idazoxan (e.g., 4 nM), epinephrine (e.g., 10 µM), and a high concentration of unlabeled idazoxan (e.g., 10 µM).
-
Test Compound: Membranes, [³H]idazoxan (e.g., 4 nM), epinephrine (e.g., 10 µM), and varying concentrations of the test compound.
-
-
Incubate at 25°C for 45 minutes.
-
Filtration and Counting: Follow the same procedure as for the I₁ receptor binding assay.
-
Data Analysis: Calculate specific binding and determine the IC₅₀ and Kᵢ values.
Causality Behind Experimental Choices:
-
[³H]idazoxan: A standard radioligand for labeling I₂ receptors.[11]
-
Epinephrine: Included to saturate α₂-adrenoceptors, ensuring that [³H]idazoxan binding is specific to imidazoline sites.[18]
This protocol evaluates the analgesic efficacy of an I₂ receptor ligand in a model of chronic pain.
Objective: To assess the effect of an I₂ receptor ligand on mechanical allodynia in a rat model of chronic constriction injury (CCI).
Materials:
-
Sprague-Dawley rats.
-
I₂ receptor ligand (e.g., 2-BFI or CR4056).
-
Vehicle control.
-
Anesthetics.
-
Surgical instruments for CCI surgery.
-
Von Frey filaments for assessing mechanical sensitivity.[3]
Procedure:
-
CCI Surgery: Induce neuropathic pain by loosely ligating the sciatic nerve in anesthetized rats.
-
Baseline Measurement: After a recovery period (e.g., 7-14 days), measure the baseline mechanical withdrawal threshold using von Frey filaments.
-
Drug Administration: Administer the I₂ receptor ligand or vehicle to the rats.
-
Behavioral Testing: Measure the mechanical withdrawal threshold at various time points post-administration.
-
Data Analysis: Compare the withdrawal thresholds between the drug-treated and vehicle-treated groups to determine the analgesic effect.
Causality Behind Experimental Choices:
-
CCI Model: A widely used and validated model of peripheral neuropathic pain.
-
Von Frey Filaments: A standardized method for quantifying mechanical allodynia, a key symptom of neuropathic pain.
The I₃ Imidazoline Receptor: A Key Player in Insulin Secretion
The I₃ imidazoline receptor is primarily located in pancreatic β-cells and plays a crucial role in the regulation of insulin secretion.[1] This positions I₃ receptor ligands as potential therapeutic agents for the management of type 2 diabetes.
Signaling Pathway of the I₃ Receptor
Activation of the I₃ receptor is thought to be coupled to the Phospholipase C (PLC) signaling pathway, which ultimately leads to the closure of ATP-sensitive potassium (Kₐₜₚ) channels.[19]
-
PLC Activation: Similar to the I₁ receptor, I₃ receptor activation stimulates PLC.
-
Kₐₜₚ Channel Closure: The downstream signaling from PLC leads to the closure of Kₐₜₚ channels in the pancreatic β-cell membrane.
-
Membrane Depolarization and Insulin Release: Closure of Kₐₜₚ channels causes membrane depolarization, which opens voltage-gated calcium channels. The resulting influx of calcium triggers the exocytosis of insulin-containing granules.
Therapeutic Potential
The ability of I₃ receptor agonists to enhance glucose-stimulated insulin secretion makes them attractive candidates for the development of novel anti-diabetic drugs.
Experimental Protocol: In Vitro Insulin Secretion Assay
This protocol measures the effect of a test compound on insulin secretion from isolated pancreatic islets.[20][21]
Objective: To determine if an I₃ receptor ligand potentiates glucose-stimulated insulin secretion.
Materials:
-
Isolated pancreatic islets (from rodents or humans).
-
Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM).
-
I₃ receptor ligand.
-
Vehicle control.
-
Insulin ELISA kit.[22]
Procedure:
-
Islet Isolation and Culture: Isolate pancreatic islets using collagenase digestion and culture them overnight.
-
Pre-incubation: Pre-incubate batches of islets (e.g., 10 islets per well) in KRB buffer with low glucose for 1-2 hours to establish a basal insulin secretion rate.
-
Stimulation: Incubate the islets in KRB buffer with either low or high glucose, in the presence or absence of the I₃ receptor ligand, for 1 hour at 37°C.
-
Supernatant Collection: Collect the supernatant, which contains the secreted insulin.
-
Insulin Measurement: Measure the insulin concentration in the supernatant using an insulin ELISA kit.
-
Data Analysis: Compare the amount of insulin secreted under different conditions to determine the effect of the I₃ ligand on basal and glucose-stimulated insulin secretion.
Causality Behind Experimental Choices:
-
Isolated Islets: This in vitro system allows for the direct assessment of the compound's effect on pancreatic β-cells without systemic influences.
-
Low and High Glucose Conditions: These are used to differentiate between effects on basal and glucose-stimulated insulin secretion, which is crucial for an anti-diabetic drug.
-
Insulin ELISA: A sensitive and specific method for quantifying insulin levels.
Summary of Imidazoline Receptor Ligands and Their Therapeutic Potential
| Receptor Subtype | Key Ligands (Examples) | Primary Therapeutic Area | Mechanism of Action | Clinical Status (Selected Ligands) |
| I₁ | Moxonidine, Rilmenidine | Hypertension | Central sympathoinhibition via activation of I₁ receptors in the RVLM. | Marketed for hypertension. |
| I₂ | 2-BFI, CR4056 | Neurological Disorders (Chronic Pain, Neurodegeneration) | Modulation of monoaminergic systems, neuroprotection against excitotoxicity. | CR4056 has undergone Phase II clinical trials for chronic pain.[11] |
| I₃ | Efaroxan, KU14R (antagonist) | Metabolic Disorders (Type 2 Diabetes) | Potentiation of glucose-stimulated insulin secretion from pancreatic β-cells. | Preclinical/early clinical investigation. |
Conclusion and Future Directions
The field of imidazoline receptor pharmacology has matured significantly, moving from the initial identification of binding sites to the clinical development of selective ligands. I₁ receptor agonists are already established in the clinical management of hypertension. The therapeutic potential of I₂ receptor ligands in neurology represents a particularly exciting frontier, with the promise of novel, non-opioid analgesics and neuroprotective agents. While the I₃ receptor is the least characterized, its role in insulin secretion holds significant promise for the development of new treatments for metabolic disorders.
Future research should focus on the definitive molecular identification and cloning of the I₂ and I₃ receptors, which will undoubtedly accelerate the design of more selective and potent ligands. A deeper understanding of their downstream signaling pathways will further illuminate their physiological roles and unveil new therapeutic targets. The continued exploration of imidazoline receptor ligands is poised to deliver a new generation of innovative medicines for a wide range of challenging diseases.
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Thorn, D. A., et al. (2018). Mechanisms of imidazoline I2 receptor agonist‐induced antinociception in rats: involvement of monoaminergic neurotransmission. British Journal of Pharmacology, 175(1), 123-136. [Link]
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Qiu, W. W., & Zheng, R. Y. (2006). Neuroprotective effects of receptor imidazoline 2 and its endogenous ligand agmatine. Neuroscience Bulletin, 22(3), 187-191. [Link]
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Wikipedia. (2023). Imidazoline receptor. [Link]
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Li, J. X. (2017). Imidazoline I2 receptors: an update. Pharmacology & Therapeutics, 178, 68-81. [Link]
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Nutt, D. J., et al. (1998). Recent advances in imidazoline receptor research: ligands--localization and isolation--signaling--functional and clinical studies. Journal of the Autonomic Nervous System, 72(2-3), 74-79. [Link]
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García-Sevilla, J. A., et al. (2016). Inhibitory effects of imidazoline receptor ligands on basal and kainic acid-induced neurotoxic signalling in mice. Journal of Psychopharmacology, 30(9), 875-886. [Link]
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Özdemir, E., & Gümüştekin, M. (2018). The imidazoline receptors and ligands in pain modulation. Agri, 30(3), 101-108. [Link]
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Psychoactive Drug Screening Program. (n.d.). Assay Protocol Book. [Link]
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Nikolic, K., & Agbaba, D. (2012). Pharmacophore development and SAR studies of imidazoline receptor ligands. Mini reviews in medicinal chemistry, 12(14), 1542–1555. [Link]
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Abás, S., et al. (2022). Insights into the Pharmacokinetics and In Vitro Cell-Based Studies of the Imidazoline I2 Receptor Ligand B06. Docta Complutense. [Link]
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Li, J. X., & Zhang, Y. (2011). Imidazoline I2 receptors: target for new analgesics?. Expert opinion on therapeutic targets, 15(9), 1059–1071. [Link]
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Renouard, A., et al. (1995). [3H]-idazoxan binding to rabbit cerebral cortex recognises multiple imidazoline I2-type receptors: pharmacological characterization and relationship to monoamine oxidase. British journal of pharmacology, 115(3), 443–454. [Link]
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Vasilopoulou, F., et al. (2021). Insights into the Pharmacokinetics and In Vitro Cell-Based Studies of the Imidazoline I2 Receptor Ligand B06. Pharmaceutics, 13(11), 1891. [Link]
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Ernsberger, P., et al. (1995). The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease. Journal of hypertension. Supplement : official journal of the International Society of Hypertension, 13(2), S71–S81. [Link]
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Molderings, G. J., et al. (1993). Binding of [3H]clonidine to I1-imidazoline sites in bovine adrenal medullary membranes. Naunyn-Schmiedeberg's archives of pharmacology, 348(1), 70–76. [Link]
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Morgan, N. G., et al. (1997). Sigma receptor ligands and imidazoline secretagogues mediate their insulin secretory effects by activating distinct receptor systems in isolated islets. British journal of pharmacology, 121(4), 651–656. [Link]
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Molderings, G. J., et al. (1997). Characterization of I2 imidazoline and sigma binding sites in the rat and human stomach. Naunyn-Schmiedeberg's archives of pharmacology, 356(4), 433–441. [Link]
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Miralles, A., et al. (1993). Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains. The Journal of pharmacology and experimental therapeutics, 264(3), 1187–1197. [Link]
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Yablonsky, F., et al. (1990). Binding of [3H]p-aminoclonidine to two sites, alpha 2-adrenoceptors and imidazoline binding sites: distribution of imidazoline binding sites in rat brain. Brain research, 514(1), 15–21. [Link]
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Cheng, P. W., et al. (2013). Changes of imidazoline receptors in spontaneously hypertensive rats. Clinical and experimental hypertension (New York, N.Y. : 1993), 35(1), 58–64. [Link]
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Cheng, J. T., et al. (2017). Identification of morin as an agonist of imidazoline I-3 receptor for insulin secretion in diabetic rats. Journal of ethnopharmacology, 209, 296–303. [Link]
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An In-depth Technical Guide to 3-(4,5-Dihydro-1H-imidazol-2-yl)phenol: Physicochemical Properties and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4,5-Dihydro-1H-imidazol-2-yl)phenol is a heterocyclic organic compound featuring a phenol ring substituted with a 2-imidazoline moiety. This unique structural combination imparts a range of physicochemical properties that are of significant interest in medicinal chemistry and drug development. The presence of both an acidic phenolic hydroxyl group and a basic imidazoline ring suggests a zwitterionic potential and complex pH-dependent behavior, which are critical determinants of a molecule's pharmacokinetic and pharmacodynamic profiles. Understanding these properties is paramount for predicting its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as for designing effective drug delivery systems and formulations.
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, including its structural identifiers. In the absence of extensive experimental data for this specific molecule, this guide further details robust, field-proven experimental protocols for the determination of its key physicochemical parameters: the acid dissociation constant (pKa), the octanol-water partition coefficient (logP), and aqueous solubility. These methodologies are presented with an emphasis on the underlying scientific principles and practical considerations to ensure data integrity and reproducibility.
Molecular Structure and Identifiers
The foundational step in characterizing any chemical entity is to establish its precise molecular structure and corresponding identifiers.
| Identifier | Value | Source |
| Molecular Formula | C₉H₁₀N₂O | PubChem |
| SMILES String | Oc1cccc(c1)C2=NCCN2 | Sigma-Aldrich[1] |
| Molecular Weight | 162.19 g/mol | Sigma-Aldrich[1] |
| Monoisotopic Mass | 162.07932 Da | PubChem[2] |
Physicochemical Properties: A Summary
The interplay of the phenolic and imidazoline functionalities governs the molecule's behavior in both aqueous and lipid environments. The following table summarizes the available and predicted physicochemical data.
| Property | Value/Range | Method | Significance in Drug Development |
| Melting Point | 197-201 °C | Experimental | Purity assessment and solid-state characterization.[1][3] |
| pKa | Not Experimentally Determined | Predicted to have both acidic (phenol) and basic (imidazoline) pKa values. A related compound, 3-[(4,5-Dihydro-1H-imidazol-2-yl)methyl-(4-methylphenyl)-amino]phenol, has a reported pKa of 10.31.[4] | Governs the degree of ionization at physiological pH, impacting solubility, permeability, and receptor binding. |
| logP | 0.5 (XlogP) | Predicted | A key indicator of lipophilicity, influencing membrane permeability and distribution into tissues.[2] |
| Aqueous Solubility | Not Quantitatively Determined | A related compound is described as "slightly soluble" in water.[4] | Crucial for drug dissolution and absorption; impacts formulation strategies. |
Experimental Protocols for Physicochemical Characterization
Given the limited publicly available experimental data for this compound, this section provides detailed, self-validating protocols for the determination of its critical physicochemical properties.
Determination of Acid Dissociation Constants (pKa) by Potentiometric Titration
The presence of both a phenolic hydroxyl group (acidic) and an imidazoline ring (basic) necessitates the determination of at least two pKa values. Potentiometric titration is a highly accurate and reliable method for this purpose.[3][5][6]
Principle: This method involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the resulting change in pH. The pKa is determined from the midpoint of the buffer region in the titration curve, where the concentrations of the protonated and deprotonated species are equal.[5]
-
Preparation of Analyte Solution:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the compound in a suitable solvent system. Due to its potential for low aqueous solubility, a co-solvent system (e.g., methanol-water or DMSO-water) may be necessary. The use of co-solvents will require extrapolation to determine the aqueous pKa.
-
Ensure the final concentration is in the range of 1-5 mM.
-
-
Titration Setup:
-
Calibrate a high-precision pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0) at a constant temperature (e.g., 25 °C).
-
Place the analyte solution in a thermostatted vessel and continuously stir.
-
Immerse the calibrated pH electrode and a micro-burette containing the titrant (e.g., 0.1 M HCl for titrating the basic moiety and 0.1 M NaOH for the acidic moiety) into the solution.
-
-
Titration Procedure:
-
Begin by titrating with the acidic titrant (HCl) to determine the pKa of the basic imidazoline group. Add the titrant in small, precise increments (e.g., 0.01-0.05 mL) and record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
Repeat the process with a fresh solution of the analyte, this time titrating with the basic titrant (NaOH) to determine the pKa of the acidic phenolic group.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate the titration curves.
-
The pKa values correspond to the pH at the half-equivalence points. This can be determined by finding the point of maximum buffer capacity (minimum slope) on the titration curve or by calculating the first and second derivatives of the curve.
-
Caption: Workflow for pKa determination by potentiometric titration.
Determination of the Octanol-Water Partition Coefficient (logP) by the Shake-Flask Method
The shake-flask method is the gold standard for experimentally determining the logP value, providing a direct measure of a compound's lipophilicity.[1][7]
Principle: A solution of the compound is prepared in a biphasic system of n-octanol and water. After reaching equilibrium, the concentration of the compound in each phase is measured, and the partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to that in the aqueous phase. The logarithm of P is the logP value.
-
Phase Preparation:
-
Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing the phases to separate overnight. This is crucial to prevent volume changes during the experiment.
-
Prepare a buffer solution (e.g., phosphate-buffered saline, pH 7.4) to mimic physiological conditions, as the ionization state of the molecule will significantly affect its partitioning.
-
-
Partitioning:
-
Prepare a stock solution of this compound in the pre-saturated aqueous buffer.
-
In a series of glass vials, add known volumes of the stock solution and pre-saturated n-octanol.
-
Securely cap the vials and shake them at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Phase Separation and Analysis:
-
Centrifuge the vials to achieve complete separation of the two phases.
-
Carefully withdraw an aliquot from both the aqueous and n-octanol phases.
-
Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve for the compound in each phase must be prepared.
-
-
Calculation:
-
Calculate the partition coefficient (P) using the formula: P = [Concentration in Octanol] / [Concentration in Aqueous]
-
The logP is then calculated as: logP = log10(P)
-
Caption: Shake-flask method workflow for logP determination.
Determination of Aqueous Solubility by UV-Vis Spectroscopy
For compounds with a chromophore, UV-Vis spectroscopy offers a straightforward and sensitive method for determining aqueous solubility.[8][9][10]
Principle: An excess amount of the solid compound is equilibrated in an aqueous buffer. The saturated solution is then filtered, and the concentration of the dissolved compound is determined by measuring its absorbance at a specific wavelength and comparing it to a calibration curve.
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the desired aqueous buffer (e.g., pH 7.4).
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax), which should be determined by scanning a solution of the compound across the UV-Vis spectrum.
-
Plot absorbance versus concentration to generate a calibration curve.
-
-
Equilibration:
-
Add an excess amount of the solid compound to a vial containing the aqueous buffer.
-
Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached.
-
-
Sample Preparation and Analysis:
-
Filter the suspension through a fine-pore filter (e.g., 0.22 µm) to remove all undissolved solids.
-
Dilute the clear filtrate with the aqueous buffer as necessary to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted filtrate at λmax.
-
-
Calculation:
-
Use the equation of the calibration curve to determine the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to obtain the equilibrium solubility of the compound.
-
Synthesis and Potential Biological Significance
The synthesis of 2-substituted imidazolines, such as this compound, can typically be achieved through the condensation of a nitrile with ethylenediamine or by the reaction of a carboxylic acid or its derivative with ethylenediamine. Phenolic and imidazole-containing compounds are prevalent in numerous biologically active molecules.[11] Phenols are known for their antioxidant and antimicrobial properties, while the imidazoline scaffold is a key component of many drugs targeting adrenergic, imidazoline, and other receptors.[11][12] The combination of these two moieties in a single molecule suggests a potential for a diverse range of biological activities, warranting further investigation in drug discovery programs.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of this compound and robust methodologies for their experimental determination. A thorough understanding and accurate measurement of pKa, logP, and solubility are indispensable for the rational design and development of drug candidates. The protocols outlined herein provide a solid foundation for researchers to generate the critical data needed to advance our understanding of this and other novel chemical entities.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
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DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
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ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
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SciSpace. Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. [Link]
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PubMed. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. [Link]
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ACS Publications. UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. [Link]
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protocols.io. LogP / LogD shake-flask method. [Link]
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PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]
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JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]
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Chromatography Online. Determination of pKa Values by Liquid Chromatography. [Link]
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International Journal of Innovative Research and Scientific Studies. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link]
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Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]
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ResearchGate. How to find solubilities of drugs by using uv-visible spectroscopy? [Link]
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OUCI. A systematic review of various pKa determination techniques. [Link]
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PubChem. 3-(4,5-dihydro-1H-imidazol-2-ylmethyl)-2,4-dimethyl-phenol. [Link]
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Bentham Science. Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. [Link]
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National Center for Biotechnology Information. Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes. [Link]
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Methodological & Application
Step-by-step synthesis protocol for 3-(4,5-Dihydro-1H-imidazol-2-yl)phenol and its analogs
An Application Note and Step-by-Step Protocol for Researchers
Synthesis of 3-(4,5-Dihydro-1H-imidazol-2-yl)phenol and Its Analogs: A Modular Approach
Abstract
2-Arylimidazolines are a privileged scaffold in medicinal chemistry and materials science, valued for their unique biological activities and coordination properties. This document provides a comprehensive guide for the synthesis of this compound, a key adrenergic receptor modulator, and its structural analogs. We present a robust and scalable protocol centered on the direct cyclocondensation of substituted benzonitriles with ethylenediamine. The causality behind critical experimental choices—including reagent selection, reaction conditions, and purification strategies—is thoroughly discussed to empower researchers to adapt and troubleshoot the synthesis for a diverse range of analogs. This guide is designed for researchers, scientists, and drug development professionals seeking a reliable and well-validated methodology for accessing this important class of compounds.
Introduction and Scientific Rationale
The 2-imidazoline ring system is a cornerstone of numerous biologically active molecules. Its rigid, basic structure allows it to effectively mimic the protonated state of the endogenous neurotransmitter norepinephrine, leading to interactions with adrenergic and imidazoline receptors. The title compound, this compound (also known as Fenoldoline intermediate), is a notable example, serving as a precursor to potent α-adrenergic agents.
The most direct and widely adopted synthetic route involves the reaction of a nitrile with a 1,2-diamine.[1] This method is advantageous due to the commercial availability of a vast array of substituted benzonitriles, allowing for modular and systematic exploration of structure-activity relationships (SAR). While alternative pathways, such as the oxidation of imidazolines formed from aldehydes, exist, the nitrile-based approach is often preferred for its operational simplicity and high atom economy.[2][3]
This protocol will focus on the thermal, catalyst-free condensation of 3-hydroxybenzonitrile with ethylenediamine, a method that balances efficacy with procedural simplicity. We will also explore variations for synthesizing analogs with different substitution patterns on the aromatic ring.
Reaction Scheme and Mechanism
The core transformation is the addition-cyclization reaction between a nitrile and a diamine to form the 2-imidazoline ring.
Overall Reaction:
Caption: High-level workflow for the synthesis of 2-arylimidazolines.
Detailed Experimental Protocol
This protocol describes the synthesis of the parent compound, this compound. Modifications for analogs are discussed in Section 5.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight | Quantity (per 10 mmol scale) | Purpose |
| 3-Hydroxybenzonitrile | 873-62-1 | 119.12 g/mol | 1.19 g (10.0 mmol, 1.0 equiv) | Aromatic starting material [4][5] |
| Ethylenediamine | 107-15-3 | 60.10 g/mol | 3.01 g (50.0 mmol, 5.0 equiv) | Diamine reactant and solvent |
| Hydrochloric Acid (conc., 37%) | 7647-01-0 | 36.46 g/mol | As needed | For pH adjustment during work-up |
| Sodium Hydroxide (5 M aq.) | 1310-73-2 | 40.00 g/mol | As needed | For basification during work-up |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | ~100 mL | Extraction solvent |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | ~5 g | Drying agent |
| Isopropanol | 67-63-0 | 60.10 g/mol | As needed | Recrystallization solvent |
| Hexanes | 110-54-3 | 86.18 g/mol | As needed | Recrystallization anti-solvent |
Step-by-Step Procedure
Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Ethylenediamine is corrosive and has a strong odor. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzonitrile (1.19 g, 10.0 mmol).
-
Add ethylenediamine (3.01 g, 50.0 mmol, 5.0 equivalents). Using a significant excess of ethylenediamine serves as both a reactant and a solvent, driving the reaction to completion.
-
Flush the apparatus with an inert gas (Nitrogen or Argon) for 5 minutes. Maintain a gentle positive pressure of the inert gas throughout the reaction.
-
-
Thermal Reaction:
-
Immerse the flask in a preheated oil bath at 120-130 °C.
-
Stir the mixture vigorously. The solid nitrile will dissolve as the reaction proceeds.
-
Allow the reaction to reflux for 8-16 hours. The reaction time can vary depending on the specific substrate.
-
-
Reaction Monitoring (Trustworthiness Pillar):
-
To monitor the reaction, carefully take a small aliquot from the reaction mixture. Dilute it with methanol.
-
Spot the diluted sample on a silica gel TLC plate and elute with a mobile phase of 10:1 Dichloromethane:Methanol with 1% triethylamine.
-
Visualize the plate under UV light (254 nm). The disappearance of the starting nitrile spot (Rf typically higher) and the appearance of a new, more polar product spot (Rf typically lower, often staying near the baseline without the amine additive) indicates progress.
-
-
Work-up and Isolation:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Remove the excess ethylenediamine under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in deionized water (~50 mL) and Dichloromethane (~50 mL).
-
Transfer the mixture to a separatory funnel. Adjust the pH of the aqueous layer to ~2 by the dropwise addition of concentrated HCl. This protonates the basic imidazoline product, making it water-soluble, while non-basic impurities remain in the organic layer.
-
Shake the funnel and separate the layers. Discard the organic layer.
-
Wash the acidic aqueous layer with fresh Dichloromethane (2 x 25 mL) to remove any remaining non-polar impurities.
-
Cool the aqueous layer in an ice bath and slowly basify it to pH ~10-11 by adding 5 M NaOH solution. The free base product will precipitate as a solid or oil.
-
Extract the product into Dichloromethane (3 x 30 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification Strategy
The crude product is purified by recrystallization to obtain an analytically pure sample.
Caption: Step-by-step purification via recrystallization.
Characterization
-
Appearance: Off-white to pale yellow crystalline solid.
-
Melting Point: 197-201 °C [6]* ¹H NMR (400 MHz, DMSO-d₆): δ ~9.5 (s, 1H, -OH), ~7.1-7.3 (m, 3H, Ar-H), ~6.8 (d, 1H, Ar-H), ~6.5 (br s, 1H, -NH), ~3.6 (s, 4H, -CH₂-CH₂-). Note: The NH proton is often broad and may exchange with D₂O.
-
¹³C NMR (101 MHz, DMSO-d₆): δ ~165 (C=N), ~158 (C-OH), ~130-115 (Ar-C), ~45 (-CH₂-CH₂-).
-
IR (KBr, cm⁻¹): 3400-3200 (O-H, N-H stretch), ~1610 (C=N stretch), ~1590 (C=C stretch).
-
Mass Spectrometry (ESI+): m/z = 163.08 [M+H]⁺.
Synthesis of Analogs: A Modular Approach
The true power of this protocol lies in its adaptability. By substituting the starting materials, a wide variety of analogs can be synthesized using the same core procedure.
| Starting Nitrile (Example) | Resulting Analog | Key Considerations |
| 4-Hydroxybenzonitrile | 4-(4,5-Dihydro-1H-imidazol-2-yl)phenol | Electronically similar to the 3-hydroxy isomer. |
| 3-Methoxybenzonitrile | 2-(3-Methoxyphenyl)-4,5-dihydro-1H-imidazole | The methoxy group can be deprotected later (e.g., with BBr₃) to yield the phenol if needed. |
| 3-Chlorobenzonitrile | 2-(3-Chlorophenyl)-4,5-dihydro-1H-imidazole | Electron-withdrawing groups may slightly slow the reaction, potentially requiring longer heating times. |
| 3,4-Dimethoxybenzonitrile | 2-(3,4-Dimethoxyphenyl)-4,5-dihydro-1H-imidazole | Demonstrates tolerance for multiple substituents. |
| 1,2-Diaminopropane (reactant) | 3-(4-Methyl-4,5-dihydro-1H-imidazol-2-yl)phenol | Using a substituted diamine introduces chirality or substitution on the imidazoline ring itself. [7] |
General Guideline: For most simple aromatic nitriles, the described conditions are a good starting point. For highly electron-deficient or sterically hindered nitriles, the addition of a catalyst like elemental sulfur (0.1 equiv) or extending the reaction time may be necessary to achieve good conversion. [8]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Insufficient temperature or reaction time. | Ensure oil bath is at the correct temperature. Extend reaction time and monitor by TLC. Consider adding a catalyst. |
| Deactivated starting material. | Use fresh, high-purity 3-hydroxybenzonitrile. | |
| Difficult Purification | Emulsion during acid-base extraction. | Add saturated NaCl solution (brine) to the aqueous layer to help break the emulsion. |
| Product oils out instead of crystallizing. | Try different recrystallization solvent systems (e.g., Ethyl Acetate/Heptane). Or, convert to the HCl salt. | |
| Impure Final Product | Incomplete removal of ethylenediamine. | Ensure thorough evaporation under high vacuum before the work-up. |
| Inefficient extraction or recrystallization. | Repeat the acid-base wash or perform a second recrystallization. |
References
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Al-Azzawi, F. S., & Al-Mulla, A. (2014). Preparation of 2-imidazolines from nitriles. ResearchGate. Available at: [Link]
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Zhou, J., et al. (2015). CuCN - TsOH Catalyzed Synthesis of 2-Aryl-4,5-dihydro-1 H -imidazoline in a Continuous-Flow Microreactor. ResearchGate. Available at: [Link]
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Application Notes and Protocols for In Vitro Assay Development Using 3-(4,5-Dihydro-1H-imidazol-2-yl)phenol (Phentolamine)
Introduction: Unveiling the Adrenergic Antagonism of 3-(4,5-Dihydro-1H-imidazol-2-yl)phenol
This compound, widely known in the scientific community as Phentolamine, is a potent and reversible non-selective antagonist of alpha-adrenergic receptors (α-ARs).[1][2] This compound competitively blocks both α1 and α2-adrenergic receptor subtypes, making it an invaluable tool for researchers investigating the physiological and pathophysiological roles of the adrenergic system.[1][3] Its utility spans from fundamental research in receptor pharmacology to the development of novel therapeutics targeting adrenergic signaling pathways.
This comprehensive guide provides detailed application notes and step-by-step protocols for the in vitro characterization of Phentolamine and other potential α-adrenergic antagonists. We will delve into the core principles of receptor binding and functional assays, explaining the rationale behind each experimental step to ensure robust and reproducible results.
Chemical and Physical Properties of Phentolamine:
| Property | Value | Source |
| IUPAC Name | 3-[amino]phenol | PubChem |
| Synonyms | Phentolamine, Regitine | PubChem |
| Molecular Formula | C17H19N3O | [1] |
| Molecular Weight | 281.35 g/mol | [1] |
| Solubility | Soluble in DMSO, ethanol, and water. Aqueous solutions can be unstable and should be prepared fresh. | |
| Storage | Store powder at -20°C for up to 3 years. Store solutions in solvent at -80°C for up to 6 months. |
The Scientific Bedrock: Understanding Alpha-Adrenergic Signaling
Alpha-adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the catecholamines epinephrine and norepinephrine.[4] They are broadly classified into two major types, α1 and α2, which differ in their G-protein coupling and downstream signaling cascades.[4][5]
The α1-Adrenergic Receptor Pathway: A Gq-Coupled Cascade
The α1-adrenergic receptor subtypes (α1A, α1B, and α1D) primarily couple to Gq/11 proteins.[4][6] Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[1] This rapid increase in cytosolic Ca2+ is a hallmark of α1-AR activation and serves as a measurable endpoint in functional assays.
Figure 1: Simplified signaling pathway of the α1-adrenergic receptor.
The α2-Adrenergic Receptor Pathway: A Gi-Coupled Inhibition
The α2-adrenergic receptor subtypes (α2A, α2B, and α2C) are coupled to inhibitory G-proteins (Gi/o).[5][7] When an agonist binds to the α2-AR, the activated Gi protein inhibits the enzyme adenylyl cyclase.[7] This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[7] This inhibitory effect on cAMP production is a key functional output for assessing α2-AR activity.
Figure 2: Simplified signaling pathway of the α2-adrenergic receptor.
Protocol I: Radioligand Binding Assay for α1-Adrenergic Receptors
Principle: This assay directly measures the binding of a radiolabeled ligand to the α1-adrenergic receptor. It is a powerful tool for determining the affinity (Ki) of unlabeled compounds, such as Phentolamine, by their ability to compete with the radioligand for the receptor binding site. [3H]-Prazosin is a commonly used high-affinity, selective radioligand for α1-ARs.
Rationale for Key Steps:
-
Membrane Preparation: Isolating the cell membrane fraction enriches the concentration of the target receptors.
-
[3H]-Prazosin: A radiolabeled antagonist that binds with high affinity and selectivity to α1-ARs.
-
Competition: The ability of an unlabeled compound (e.g., Phentolamine) to displace [3H]-Prazosin is proportional to its affinity for the receptor.
-
Non-specific Binding: Determined in the presence of a high concentration of an unlabeled antagonist to account for the binding of the radioligand to non-receptor sites.
Experimental Workflow:
Figure 3: Workflow for the α1-Adrenergic Receptor Radioligand Binding Assay.
Detailed Protocol:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing α1-ARs in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4) and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, set up the following reactions in triplicate (final volume of 250 µL):
-
Total Binding: Assay buffer, membrane preparation (20-50 µg protein), and [3H]-Prazosin (at a concentration near its Kd, typically 0.1-1.0 nM).
-
Non-specific Binding: Assay buffer, membrane preparation, [3H]-Prazosin, and a high concentration of an unlabeled α1-antagonist (e.g., 10 µM Phentolamine).
-
Competition Binding: Assay buffer, membrane preparation, [3H]-Prazosin, and varying concentrations of the test compound (e.g., Phentolamine, 10⁻¹¹ to 10⁻⁵ M).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (e.g., Whatman GF/B) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Allow the filters to dry, then place them in scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
For competition assays, plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Expected Results for Phentolamine:
| Parameter | Typical Value |
| IC50 | Nanomolar range |
| Ki | Nanomolar range |
Protocol II: Functional Assay for α2-Adrenergic Receptors - cAMP Inhibition Assay
Principle: This assay measures the ability of a compound to antagonize the agonist-induced inhibition of cAMP production in cells expressing α2-adrenergic receptors. Since α2-ARs are Gi-coupled, their activation by an agonist (e.g., clonidine or UK-14,304) will decrease intracellular cAMP levels. To measure this decrease, adenylyl cyclase is first stimulated with forskolin to produce a measurable baseline of cAMP. An antagonist like Phentolamine will block the effect of the agonist, thereby restoring cAMP levels.
Rationale for Key Steps:
-
Forskolin: A direct activator of adenylyl cyclase, used to elevate intracellular cAMP to a measurable level.
-
Agonist (e.g., UK-14,304): A selective α2-AR agonist that will inhibit the forskolin-stimulated cAMP production.
-
Antagonist (Phentolamine): The test compound, which will compete with the agonist and prevent the inhibition of cAMP production.
-
cAMP Detection: A sensitive method to quantify intracellular cAMP levels, such as HTRF, AlphaScreen, or ELISA.
Experimental Workflow:
Figure 4: Workflow for the α2-Adrenergic Receptor cAMP Inhibition Assay.
Detailed Protocol:
-
Cell Culture and Plating:
-
Culture cells stably or transiently expressing the α2-AR of interest (e.g., HEK293 or CHO cells) in appropriate growth medium.
-
Seed the cells into a 96- or 384-well plate at a suitable density and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium or assay buffer.
-
Pre-incubate the cells with varying concentrations of Phentolamine (or other test antagonists) for 15-30 minutes at 37°C.
-
Add a solution containing a fixed concentration of an α2-AR agonist (e.g., the EC80 concentration of UK-14,304) and forskolin (typically 1-10 µM).
-
Incubate for 30-60 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit (e.g., HTRF, AlphaScreen).
-
Add the detection reagents and incubate as required.
-
Read the plate on a compatible plate reader.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP signal against the log concentration of Phentolamine.
-
Calculate the IC50 value, which is the concentration of Phentolamine that reverses 50% of the agonist-induced inhibition of cAMP production.
-
The data can also be used to perform a Schild analysis to determine the pA2 value, which is a measure of the antagonist's affinity.
-
Expected Results for Phentolamine:
| Parameter | Typical Value |
| IC50 | Nanomolar to low micromolar range |
Protocol III: Functional Assay for α1-Adrenergic Receptors - Calcium Flux Assay
Principle: This assay measures the ability of a compound to antagonize the agonist-induced increase in intracellular calcium in cells expressing α1-adrenergic receptors.[8] Cells are loaded with a calcium-sensitive fluorescent dye. Upon stimulation with an α1-agonist (e.g., phenylephrine), the Gq-coupled pathway is activated, leading to a transient increase in intracellular calcium, which is detected as an increase in fluorescence.[9] An antagonist like Phentolamine will block this response.
Rationale for Key Steps:
-
Calcium-sensitive Dye (e.g., Fluo-4 AM, Cal-520 AM): These dyes can cross the cell membrane and are cleaved by intracellular esterases, trapping them inside the cell. Their fluorescence intensity increases significantly upon binding to Ca2+.
-
Agonist (e.g., Phenylephrine): A selective α1-AR agonist that will trigger the release of intracellular calcium stores.
-
Antagonist (Phentolamine): The test compound, which will compete with the agonist and prevent the calcium flux.
-
Fluorescence Measurement: A fluorescence plate reader with an injection system is used to measure the rapid change in fluorescence upon agonist addition.
Experimental Workflow:
Figure 5: Workflow for the α1-Adrenergic Receptor Calcium Flux Assay.
Detailed Protocol:
-
Cell Culture and Plating:
-
Culture cells expressing the α1-AR of interest (e.g., HEK293, CHO) in a suitable growth medium.
-
Seed the cells into a black, clear-bottom 96- or 384-well plate and allow them to form a confluent monolayer.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and often an anion-transport inhibitor like probenecid to prevent dye leakage.
-
Remove the growth medium from the cells and add the dye-loading buffer.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
Wash the cells gently with assay buffer to remove excess dye.
-
-
Assay Procedure:
-
Add varying concentrations of Phentolamine (or other test antagonists) to the wells and pre-incubate for 15-30 minutes at room temperature in the dark.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Establish a baseline fluorescence reading for a few seconds.
-
Inject a solution of an α1-agonist (e.g., the EC80 concentration of phenylephrine) into the wells and immediately begin measuring the fluorescence intensity over time (typically for 1-3 minutes).
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity or the area under the curve.
-
Generate a dose-response curve by plotting the response against the log concentration of Phentolamine.
-
Calculate the IC50 value, which is the concentration of Phentolamine that inhibits 50% of the agonist-induced calcium response.
-
Expected Results for Phentolamine:
| Parameter | Typical Value |
| IC50 | Nanomolar to low micromolar range |
Safety and Handling of this compound (Phentolamine)
Phentolamine should be handled with care in a laboratory setting. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[10] Avoid inhalation of the powder and contact with skin and eyes.[5] In case of accidental exposure, follow standard first-aid procedures and seek medical attention if necessary. Consult the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
This compound (Phentolamine) is a cornerstone tool for the in vitro investigation of α-adrenergic receptor pharmacology. The protocols detailed in this guide provide a robust framework for characterizing the binding and functional activity of Phentolamine and other modulators of the adrenergic system. By understanding the underlying principles of these assays and adhering to meticulous experimental technique, researchers can generate high-quality, reproducible data to advance our understanding of adrenergic signaling in health and disease.
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Michel, M. C., Hanft, G., & Gross, G. (1994). Radioligand binding studies of alpha 1-adrenoceptor subtypes in rat heart. British journal of pharmacology, 111(2), 533–538. [Link]
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Zhao, R., et al. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 3(12), e804. [Link][9]
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Siess, W., & Grunberg, B. (1980). Estimation of the plasma concentration and course of action of phentolamine based on its inhibitory effect on adrenaline-induced platelet aggregation. British journal of clinical pharmacology, 9(4), 365–370. [Link][11]
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U.S. Food and Drug Administration. (2007). Pharmacology Review(s) - OraVerse. [Link][2]
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Graham, R. K., Hess, H. J., & Homcy, C. J. (1982). Specific binding of [3H]prazosin to a-adrenergic. ResearchGate. [Link][12]
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Zhang, Y., et al. (2024). Novel Scaffold Agonists of the α 2A Adrenergic Receptor Identified via Ensemble-Based Strategy. Molecules, 29(5), 1097. [Link][13]
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Wang, Y., et al. (2012). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. Current chemical genomics, 6, 66–73. [Link][8]
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Ruffolo, R. R., Jr, & Patil, P. N. (1976). Kinetics of Alpha-Adrenoreceptor Blockade by Phentolamine in the Normal and Denervated Rabbit Aorta and Rat Vas Deferens1. Journal of Pharmacy and Pharmacology, 28(1), 140-142. [Link]
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Kim, J. H., et al. (2001). Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding. British journal of pharmacology, 134(4), 779–788. [Link][14]
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U.S. Food and Drug Administration. (2007). Phentolamine Clinpharm Pediatric Review. [Link][15]
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Stone, E. A., et al. (1988). A procedure for measuring alpha 2-adrenergic receptor-mediated inhibition of cyclic AMP accumulation in rat brain slices. Journal of neuroscience methods, 24(3), 251–259. [Link][16]
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Guicheney, P., Garay, R. P., Levy-Marchal, C., & Meyer, P. (1981). Binding of [3H]-prazosin and [3H]-dihydroergocryptine to rat cardiac alpha-adrenoceptors. British journal of pharmacology, 74(1), 33–39. [Link][17]
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Qu, L., et al. (2022). Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor. Science signaling, 15(724), eabn1127. [Link][18]
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Font-Guzman, A. D., et al. (2012). Development of a High-Throughput Calcium Flux Assay for Identification of All Ligand Types Including Positive, Negative, and Silent Allosteric Modulators for G Protein-Coupled Receptors. ASSAY and Drug Development Technologies, 10(5), 443-456. [Link][19]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link][20]
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Bio-Rad. (n.d.). Development - Activation of ERK by Alpha-1 adrenergic receptors Pathway Map. [Link][6]
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Sittampalam, G. S., et al. (2012). FLIPR™ Assays for GPCR and Ion Channel Targets. Assay Guidance Manual. [Link][22]
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PCCA. (n.d.). Safety Data Sheet - Phentolamine Mesylate. [Link]
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Angulo, J., et al. (2003). Alpha-adrenergic receptor blockade by phentolamine increases the efficacy of vasodilators in penile corpus cavernosum. International journal of impotence research, 15(2), 107–113. [Link][23]
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Experimental design for evaluating the bioactivity of imidazoline derivatives
Application Notes & Protocols
Topic: Experimental Design for Evaluating the Bioactivity of Imidazoline Derivatives Audience: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Promise of Imidazoline Derivatives
Imidazoline derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities.[1][2][3] Their structural scaffold is a cornerstone in medicinal chemistry, leading to the development of agents with antihypertensive, analgesic, anti-inflammatory, and anti-diabetic properties.[4][5][6] The bioactivity of these compounds is primarily mediated through their interaction with specific imidazoline receptors (I-receptors), though many derivatives also exhibit affinity for α-adrenergic receptors, a crucial factor in experimental design.[7][8]
There are three principal subtypes of imidazoline receptors, each with distinct tissue distribution and physiological roles:
-
I₁-receptors: Primarily located in the plasma membrane of cells in the brainstem and kidney, they are integral to the central regulation of blood pressure.[4][9][10]
-
I₂-receptors: Found in various tissues, including the brain and liver, and associated with mitochondria. They are implicated in pain modulation, neuroprotection, and psychiatric conditions.[4][9][11]
-
I₃-receptors: Localized to pancreatic β-cells, where they play a key role in regulating insulin secretion.[9][12]
A systematic and rigorous evaluation of the bioactivity of novel imidazoline derivatives is essential for identifying promising therapeutic leads. This guide provides a comprehensive framework for this process, outlining a phased experimental approach from initial screening to in-depth functional characterization. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and emphasize the critical importance of selectivity profiling.
Chapter 1: A Phased Strategy for Bioactivity Assessment
A logical, tiered approach is crucial for efficiently screening and characterizing imidazoline derivatives. This strategy ensures that resources are focused on the most promising compounds and that comprehensive data is generated for decision-making.
Caption: Phased workflow for evaluating imidazoline derivatives.
-
Phase 1: Primary Screening. The initial goal is to identify compounds that bind to the target imidazoline receptors and to establish a preliminary therapeutic window by assessing general cytotoxicity.
-
Phase 2: Functional Characterization. Compounds that show significant binding affinity and low toxicity are advanced to functional assays. These experiments determine whether the compound acts as an agonist (activator) or an antagonist (blocker) of the receptor.
-
Phase 3: Selectivity Profiling. A critical step is to assess the compound's specificity. This involves counter-screening against other relevant targets, most notably α-adrenergic receptors, to identify potential off-target effects.
-
Phase 4: In Vivo Proof-of-Concept. The most promising, potent, and selective compounds are progressed into animal models that are relevant to the therapeutic indication (e.g., hypertension, diabetes) to evaluate their efficacy and safety in a physiological context.[13][14]
Chapter 2: Understanding the Signaling Pathways
Effective functional assay design is predicated on a solid understanding of the downstream signaling events triggered by receptor activation.
-
I₁-Receptor Signaling: The I₁-receptor is a plasma membrane protein that, upon activation, is coupled to a G-protein.[10] This initiates a signaling cascade involving the activation of phosphatidylcholine-selective phospholipase C (PC-PLC), leading to the production of the second messenger diacylglycerol (DAG).[10][15] This pathway is distinct from many conventional G-protein-coupled receptors and does not typically involve rapid calcium fluxes or changes in cyclic AMP.[15]
-
I₃-Receptor Signaling: The I₃-receptor is located on pancreatic β-cells and directly modulates insulin secretion.[4][9] Its mechanism is linked to the function of ATP-sensitive potassium (KATP) channels, which are critical regulators of the cell's membrane potential and subsequent insulin release.[9]
Caption: Simplified signaling pathways for I₁ and I₃ imidazoline receptors.
Chapter 3: Core Experimental Protocols
The following protocols provide step-by-step methodologies for the key in vitro assays. Each protocol is designed to be self-validating through the inclusion of appropriate controls.
Protocol 3.1: Radioligand Binding Assay for Receptor Affinity
Principle: This is a competitive binding assay used to determine the affinity of a test compound for a specific receptor. It measures the ability of the unlabeled test compound to displace a radiolabeled ligand with known affinity for the target receptor. The concentration at which the test compound displaces 50% of the radioligand is its IC₅₀, from which the inhibition constant (Ki) can be calculated.
Causality: This assay is the foundational step to confirm that a novel derivative physically interacts with the intended imidazoline receptor subtype. It provides a quantitative measure of affinity (Ki), which is essential for comparing compounds and guiding structure-activity relationship (SAR) studies.[16]
Materials:
-
Radioligands: [³H]clonidine (for I₁ sites), [³H]idazoxan (for I₂ sites).[11][17]
-
Membrane Preparations: From tissues known to express the target receptor (e.g., rat brainstem for I₁) or from cell lines overexpressing the receptor.
-
Assay Buffer: Tris-HCl buffer with appropriate additives.
-
Wash Buffer: Cold Tris-HCl buffer.
-
Competitors: Phentolamine (for non-specific binding), known reference compounds (e.g., moxonidine for I₁).
-
Equipment: 96-well plates, filtration apparatus, glass fiber filters, liquid scintillation counter, scintillation fluid.
Procedure:
-
Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and serial dilutions of the test imidazoline derivative.
-
Controls (Critical for Validation):
-
Total Binding: Radioligand + buffer only (no competitor).
-
Non-Specific Binding (NSB): Radioligand + a high concentration of a non-radiolabeled competitor (e.g., phentolamine) to saturate all specific binding sites.
-
Reference Compound: A known ligand for the target receptor (e.g., moxonidine) should be run as a positive control.
-
-
Initiate Reaction: Add the membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Termination & Separation: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.
-
Washing: Quickly wash each filter with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3.2: General Cytotoxicity Screening (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[18][19] Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.[20]
Causality: It is imperative to distinguish between a compound's specific pharmacological effect and a general toxic effect.[21] This assay establishes the concentration range at which the compound does not kill the cells, ensuring that any observed activity in functional assays is due to receptor modulation, not cytotoxicity.
Materials:
-
Cell Line: A robust, easily cultured cell line such as HEK293 (human embryonic kidney) is suitable for general toxicity screening.[18][19]
-
Culture Medium: DMEM or similar, supplemented with 10% FBS and antibiotics.
-
Reagents: MTT solution (5 mg/mL in PBS), Solubilization Solution (e.g., DMSO or acidified isopropanol).
-
Equipment: 96-well cell culture plates, incubator, multichannel pipette, microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the imidazoline derivative in culture medium. Remove the old medium from the cells and add the compound-containing medium.
-
Controls (Critical for Validation):
-
Vehicle Control: Cells treated with the highest concentration of the compound's solvent (e.g., 0.1% DMSO). This represents 100% viability.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin) to ensure the assay is working correctly.
-
Blank Control: Wells with medium but no cells, to measure background absorbance.
-
-
Incubation: Incubate the plate for a relevant period (e.g., 24 or 48 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will produce purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well. Pipette up and down to dissolve the formazan crystals.
-
Measurement: Read the absorbance on a microplate reader at a wavelength of ~570 nm.
-
Data Analysis:
-
Subtract the average absorbance of the blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_test / Absorbance_vehicle) * 100.
-
Plot % Viability against the log concentration of the compound and use non-linear regression to determine the CC₅₀ (cytotoxic concentration 50%).
-
Protocol 3.3: Functional Assay for I₁ Receptor Agonism
Principle: As I₁-receptor activation stimulates the production of the second messenger diacylglycerol (DAG), quantifying DAG levels upon compound treatment serves as a direct functional readout of receptor agonism.[10][15]
Causality: This assay moves beyond simple binding to confirm that the compound not only interacts with the I₁-receptor but also activates its downstream signaling pathway. It allows for the determination of functional potency (EC₅₀) and efficacy (Emax). Using a cell line like PC12, which expresses I₁ but lacks α₂-adrenergic receptors, provides a clean system to isolate the I₁-mediated effect.[10][22]
Materials:
-
Cell Line: PC12 cells (pheochromocytoma cell line).
-
Culture Medium: Appropriate medium for PC12 cells.
-
Stimulation Buffer: A simple buffer like HBSS.
-
Reagents: Commercially available DAG ELISA kit.
-
Equipment: Cell culture plates, incubator, plate shaker, microplate reader.
Procedure:
-
Cell Seeding: Plate PC12 cells in the appropriate format (e.g., 24-well plate) and grow to confluency.
-
Compound Stimulation: Wash the cells with stimulation buffer. Add serial dilutions of the test compound to the cells.
-
Controls (Critical for Validation):
-
Basal Control: Cells treated with buffer only (no stimulus).
-
Positive Control: Cells treated with a known I₁ agonist (e.g., moxonidine) to determine the maximum response.
-
-
Incubation: Incubate for a short period determined by a preliminary time-course experiment (e.g., 10-15 minutes) at 37°C.
-
Reaction Termination & Lysis: Stop the reaction by removing the buffer and adding the lysis buffer provided in the ELISA kit.
-
DAG Quantification: Process the cell lysates according to the manufacturer's protocol for the DAG ELISA kit. This typically involves transferring lysates to a coated plate, adding detection antibodies, and developing a colorimetric signal.
-
Measurement: Read the absorbance on a microplate reader at the specified wavelength.
-
Data Analysis:
-
Generate a standard curve using the DAG standards provided in the kit.
-
Calculate the concentration of DAG in each sample.
-
Plot the DAG concentration against the log concentration of the test compound.
-
Use non-linear regression to determine the EC₅₀ (effective concentration 50%) and the Emax (maximum effect) relative to the positive control.
-
Chapter 4: Data Interpretation and Presentation
Clear presentation of quantitative data is essential for comparing compounds. Structured tables should be used to summarize key parameters.
Table 1: Example Data Summary for Imidazoline Derivatives
| Compound ID | I₁ Binding Ki (nM) | I₂ Binding Ki (nM) | α₂ₐ-AR Binding Ki (nM) | I₁ Selectivity Index (α₂ₐ / I₁) |
|---|---|---|---|---|
| IZD-001 | 15 | 850 | 350 | 23.3 |
| IZD-002 | 250 | 45 | 1200 | 4.8 |
| Moxonidine | 20 | >10,000 | 500 | 25.0 |
-
Selectivity Index: This is a critical parameter for assessing the therapeutic potential of a compound. It is calculated by dividing the affinity for the off-target receptor (e.g., α₂ₐ-AR) by the affinity for the on-target receptor (e.g., I₁). A higher selectivity index is desirable as it suggests a lower likelihood of side effects mediated by the off-target receptor.
Table 2: Example Functional and Cytotoxicity Data
| Compound ID | I₁ Agonism EC₅₀ (nM) | Max Response (% of Moxonidine) | Cytotoxicity CC₅₀ (µM) | Therapeutic Index (CC₅₀ / EC₅₀) |
|---|---|---|---|---|
| IZD-001 | 55 | 95% | > 50 | > 900 |
| IZD-002 | - (Inactive) | < 5% | 15 | - |
| Moxonidine | 70 | 100% | > 100 | > 1400 |
-
Therapeutic Index: This ratio provides an early in vitro estimate of the safety margin of a compound. It is calculated by dividing the concentration that causes toxicity by the concentration that produces the desired therapeutic effect. A larger therapeutic index indicates a wider margin between efficacy and toxicity.
Conclusion
The evaluation of imidazoline derivatives is a multi-step process that requires a carefully planned experimental strategy. By integrating binding, functional, and cytotoxicity assays in a phased approach, researchers can efficiently identify compounds with high affinity, specific activity, and a favorable safety profile. The protocols and principles outlined in this guide provide a robust framework for characterizing the bioactivity of these promising therapeutic agents, ultimately accelerating their journey from the laboratory to the clinic.
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Ernsberger, P. (1999). The I1-imidazoline receptor and its cellular signaling pathways. Annals of the New York Academy of Sciences, 881, 35-53. Available at: [Link]
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Wikipedia. (n.d.). Imidazoline receptor. Wikipedia. Retrieved from: [Link]
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Ernsberger, P., et al. (1995). The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease. Journal of Hypertension Supplement, 13(2), S9-S20. Available at: [Link]
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MacKinnon, A. C., et al. (1993). Imidazoline binding sites and signal transduction pathways. Naunyn-Schmiedeberg's Archives of Pharmacology, 348(4), 383-390. Available at: [Link]
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Prasad, Y. R., et al. (2005). Imidazoline and its derivatives: an overview. Journal of the Indian Chemical Society, 82(12), 1133-1137. Available at: [Link]
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Eccles, R., et al. (2025). Part 1 - imidazolines and the changing face of nasal decongestants. Frontiers in Allergy. Available at: [Link]
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Kumar, A., et al. (2020). Synthesis and biological evaluation of imidazoline derivatives as potential CNS and CVS agents. Bioorganic Chemistry, 104, 104230. Available at: [Link]
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Khan, I. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules. Longdom Publishing. Available at: [Link]
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Fassihi, A., et al. (2024). Design, synthesis, and evaluation of novel substituted imidazo[1,2-c]quinazoline derivatives as potential α-glucosidase inhibitors with bioactivity and molecular docking insights. Scientific Reports, 14(1), 26998. Available at: [Link]
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Saleem, S., et al. (2024). Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors. Frontiers in Pharmacology, 15, 1461975. Available at: [Link]
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Slough, S., & Taberner, P. V. (2000). Evidence that the novel imidazoline compound FT005 is an α2-adrenoceptor agonist. British Journal of Pharmacology, 130(7), 1541–1548. Available at: [Link]
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Medicilon. (n.d.). Advancing drug development with in vivo models. Medicilon. Retrieved from: [Link]
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Preparation of 3-(4,5-Dihydro-1H-imidazol-2-yl)phenol stock solutions for cell culture
Application Note & Protocol
Topic: Strategic Preparation of 3-(4,5-Dihydro-1H-imidazol-2-yl)phenol Stock Solutions for Cellular Assays
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the preparation, handling, and quality control of stock solutions of this compound (CAS 834884-99-0) for use in cell culture applications. The protocols detailed herein are designed to ensure compound integrity, maximize experimental reproducibility, and mitigate common sources of error such as solvent-induced cytotoxicity and contamination. We emphasize the rationale behind key procedural steps, from solvent selection to long-term storage, to empower researchers to generate reliable and high-quality data in their in vitro studies.
Compound Identity and Physicochemical Properties
Accurate characterization of the research compound is the foundation of reproducible science. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 834884-99-0 | [1] |
| Molecular Formula | C₉H₁₀N₂O | |
| Molecular Weight | 162.19 g/mol | |
| Appearance | Solid | |
| Melting Point | 197-201 °C | |
| Purity | ≥97% (Typical) |
Foundational Principles for Stock Solution Preparation
The preparation of a concentrated stock solution is a critical step that significantly impacts the accuracy and reproducibility of cell-based assays.[2] This approach minimizes the volume of solvent introduced into the final culture medium and allows for precise serial dilutions.
The Critical Choice of Solvent
The ideal solvent must fully dissolve the compound without degrading it, while exhibiting minimal toxicity to the cell line under investigation.
-
Primary Recommendation: Dimethyl Sulfoxide (DMSO) For this compound, a polar aprotic solvent is required. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its broad utility in dissolving a wide range of small organic molecules for biological assays.[3][4]
-
Cytotoxicity Consideration: A crucial aspect of using DMSO is its potential for cytotoxicity at concentrations above 0.5%.[3] Therefore, all experimental designs must ensure the final concentration of DMSO in the cell culture medium is kept as low as possible, ideally ≤0.1% .[6] This necessitates the preparation of a highly concentrated primary stock solution.
Sterility: Safeguarding Your Cultures
Stock solutions must be sterile to prevent microbial contamination of cell cultures.[7][8] Since phenolic and imidazoline-containing compounds can be sensitive to heat, terminal sterilization by autoclaving is not recommended.
-
Method of Choice: Sterile Filtration The most reliable method for sterilizing a DMSO-based stock solution is filtration through a 0.22 µm sterile syringe filter.[9]
-
Expert Insight: It is imperative to use a filter membrane that is chemically compatible with DMSO. Polytetrafluoroethylene (PTFE) or nylon membranes are recommended for this purpose.[9] Using an incompatible filter (e.g., cellulose acetate) can lead to filter degradation and contamination of the stock solution. Aseptic filtration is an industry-standard method for sterilizing solutions that cannot be heat-treated.[10]
Stability, Storage, and Aliquoting
Phenolic compounds can be susceptible to oxidation, and repeated freeze-thaw cycles can compromise the integrity of any stock solution.[11][12]
-
Aliquoting: Upon preparation, the primary stock solution should be immediately aliquoted into smaller, single-use volumes in sterile cryovials or microcentrifuge tubes.[3][5] This practice is critical to avoid the degradation associated with repeated warming and cooling of the bulk solution.
-
Storage Conditions: Aliquots should be stored at -20°C for short-term (1 month) or -80°C for long-term (6+ months) storage .[5] To protect against potential photodegradation, store aliquots in a light-protected container or use amber vials.
Safety and Handling Precautions
Based on available safety data, this compound is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.
-
Hazard Classifications: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Required Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are required at all times.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.
-
Body Protection: A laboratory coat must be worn.
-
Respiratory Protection: When handling the solid powder outside of a chemical fume hood, a dust mask (e.g., N95) is recommended.
-
-
Handling: All handling of the solid compound and preparation of the concentrated stock solution should be performed in a chemical fume hood to avoid inhalation of the powder.
Detailed Protocol: Preparation of a 10 mM Primary Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM stock solution in DMSO.
Materials:
-
This compound (MW: 162.19 g/mol )
-
Cell culture-grade DMSO (Dimethyl Sulfoxide)
-
Sterile, amber microcentrifuge tubes (1.5 mL) or cryovials
-
Calibrated analytical balance
-
Sterile 1 mL syringe and a 0.22 µm sterile PTFE syringe filter
-
Precision micropipettes and sterile tips
Procedure:
-
Calculation: Determine the mass of the compound required.
-
Formula: Mass (mg) = Molarity (mM) × Molecular Weight ( g/mol ) × Volume (L)
-
Mass (mg) = 10 mM × 162.19 g/mol × 0.001 L = 1.62 mg
-
-
Weighing: In a chemical fume hood, carefully weigh out 1.62 mg of this compound powder and transfer it to a sterile 1.5 mL amber microcentrifuge tube.
-
Dissolution:
-
Add 900 µL of cell culture-grade DMSO to the tube.
-
Cap the tube securely and vortex gently until the solid is completely dissolved. A clear, precipitate-free solution should be observed.
-
If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied.[3] Always inspect the solution to ensure no degradation has occurred.
-
-
Sterile Filtration (Aseptic Technique):
-
In a laminar flow hood, draw the entire dissolved solution into a sterile 1 mL syringe.
-
Attach a 0.22 µm sterile PTFE syringe filter to the syringe.
-
Carefully dispense the solution through the filter into a new, sterile 1.5 mL amber tube. This is your sterile 10 mM primary stock.
-
-
Aliquoting and Storage:
-
Immediately aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20 µL aliquots in sterile amber tubes).
-
Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.
-
Store the aliquots at -80°C for long-term use.
-
Quality Control and Best Practices
Ensuring the quality of your stock solution is paramount for generating valid experimental data.[13][14]
-
Visual Inspection: Before each use, thaw an aliquot and visually inspect it for any signs of precipitation or crystallization. If precipitate is observed, attempt to redissolve by warming to 37°C. If it does not redissolve, the aliquot should be discarded.
-
Sterility Checks: For long-term studies, it is good practice to periodically test the sterility of a stock solution aliquot by adding a small volume to a sterile tube of culture medium and incubating it for 48-72 hours to check for microbial growth.[14]
-
The Indispensable Vehicle Control: Every cell culture experiment involving this compound must include a vehicle control.[3] This control consists of cells treated with the same final concentration of DMSO as the highest concentration of the compound used in the experiment. This step is non-negotiable as it differentiates the effects of the compound from any potential effects of the solvent.
Protocol: Preparation of Working Solutions for Cell Culture
This protocol describes the serial dilution of the 10 mM primary stock to prepare a final working concentration in cell culture medium.
Example: Preparing a 10 µM final concentration in 2 mL of medium.
-
Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes, first prepare an intermediate stock.
-
Dilute the 10 mM primary stock 1:100 in sterile culture medium to create a 100 µM intermediate solution.
-
Calculation: Add 2 µL of the 10 mM stock to 198 µL of medium.
-
-
Final Dilution:
-
Dilute the 100 µM intermediate solution 1:10 into your final culture volume.
-
Calculation: Add 200 µL of the 100 µM intermediate solution to 1800 µL of medium to get a final volume of 2 mL at 10 µM.
-
Final DMSO Check: The final DMSO concentration in this example would be 0.1%, which is generally considered safe for most cell lines.
-
Visualized Workflows
Stock Solution Preparation Workflow
Caption: Workflow for preparing sterile stock solutions.
Dilution Strategy Diagram
Caption: Example serial dilution from primary stock.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound does not dissolve in DMSO. | Insufficient solvent volume; low-quality DMSO; compound has poor solubility. | Gently warm to 37°C or sonicate briefly.[3] If still insoluble, a higher-concentration stock may not be feasible. Consider alternative solvents after testing for cell compatibility. |
| Precipitate forms after dilution in aqueous medium. | Compound has low aqueous solubility ("crashed out"). | Perform serial dilutions in a stepwise manner.[5] Ensure the final DMSO concentration is consistent across all conditions. Consider using a co-solvent if compatible with the assay. |
| Cell death observed in vehicle control wells. | Final DMSO concentration is too high; DMSO batch is contaminated. | Ensure final DMSO concentration is ≤0.1%.[5][6] Use a new, unopened bottle of cell culture-grade DMSO. Test different cell lines as sensitivity to DMSO can vary. |
| Inconsistent results between experiments. | Stock solution degradation; improper storage; pipetting errors. | Use single-use aliquots to avoid freeze-thaw cycles.[5] Confirm storage at -80°C. Calibrate pipettes regularly. Always prepare fresh working solutions for each experiment. |
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Kosheeka. Quality Control: The Neglected Side Of Cell Culture. (2018-11-23). [Link]
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- 13. Quality Control Considerations in Cell Culture [sigmaaldrich.com]
- 14. absbio.com [absbio.com]
HPLC and NMR techniques for the analysis of 3-(4,5-Dihydro-1H-imidazol-2-yl)phenol
An Application Note for the Pharmaceutical Analysis of 3-(4,5-Dihydro-1H-imidazol-2-yl)phenol
Introduction
This compound, with a molecular weight of 162.19 g/mol , is a heterocyclic organic compound featuring both a phenol group and a dihydroimidazoline ring.[1] The unique chemical nature of this molecule, possessing both acidic (phenolic hydroxyl) and basic (imidazoline nitrogens) functionalities, presents specific challenges and considerations for its analytical characterization. The presence of these polar functional groups dictates the strategic selection of methodologies for its separation and structural elucidation.
This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification, and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural confirmation. These methods are designed for researchers, scientists, and drug development professionals requiring robust and reliable analytical techniques for quality control and characterization. The protocols are grounded in established scientific principles and adhere to the validation standards outlined by the International Council for Harmonisation (ICH).[2][3]
Part 1: High-Performance Liquid Chromatography (HPLC) Analysis
Principle and Rationale for Method Development
The primary challenge in the HPLC analysis of this compound is its high polarity. Traditional reversed-phase (RP) chromatography using standard C18 (octadecyl) stationary phases often results in poor retention for such hydrophilic molecules, causing them to elute near the solvent front (void volume).[4][5] This compromises peak shape, resolution from other polar impurities, and overall method robustness.
Several strategies exist to enhance the retention of polar compounds:
-
Ion-Pairing Chromatography: While effective, the use of ion-pairing reagents can lead to long column equilibration times and is often incompatible with mass spectrometry (MS) detection.[6]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds, but method development can be complex.[7]
-
Aqueous Normal Phase (ANP) Chromatography: This technique utilizes silica hydride-based columns and offers both reversed-phase and normal-phase retention mechanisms.[7]
-
Polar-Embedded/Polar-Endcapped RP Columns: These columns incorporate polar groups within or at the end of the alkyl chains. This modification makes the stationary phase more resistant to "ligand collapse" in highly aqueous mobile phases and provides an alternative selectivity mechanism for polar analytes, improving their retention and peak shape.[8]
For a robust quality control (QC) method, a polar-embedded or polar-endcapped reversed-phase column is often the optimal choice. It combines the familiarity and general applicability of reversed-phase chromatography with enhanced performance for polar analytes, avoiding the complexities of ion-pairing or HILIC.[4][7] The method proposed herein utilizes such a column to ensure reliable retention and separation.
Experimental Protocol: HPLC Purity Determination
This protocol is designed for the quantitative analysis of this compound and its related substances.
-
HPLC System: A gradient-capable HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: A polar-embedded or polar-endcapped C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (LC-MS grade), Purified Water (18.2 MΩ·cm).
-
Standard: this compound reference standard.
-
Sample: Test sample of this compound.
-
Glassware: Volumetric flasks, autosampler vials.
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.
-
Diluent: Methanol/Water (50:50, v/v).
-
Standard Solution: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of approximately 0.5 mg/mL.
-
Test Solution: Accurately weigh and dissolve the test sample in the diluent to a final concentration of approximately 0.5 mg/mL.
| Parameter | Recommended Setting | Rationale |
| Column | Polar-Embedded C18, 4.6x150 mm, 3.5 µm | Provides enhanced retention for polar analytes and stable performance in highly aqueous mobile phases.[8] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Formic acid acts as a pH modifier to ensure consistent ionization of the analyte and improve peak shape. |
| Gradient Elution | 0-2 min: 5% B2-15 min: 5% to 70% B15-17 min: 70% B17-18 min: 70% to 5% B18-25 min: 5% B | A gradient is necessary to elute the main compound with a good peak shape while also separating potential non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides better reproducibility of retention times. |
| Detection Wavelength | 275 nm | The phenolic chromophore is expected to have strong absorbance in this region. A DAD can be used to assess peak purity. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading. |
HPLC Workflow Diagram
Trustworthiness: Method Validation Overview
To ensure that the analytical method is fit for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[2][3] Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of the target compound.
| Validation Parameter | Purpose |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of other components like impurities, degradants, or excipients.[9] |
| Linearity & Range | To verify that the method's response is directly proportional to the analyte concentration over a specified range.[10] |
| Accuracy | To determine the closeness of the test results to the true value, often assessed by spike/recovery studies.[9] |
| Precision | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability, intermediate precision).[10] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate).[11] |
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle and Rationale for Structural Confirmation
NMR spectroscopy is an indispensable tool for the unambiguous identification and structural elucidation of organic molecules. Proton (¹H) NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. Carbon-13 (¹³C) NMR provides information on the number and type of carbon atoms in the molecule. Together, they provide a detailed fingerprint of the molecular structure, which is essential for confirming the identity of a drug substance.[12]
For this compound, NMR is used to:
-
Confirm the presence of the substituted aromatic ring.
-
Verify the integrity of the dihydroimidazoline ring.
-
Identify the exchangeable protons from the phenol (-OH) and imidazoline (-NH) groups.
The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as it is an excellent solvent for polar, protic compounds and allows for the observation of exchangeable -OH and -NH protons, which would otherwise be exchanged and hidden if using D₂O.[13]
Experimental Protocol: NMR Identity Confirmation
-
NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
NMR Tubes: 5 mm NMR tubes.
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), 99.9 atom % D.
-
Internal Standard (optional): Tetramethylsilane (TMS).
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Transfer the sample into a clean, dry 5 mm NMR tube.
-
Add approximately 0.6 mL of DMSO-d₆ to the tube.
-
Cap the tube and vortex gently until the sample is completely dissolved.
| Parameter | ¹H NMR Setting | ¹³C NMR Setting |
| Spectrometer Frequency | 400 MHz (example) | 100 MHz (example) |
| Pulse Program | Standard single pulse (zg30) | Standard proton-decoupled (zgpg30) |
| Acquisition Time | ~4 seconds | ~1-2 seconds |
| Relaxation Delay (d1) | 2 seconds | 2 seconds |
| Number of Scans | 16 | 1024 or more |
| Spectral Width | 0-16 ppm | 0-220 ppm |
| Temperature | 298 K | 298 K |
NMR Workflow Diagram
Expected Spectral Interpretation
Based on the structure and data from analogous compounds, the following signals are anticipated in the NMR spectra.[14][15]
-
Phenolic -OH: A broad singlet, typically > 9.0 ppm. This signal will disappear upon D₂O exchange.
-
Imidazoline -NH: A broad singlet, potentially around 7.0-8.0 ppm. This signal will also disappear upon D₂O exchange.
-
Aromatic Protons (Ar-H): A complex multiplet system between 6.8 and 7.5 ppm, integrating to 4 protons.
-
Imidazoline Methylene Protons (-CH₂-CH₂-): A singlet or a pair of triplets around 3.6-4.0 ppm, integrating to 4 protons. The exact pattern depends on the rate of conformational exchange.
-
Imidazoline C=N Carbon: The quaternary carbon of the imidazoline ring is expected to be the most downfield signal, typically in the range of 160-165 ppm.
-
Phenolic C-OH Carbon: The aromatic carbon attached to the hydroxyl group, expected around 157-159 ppm.
-
Aromatic Carbons (Ar-C): Signals for the remaining five aromatic carbons are expected between 110 and 135 ppm.
-
Imidazoline Methylene Carbons (-CH₂-CH₂-): A signal for the two equivalent methylene carbons, expected around 45-50 ppm.
Conclusion
The HPLC and NMR methods detailed in this application note provide a comprehensive framework for the analytical control of this compound. The proposed reversed-phase HPLC method using a polar-modified column offers a robust and reliable approach for purity and impurity profiling, overcoming the challenges associated with analyzing polar compounds. The NMR protocol provides an unequivocal method for identity confirmation. Adherence to these protocols, coupled with proper method validation according to ICH guidelines, will ensure the generation of high-quality, trustworthy data suitable for regulatory submission and quality assurance in a pharmaceutical setting.
References
-
PerkinElmer. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. Available at: [Link]
-
SIELC Technologies. Polar Compounds. Available at: [Link]
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IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
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LCGC International. (2012). HPLC Analysis of Very Polar Compounds in Bioanalysis. Available at: [Link]
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Jones, D. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. Available at: [Link]
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YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Available at: [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
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ResearchGate. Notable features in the 1 H and 13 C NMR spectra of the imidazolium.... Available at: [Link]
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Ivancia, M., & Mocanu, A. M. (2015). NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. Revue Roumaine de Chimie. Available at: [Link]
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ResearchGate. H-1 and C-13 NMR analysis of A 1,2-diaryl-3-methyl-4,5-dihydro-1H-imidazolium salts series. Available at: [Link]
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International Journal of Research and Review. (2023). Analytical Method Validation: ICH and USP Perspectives. Available at: [Link]
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Supporting Information. trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic n. Available at: [Link]
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Corrosion. (1985). The Existence of Imidazoline Corrosion Inhibitors. Available at: [Link]
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Supporting Information. Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction. Available at: [Link]
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PubChem. 3-{amino}phenol; acetic acid. Available at: [Link]
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PubMed. HPLC with fluorescence detection of urinary phenol, cresols and xylenols.... Available at: [Link]
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PubChem. 3-(1h-Imidazol-2-yl)phenol. Available at: [Link]
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SpectraBase. 3-(4,5-Diphenyl-1H-imidazol-2-yl)phenol. Available at: [Link]
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PubChem. 3-(4,5-dihydro-1H-imidazol-2-ylmethyl)-2,4-dimethyl-phenol. Available at: [Link]
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ResearchGate. Synthesis of imidazoline 11 from 8-hydroxy phenyl 2-imidazoline. Available at: [Link]
-
Purdue University Graduate School. (2023). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. Available at: [Link]
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Leveraging 3-(4,5-Dihydro-1H-imidazol-2-yl)phenol as a Versatile Precursor for the Discovery of Novel Antihypertensive Agents
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Hypertension remains a leading cause of cardiovascular disease worldwide, necessitating the development of novel therapeutic agents with improved efficacy and safety profiles. The imidazoline scaffold is a well-established pharmacophore in antihypertensive drug discovery, primarily through its interaction with imidazoline I1 receptors and α2-adrenoceptors.[1][2] This application note provides a comprehensive guide for utilizing 3-(4,5-dihydro-1H-imidazol-2-yl)phenol, a key building block, in the rational design and synthesis of new antihypertensive candidates. We present detailed protocols for the synthesis of the precursor, its subsequent derivatization, and the pharmacological evaluation of the resulting compounds through in vitro receptor binding assays and in vivo studies using hypertensive animal models. This guide is intended to provide researchers with the foundational knowledge and practical methodologies to explore the rich chemical space around this promising scaffold.
Scientific Foundation: The Role of Imidazoline Receptors in Blood Pressure Regulation
The antihypertensive effects of many imidazoline-containing compounds are primarily mediated by their agonist activity at two key receptor types located in the central nervous system: the imidazoline I1 receptors (I1-R) and the α2-adrenergic receptors (α2-AR).[3]
-
Imidazoline I1 Receptors: Activation of I1-R in the rostral ventrolateral medulla (RVLM) of the brainstem leads to a reduction in sympathetic outflow from the central nervous system. This results in decreased heart rate, cardiac output, and peripheral vascular resistance, ultimately lowering blood pressure.[4][5] Agents selective for the I1-R are hypothesized to produce fewer sedative side effects compared to non-selective α2-AR agonists.[3]
-
α2-Adrenergic Receptors: These receptors are also involved in the central regulation of blood pressure. However, their activation is often associated with undesirable side effects such as sedation and dry mouth.[1][2]
Therefore, a key strategy in modern antihypertensive drug design is to develop compounds with high selectivity for the I1-imidazoline receptor over the α2-adrenoceptor to achieve a better therapeutic window. The this compound scaffold provides an excellent starting point for generating such selective ligands. The phenolic hydroxyl group, in particular, offers a versatile handle for chemical modification to modulate potency, selectivity, and pharmacokinetic properties.
Figure 1: Signaling pathway for imidazoline-based antihypertensive agents.
Synthesis of Novel Derivatives from this compound
The synthesis of novel antihypertensive agents from the title precursor can be broadly divided into two main stages: the synthesis of the precursor itself and its subsequent derivatization.
Protocol 2.1: Synthesis of the Precursor, this compound
This protocol describes a common method for synthesizing 2-imidazolines from the corresponding nitrile.[6][7]
Rationale: The reaction of a nitrile with a diamine, such as ethylenediamine, is a well-established and efficient method for the formation of the imidazoline ring.[8] The use of a catalyst like elemental sulfur can facilitate the reaction under milder conditions.[7]
Materials:
-
3-Hydroxybenzonitrile
-
Ethylenediamine
-
Elemental Sulfur (S)
-
Toluene
-
Methanol
-
Diethyl ether
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating plate
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add 3-hydroxybenzonitrile (10.0 g, 83.9 mmol), ethylenediamine (10.1 g, 167.9 mmol, 2.0 eq.), and a catalytic amount of elemental sulfur (0.27 g, 8.4 mmol, 0.1 eq.).
-
Solvent Addition: Add 100 mL of toluene to the flask.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1). The reaction is typically complete within 8-12 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Isolation: Filter the solid product and wash it with cold diethyl ether to remove any unreacted starting materials and impurities.
-
Purification: Recrystallize the crude product from methanol to obtain pure this compound as a white to off-white solid.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should be in the range of 197-201 °C.[9]
Protocol 2.2: Derivatization of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is an ideal site for modification to explore structure-activity relationships (SAR). Bioisosteric replacement of the hydroxyl group or its conversion to ethers or esters can significantly impact receptor affinity, selectivity, and pharmacokinetic properties.[10][11][12]
Example: O-Alkylation (Ether Synthesis)
Rationale: Converting the phenol to an ether can increase lipophilicity, which may enhance blood-brain barrier penetration. The nature of the alkyl group can also introduce new interactions with the receptor binding pocket.
Materials:
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve this compound (1.0 g, 6.16 mmol) in 20 mL of anhydrous DMF in a round-bottom flask.
-
Base Addition: Add anhydrous potassium carbonate (1.7 g, 12.3 mmol, 2.0 eq.) to the solution.
-
Alkyl Halide Addition: Add the desired alkyl halide (e.g., benzyl bromide, 1.16 g, 6.78 mmol, 1.1 eq.) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at 60 °C for 4-6 hours. Monitor the reaction by TLC.
-
Quenching: After completion, cool the reaction mixture and pour it into 100 mL of ice-cold water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired ether derivative.
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Application Notes and Protocols for Molecular Docking of 3-(4,5-Dihydro-1H-imidazol-2-yl)phenol
Abstract: This document provides a comprehensive, in-depth guide to performing molecular docking studies with 3-(4,5-Dihydro-1H-imidazol-2-yl)phenol. Molecular docking is a pivotal computational technique in structure-based drug design, enabling the prediction of binding conformations and affinities between a small molecule and its protein target.[1][2] This guide is designed for researchers and drug development professionals, offering not just a step-by-step protocol but also the scientific rationale behind critical decisions in the docking workflow. We will cover ligand and protein preparation, target selection, performing the docking simulation using the widely-accepted AutoDock Vina software, and the essential post-docking analysis and validation steps.
Introduction to the Ligand and Docking Strategy
The ligand of interest, this compound, contains an imidazoline moiety. This chemical feature is characteristic of ligands that target adrenergic and imidazoline receptors. For instance, the well-known drug Phentolamine, an α-adrenergic antagonist, is a more complex derivative of this core structure.[3][4] This structural similarity provides a logical starting point for selecting potential protein targets for our docking study.
Molecular docking aims to simulate the molecular recognition process by predicting the optimal orientation and conformation of a ligand within a protein's binding site.[1] The process involves two primary stages: sampling the ligand's conformational space and then ranking these poses using a scoring function to estimate binding affinity.[5] A successful docking protocol yields a model that is not only energetically favorable but also biochemically plausible.
Section 1: Pre-Docking Preparation: The Foundation of a Reliable Study
The quality of your input molecules directly dictates the quality of the docking output. Garbage in, garbage out is a well-known axiom in computational chemistry. Therefore, meticulous preparation of both the ligand and the target protein is the most critical phase of the entire protocol.
Ligand Preparation: Characterizing this compound
The first step is to generate a high-quality, 3D conformation of the ligand. This involves more than simply drawing the 2D structure.
Ligand Properties Summary
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₉H₁₀N₂O | - |
| SMILES | C1NC(=NC1)C2=CC(=CC=C2)O | PubChem |
| Molecular Weight | 162.19 g/mol | PubChem |
| Hydrogen Bond Donors | 2 | Computed |
| Hydrogen Bond Acceptors | 2 | Computed |
| Rotatable Bonds | 1 | Computed |
Protocol 1: 3D Ligand Structure Generation and Preparation
-
Obtain 2D Structure: Use chemical drawing software (e.g., ChemDraw, MarvinSketch) or a database like PubChem to get the 2D structure from its SMILES string.
-
Convert to 3D: Use a program like Open Babel or the integrated tools within molecular modeling suites (e.g., UCSF Chimera, PyMOL) to convert the 2D structure into an initial 3D conformation.
-
Energy Minimization: This is a crucial step. The initial 3D structure is likely not in a low-energy, stable conformation. Use a suitable force field (e.g., MMFF94, GAFF) to perform energy minimization. This process adjusts bond lengths and angles to find a more realistic, low-energy state.[6]
-
Add Hydrogens and Assign Charges: The protonation state of the ligand at physiological pH (~7.4) is critical for accurate electrostatic calculations. The imidazoline ring is basic and will likely be protonated. Tools like UCSF Chimera's AddH and Add Charge can be used to add hydrogens and assign partial charges (e.g., AM1-BCC charges), which are essential for the docking software's scoring function.
-
Define Rotatable Bonds: Identify the single rotatable bond between the phenyl and imidazoline rings. Most docking software will detect this automatically, but it's important to verify. This flexibility is what allows the software to explore different binding conformations.[7]
-
Save in a Docking-Ready Format: For use with AutoDock Vina, the final prepared ligand must be saved in the .pdbqt format, which includes atomic coordinates, partial charges, and information on rotatable bonds.[8]
Target Protein Selection and Preparation
The choice of a target protein should be hypothesis-driven. Based on the ligand's structural similarity to known α-adrenergic antagonists, a logical target is the Alpha-1A adrenergic receptor .
Caption: The three core phases of a molecular docking protocol.
Protocol 3: Performing the Docking Simulation
-
Define the Search Space (Grid Box): The grid box is a 3D cube that defines the volume where Vina will attempt to dock the ligand. [9][10] * Causality: A well-defined grid box is essential for efficiency. If the binding site is known (from a co-crystallized ligand in a similar structure, for example), the box should be centered on and encompass this site, typically with a 4-6 Å buffer around the known ligand. [6]This is called targeted docking. If the binding site is unknown, the box can be made large enough to cover the entire protein surface (blind docking), but this significantly increases computation time and can reduce accuracy. [6] * Procedure: Use a tool like AutoDock Tools (ADT) to visually place the grid box. [11][12]Note the coordinates of the box center (center_x, center_y, center_z) and its dimensions (size_x, size_y, size_z).
-
Create the Configuration File: Create a text file (e.g., conf.txt) that tells Vina where to find the input files and what parameters to use.
-
Set Docking Parameters:
-
exhaustiveness : This parameter controls the computational effort of the search. Higher values increase the probability of finding the true binding minimum but also increase the runtime. A value of 8-16 is often a good balance for standard docking.
-
num_modes : This specifies how many binding poses (conformations) to generate. Typically, 9-10 modes are sufficient to capture the most relevant binding poses.
-
-
Execute the Docking Run: Open a command-line terminal and run Vina with the configuration file: vina --config conf.txt --log docking_log.txt
Section 3: Post-Docking Analysis and Validation
Running the simulation is only half the battle. Interpreting the results correctly is what generates meaningful scientific insights.
Analyzing Binding Affinity and Poses
Vina will output a .pdbqt file containing the poses you requested, ranked by their binding affinity score in kcal/mol. The top-ranked pose (Mode 1) is the one Vina predicts to be the most stable.
-
Binding Affinity: This score is an estimation of the binding free energy. More negative values indicate stronger, more favorable binding. It is used to rank different ligands or different poses of the same ligand.
-
Pose Selection: While the top-ranked pose is often the focus, it is crucial to inspect several of the top poses. Sometimes, a slightly lower-ranked pose may make more biochemical sense or satisfy other experimental constraints.
Visualization of Binding Interactions
Use molecular visualization software (PyMOL, Discovery Studio Visualizer) to analyze the non-covalent interactions between the ligand and the protein for the best-ranked pose(s). [13]
-
Key Interactions to Identify:
-
Hydrogen Bonds: The phenolic hydroxyl group and the N-H groups of the imidazoline ring are potential H-bond donors. The imidazoline nitrogen and the hydroxyl oxygen are potential acceptors. Look for interactions with polar residues like Ser, Thr, Asp, Glu, Gln, Asn.
-
Hydrophobic Interactions: The phenyl ring can form favorable interactions with nonpolar residues like Leu, Val, Ile, Phe, Trp.
-
Pi-Stacking/Cation-Pi: The aromatic phenyl ring can stack with other aromatic residues (Phe, Tyr, Trp, His). If the imidazoline ring is protonated (cationic), it can form a favorable cation-pi interaction with an aromatic ring.
-
Hypothetical Docking Results Summary
| Pose (Mode) | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type(s) |
| 1 | -8.5 | Asp106, Ser188, Phe288 | H-Bond, Pi-Pi Stacking |
| 2 | -8.2 | Asp106, Val107, Tyr292 | H-Bond, Hydrophobic |
| 3 | -7.9 | Gln98, Phe288, Trp295 | H-Bond, Hydrophobic |
Protocol Validation: A Self-Validating System
To trust your docking protocol, you must validate it. The gold standard for validation is redocking . [14] Protocol 4: Docking Protocol Validation via Redocking
-
Select a Validation System: Find a crystal structure of your target protein (or a close homolog) that has a co-crystallized ligand bound in the active site.
-
Extract and Prepare: Extract the native ligand from the PDB file. Prepare this ligand and the protein using the exact same protocol (Protocol 1 and 2) as you used for your test compound. This consistency is critical.
-
Redock: Use your established docking protocol (Protocol 3) to dock the native ligand back into its own receptor's binding site.
-
Calculate RMSD: The primary metric for success is the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose of the native ligand and its original crystallographic pose.
-
Interpretation: An RMSD value < 2.0 Å is generally considered a successful validation. It demonstrates that your docking protocol and parameters are capable of accurately reproducing a known, experimentally determined binding mode. This builds confidence that the predictions for your novel ligand (this compound) are also reliable.
-
References
-
Gao, Y., Yang, L., Mao, D., Wang, Y., & Liu, G. (2013). 4,5-diphenyl-1H-imidazol-1-yl]-3-phenylpropan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 6), o621. [Link]
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Li, P., Tian, Y., Wang, Y., & Liu, G. (2011). 4,5-dihydro-1H-imidazol-3-ium 4-amino-benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3327. [Link]
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Swiss Institute of Bioinformatics. (n.d.). SwissDock. Retrieved from [Link]
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Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384–13421. [Link]
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Galaxy Training Network. (2019). Protein-ligand docking. Retrieved from [Link]
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Mani, G., et al. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS Computational Biology, 21(5), e1012032. [Link]
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Wikipedia contributors. (n.d.). Docking (molecular). In Wikipedia. Retrieved from [Link]
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Kumar, A., et al. (2020). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Journal of Biomolecular Structure & Dynamics, 39(13), 4715-4731. [Link]
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Smaill, J. B., et al. (2013). Identification of proteins and cellular pathways targeted by 2-nitroimidazole hypoxic cytotoxins. Cancer Research, 73(15), 4744-4755. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45792519, 3-{amino}phenol; acetic acid. Retrieved from [Link]
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Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. Retrieved from [Link]
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Theoretical and Computational Biophysics Group. (n.d.). Grid Generation and Matching for Small Molecule Docking. Retrieved from [Link]
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Akram, M. Z., et al. (2023). Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes. RSC Advances, 13(14), 9394-9410. [Link]
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Michigan State University. (n.d.). Lessons from Docking Validation. Retrieved from [Link]
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Jimson, A. (2023, October 22). Docking Result Analysis and Validation with Discovery Studio [Video]. YouTube. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69009627. Retrieved from [Link]
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Teach Yourself e-Series. (2024, May 9). Generating grid box for Docking using Vina [Video]. YouTube. [Link]
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The Scripps Research Institute. (n.d.). AutoDock. Retrieved from [Link]
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ResearchGate. (2021). How to generate Autodock Grid Box?. Retrieved from [Link]
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Davis, I. W., & Baker, D. (2009). Small-molecule ligand docking into comparative models with Rosetta. Journal of Molecular Biology, 385(2), 381-392. [Link]
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Camacho, C. J., & Gat, Y. (2005). Grid-based Molecular Footprint Comparison Method for Docking and De Novo Design: Application to HIVgp41. Journal of Molecular Biology, 349(4), 863-877. [Link]
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Maccallini, C., et al. (2023). Protein-Targeting Drug Discovery. International Journal of Molecular Sciences, 24(21), 15795. [Link]
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Profacgen. (2023, April 7). Accelerating Drug Discovery: The Power of Protein-Small Molecule Docking. [Link]
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Synthesis of α1-adrenoceptor agonists from 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol
An In-Depth Guide to the Synthesis and Evaluation of α1-Adrenoceptor Agonists from 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol
Authored by: A Senior Application Scientist
Introduction: The Therapeutic Potential of α1-Adrenoceptor Agonists
The α1-adrenergic receptors (α1-ARs) are a class of G protein-coupled receptors (GPCRs) that play a pivotal role in the sympathetic nervous system, mediating the physiological effects of the catecholamines norepinephrine and epinephrine.[1][2] Comprising three distinct subtypes—α1A, α1B, and α1D—these receptors are integral to numerous physiological processes, most notably the regulation of smooth muscle contraction, leading to effects like vasoconstriction.[2][3] Consequently, α1-AR agonists, which activate these receptors, are a cornerstone in the management of various medical conditions, including vasodilatory shock, hypotension, and as nasal decongestants.[4][5]
The 2-(4,5-dihydro-1H-imidazol-2-yl)phenol scaffold represents a privileged structure in the design of adrenergic ligands. Compounds bearing this moiety, such as the potent α1-AR agonist cirazoline, have demonstrated significant activity and have been instrumental in probing the structure-activity relationships (SAR) of this receptor class.[6][7][8] The phenolic hydroxyl group on this scaffold serves as an ideal synthetic handle for chemical modification, allowing for the systematic exploration of chemical space to develop novel agonists with potentially improved potency, selectivity, and pharmacokinetic profiles.
This guide provides a comprehensive framework for the synthesis, purification, characterization, and pharmacological evaluation of novel α1-adrenoceptor agonists derived from 2-(4,5-dihydro-1H-imidazol-2-yl)phenol. It is intended for researchers and drug development professionals seeking to expand upon this promising chemical class.
PART 1: Synthetic Strategy and Protocols
The primary synthetic route for diversifying the 2-(4,5-dihydro-1H-imidazol-2-yl)phenol core involves the O-alkylation of the phenolic hydroxyl group. The Williamson ether synthesis is the most direct and versatile method for this transformation.[9][10] This SN2 reaction involves the deprotonation of the phenol to form a highly nucleophilic phenoxide ion, which subsequently displaces a halide from an alkyl halide to form the desired ether.[11]
Causality of Experimental Design
-
Choice of Base : The acidity of the phenolic proton (pKa ≈ 10) necessitates a base strong enough to facilitate its removal. Potassium carbonate (K₂CO₃) is an effective and commonly used base that is easier and safer to handle than stronger, moisture-sensitive bases like sodium hydride (NaH).[12][13] Its heterogeneous nature in solvents like acetonitrile requires efficient stirring.
-
Choice of Solvent : A polar aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF) is ideal. These solvents effectively solvate the cation of the base (e.g., K⁺) but do not solvate the phenoxide anion, leaving its nucleophilicity intact for the SN2 reaction.[14]
-
Choice of Alkylating Agent : Primary alkyl halides (R-Br, R-I) are the preferred electrophiles as they are most susceptible to SN2 attack and less prone to the competing E2 elimination reaction that can occur with secondary or tertiary halides.[10] The nature of the 'R' group is the primary determinant of the final compound's pharmacological profile.
Visualized Synthetic Workflow
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Application Notes & Protocols: Utilizing 3-(4,5-Dihydro-1H-imidazol-2-yl)phenol for the Development of Novel Coordination Complexes
Prepared by: Gemini, Senior Application Scientist
Introduction: The Untapped Potential of a Versatile Ligand
In the vast field of coordination chemistry, the rational design of organic ligands is the cornerstone for developing metal complexes with tailored properties for applications in medicine, catalysis, and materials science.[1][2] The imidazole scaffold, in particular, is a cornerstone in medicinal chemistry and has been extensively used to create stable metal complexes with significant biological activities.[3][4] This guide focuses on a specific, yet less-explored, derivative: 3-(4,5-Dihydro-1H-imidazol-2-yl)phenol , also known as 2-(3-hydroxyphenyl)-2-imidazoline.
This molecule presents a compelling structural architecture for coordination chemistry. It features two key donor sites: the sp²-hybridized imine nitrogen of the imidazoline ring and the oxygen atom of the phenolic hydroxyl group. This arrangement allows it to act as a bidentate, monoanionic N,O-donor ligand upon deprotonation of the phenol. This chelation results in the formation of a stable six-membered ring with a central metal ion, a favored conformation in coordination chemistry. The strategic placement of the hydroxyl group at the meta-position of the phenyl ring influences the electronic properties and steric profile of the resulting complexes, offering a unique alternative to the more commonly studied ortho-substituted analogues.
These application notes provide a comprehensive framework for researchers and drug development professionals, detailing the synthesis of the ligand, its complexation with transition metals, and the essential protocols for thorough characterization. We will explore the causality behind experimental choices, grounding our protocols in established principles of inorganic and medicinal chemistry.
Part 1: Synthesis of the Ligand: this compound
The synthesis of 2-aryl-2-imidazolines is most commonly achieved through the condensation of a nitrile with ethylenediamine. This method, known as the Pinner reaction, provides a direct and efficient route to the desired ligand.
Causality of the Synthetic Route: The reaction initiates with the activation of the nitrile (3-hydroxybenzonitrile) by a catalyst, typically a strong acid or a Lewis acid, making the carbon atom more susceptible to nucleophilic attack. Ethylenediamine, with its two primary amine groups, acts as the nucleophile. The initial attack is followed by an intramolecular cyclization and elimination of ammonia to yield the thermodynamically stable five-membered imidazoline ring. The use of a sulfur catalyst like carbon disulfide can facilitate the reaction under milder conditions.
Caption: Proposed synthetic workflow for the ligand.
Experimental Protocol: Ligand Synthesis
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxybenzonitrile (10 mmol, 1.19 g) and ethylenediamine (12 mmol, 0.72 g, 0.8 mL).
-
Solvent and Catalyst: Add 100 mL of dry toluene to the flask, followed by a catalytic amount of carbon disulfide (approx. 0.1 mL). Rationale: Toluene acts as an effective solvent that allows for heating to reflux, while the catalyst facilitates the cyclization reaction.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 9:1 DCM:Methanol mobile phase). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold diethyl ether to remove any unreacted starting materials. Recrystallize the solid from a suitable solvent system, such as ethanol/water, to obtain the pure ligand.
-
Characterization: Confirm the identity and purity of the synthesized ligand using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: General Protocol for the Synthesis of Coordination Complexes
The ligand, hereafter abbreviated as HL , can be complexed with a variety of transition metal salts. The deprotonation of the phenolic group is crucial for its action as a monoanionic bidentate ligand.
Caption: General workflow for complex synthesis and characterization.
Experimental Protocol: Complexation with a Generic M(II) Salt
-
Ligand Preparation: Dissolve the ligand HL (2 mmol) in 50 mL of methanol or ethanol in a 100 mL round-bottom flask. Add a stoichiometric amount of a methanolic solution of sodium hydroxide or triethylamine (2 mmol) to deprotonate the phenolic group. Stir for 15 minutes. Rationale: The use of a base is critical to form the monoanionic ligand (L⁻), which is a stronger coordinating agent than the neutral form.
-
Metal Salt Preparation: In a separate beaker, dissolve the metal salt (e.g., Cu(OAc)₂, NiCl₂·6H₂O, CoCl₂·6H₂O) (1 mmol) in 20 mL of the same solvent.
-
Complexation: Add the metal salt solution dropwise to the stirring ligand solution at room temperature. A color change and/or the formation of a precipitate is often observed immediately. The typical ligand-to-metal molar ratio is 2:1 to form [M(L)₂] complexes.[5]
-
Reaction Completion: Attach a condenser to the flask and heat the reaction mixture to reflux for 2-4 hours to ensure complete complex formation.
-
Isolation: After cooling the mixture to room temperature, collect the solid complex by vacuum filtration.
-
Purification: Wash the precipitate sequentially with the reaction solvent, distilled water, and finally a small amount of cold diethyl ether to remove any unreacted materials and soluble impurities.
-
Drying: Dry the resulting coordination complex in a desiccator over anhydrous CaCl₂ or in a vacuum oven at a moderate temperature (50-60 °C).
Part 3: Protocols for Physicochemical Characterization
Thorough characterization is essential to confirm the successful synthesis of the coordination complex and to elucidate its structure and properties.[6][7]
Caption: Bidentate N,O-coordination mode of the deprotonated ligand.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Purpose: FT-IR is a primary tool to confirm that coordination has occurred by observing shifts in the vibrational frequencies of the ligand's functional groups.
Protocol:
-
Acquire the FT-IR spectrum of the free ligand (HL) and the synthesized metal complex.
-
Prepare samples as KBr pellets or use an ATR accessory.
-
Record spectra in the range of 4000-400 cm⁻¹.
-
Compare the spectra, paying close attention to the key regions outlined in the table below.
Data Presentation: Expected FT-IR Spectral Shifts
| Functional Group | Free Ligand (HL) ν (cm⁻¹) | Metal Complex ν (cm⁻¹) | Rationale for Shift |
|---|---|---|---|
| Phenolic O-H | Broad, ~3200-3400 | Absent | Disappearance confirms deprotonation of the hydroxyl group upon coordination.[7] |
| Imidazoline C=N | ~1600-1620 | ~1580-1600 | A shift to lower frequency indicates the donation of electron density from the imine nitrogen to the metal center, weakening the C=N bond.[8] |
| Phenolic C-O | ~1250-1280 | ~1290-1320 | A shift to higher frequency indicates the formation of the M-O bond. |
| New Bands (M-O/M-N) | Absent | ~450-600 | The appearance of new, low-frequency bands is direct evidence of the formation of metal-oxygen and metal-nitrogen bonds. |
UV-Visible (UV-Vis) Spectroscopy
Purpose: To probe the electronic structure of the complex and infer the coordination geometry around the metal center.
Protocol:
-
Prepare dilute solutions (10⁻³ to 10⁻⁵ M) of the complex in a suitable solvent (e.g., DMSO, DMF).
-
Record the absorption spectrum over a range of 200-800 nm.
-
Identify the absorption bands corresponding to intra-ligand (π→π*) and ligand-to-metal charge transfer (LMCT) transitions, typically at higher energies (250-400 nm).
-
For d-block transition metal complexes, identify the lower energy, less intense d-d transition bands, which are characteristic of the metal ion's coordination geometry (e.g., octahedral, tetrahedral).[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: For diamagnetic complexes (e.g., Zn(II), Cd(II)), NMR provides detailed structural information in solution.
Protocol:
-
Dissolve the free ligand and the diamagnetic complex in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Expected Observations:
-
The signal for the phenolic proton (~9-10 ppm) in the ¹H NMR spectrum of the free ligand will be absent in the spectrum of the complex.
-
Significant shifts in the signals of the protons and carbons of the phenyl and imidazoline rings adjacent to the coordination sites will be observed, confirming the ligand's binding to the metal center.
-
Advanced Characterization
-
Mass Spectrometry (ESI-MS): Provides confirmation of the complex's molecular weight and fragmentation pattern, helping to establish its composition.
-
Elemental Analysis (CHN): Determines the percentages of carbon, hydrogen, and nitrogen. The experimental values should match the calculated values for the proposed formula (e.g., [M(L)₂]), confirming the stoichiometry.[6]
-
Single-Crystal X-ray Diffraction: This is the most definitive technique for structural elucidation. It provides precise information on bond lengths, bond angles, coordination geometry, and crystal packing. Growing diffraction-quality crystals can be achieved by slow evaporation of a dilute solution of the complex.[10][11][12]
Part 4: Potential Applications and Future Directions
While this compound itself is not extensively documented, the broader class of imidazole and imidazoline-based metal complexes shows immense potential in several high-impact areas.
-
Pharmaceutical Development: Many metal complexes exhibit enhanced biological activity compared to the free ligands.[3][13] These new complexes should be screened for their antimicrobial, antifungal, and anticancer properties. The coordination to a metal ion can facilitate drug delivery and introduce novel mechanisms of action.[1]
-
Homogeneous Catalysis: Palladium and other transition metal complexes bearing N-donor ligands are potent catalysts for cross-coupling reactions, such as Suzuki and Heck couplings, which are fundamental in organic synthesis.[14] The unique steric and electronic environment provided by this ligand could lead to catalysts with novel reactivity or selectivity.
-
Materials Science: The ability of this ligand to form stable complexes can be exploited in the design of metal-organic frameworks (MOFs) or other coordination polymers with interesting magnetic or photophysical properties.[4]
This guide provides the foundational protocols to empower researchers to synthesize and characterize novel coordination complexes based on this compound, opening avenues for new discoveries in medicine, catalysis, and beyond.
References
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Prashanthi, Y., & Raj, S. (2010). Synthesis and Characterization of Transition Metal Complexes with Schiff Bases. Journal of Scientific Research, 2(1), 114-126. Available at: [Link]
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Ferreira, M. J., et al. (2023). Pharmaceutical Applications of Metal Complexes and Derived Materials. Molecules, 28(21), 7309. Available at: [Link]
-
Ward, H. A., Musa, T. M., & Nasif, Z. N. (2022). Synthesis and Characterization of some Transition Metals Complexes with new Ligand Azo Imidazole Derivative. Al-Mustansiriyah Journal of Science, 33(2), 33-41. Available at: [Link]
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Singh, R., & Singh, O. (2024). Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applications. ResearchGate. Available at: [Link]
-
Hannon, M. J. (2015). Metal Complexes for Therapeutic Applications. PMC. Available at: [Link]
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Ward, H. A., et al. (2022). Synthesis and Characterization of some Transition Metals Complexes with new Ligand Azo Imidazole Derivative. Al-Mustansiriyah Journal of Science. Available at: [Link]
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Szulmanowicz, M. S., et al. (2010). Structure, dynamics and catalytic activity of palladium(II) complexes with imidazole ligands. Inorganica Chimica Acta, 363(15), 4346–4354. Available at: [Link]
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Patil, S., et al. (2015). Transition Metal Complexes of 1, 4(2'-Hydroxyphenyl-1-yl) di-imino azine: Synthesis, Characterization and Antimicrobial Studies. ResearchGate. Available at: [Link]
-
Shabbir, M., et al. (2023). Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes. RSC Advances, 13(14), 9349-9366. Available at: [Link]
-
Arshad, N., et al. (2020). 4-Chloro-2-[1-(4-ethylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]phenol. IUCrData, 5(1). Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(4,5-dihydro-1H-imidazol-2-ylmethyl)-2,4-dimethyl-phenol. PubChem. Available at: [Link]
-
Turel, I. (2020). Special Issue: Practical Applications of Metal Complexes. ResearchGate. Available at: [Link]
-
Yu, T.-t., et al. (2015). Crystal structure of 3-[4-(1H-imidazol-1-yl)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile. Acta Crystallographica Section E, 71(Pt 4), o276–o277. Available at: [Link]
-
Ali, O. M., et al. (2022). Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide. Molecules, 27(21), 7247. Available at: [Link]
-
Teimuri-mofrad, R., et al. (2017). Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst. Science and Education Publishing. Available at: [Link]
-
Hadi, M. A., et al. (2020). Synthesis, Characterization and Spectral Studies and Biological Screening Study of Transition Metal Complexes with New Heterocyclic Ligand Derived from Pyridoxal Hydrochloride. Systematic Reviews in Pharmacy, 11(12), 1629-1640. Available at: [Link]
-
Madhukar, B., et al. (2018). Synthesis, Characterization, Crystal Structure and Hirshfeld Surface Analysis of 2-[1- (4-butylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]phenol. Journal of Applicable Chemistry, 7(5), 1269-1279. Available at: [Link]
-
Wang, Y.-L., & Wang, J.-T. (2011). 4-[4,5-Bis(pyridin-2-yl)-1H-imidazol-2-yl]phenol monohydrate. Acta Crystallographica Section E, 67(Pt 2), o389. Available at: [Link]
-
Fall, A., et al. (2022). Synthesis and crystal structure of 4-chloro-[2-(4,5- diphenyl-1H-imidazol-2-yl)-6-(4,5-diphenyl-1H-imidazol-3-ium-2-yl)]phenol nitrate. ResearchGate. Available at: [Link]
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Zhang, J., et al. (2017). The roles of imidazole ligands in coordination supramolecular systems. ResearchGate. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-(4,5-Dihydro-1H-imidazol-2-yl)phenol
Welcome to the technical support resource for the synthesis of 3-(4,5-Dihydro-1H-imidazol-2-yl)phenol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into improving reaction yields and troubleshooting common experimental challenges. Our focus is on the prevalent synthetic route involving the cyclization of 3-hydroxybenzonitrile with ethylenediamine, a robust but nuanced transformation.
Synthesis Overview: The Pinner Reaction and its Variants
The formation of 2-imidazolines from nitriles and 1,2-diamines is a classic and effective method for constructing this valuable heterocyclic scaffold. The reaction proceeds via nucleophilic attack of the diamine on the nitrile group, followed by an intramolecular cyclization to form the five-membered ring. While this reaction can be driven thermally, uncatalyzed conditions often require harsh temperatures and result in low yields and significant side product formation.[1]
To overcome these limitations, various catalytic systems have been developed to facilitate the reaction under milder conditions, thereby enhancing yield and purity.[2] Catalysts such as elemental sulfur, hydrogen sulfide (H₂S), or thioacetamide are commonly employed.[3][4] These catalysts are believed to operate by activating the nitrile group, making it more susceptible to nucleophilic attack.
Caption: General reaction scheme for the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most established and reliable method for synthesizing this compound? A1: The most common and direct route is the catalyzed condensation of 3-hydroxybenzonitrile with an excess of ethylenediamine. This method is a variation of the Pinner reaction, adapted for diamines to produce cyclic amidines (imidazolines). Using a catalyst is crucial for achieving satisfactory yields under manageable laboratory conditions.[2][3]
Q2: My reaction yield is consistently low (<40%). What are the most probable overarching causes? A2: Persistently low yields typically stem from one of four areas:
-
Incomplete Reaction: Insufficient heat, reaction time, or inefficient catalysis.
-
Side Reactions: Polymerization of reagents, or hydrolysis of the nitrile starting material due to moisture.
-
Product Degradation: Excessively high temperatures can degrade the desired imidazoline product.
-
Poor Isolation: The basic nature of the imidazoline product can lead to losses during aqueous workup if the pH is not properly controlled.
Q3: Is a catalyst absolutely necessary? A3: While the reaction can be forced to proceed thermally at very high temperatures (>200 °C), it is strongly discouraged. Such conditions often lead to low yields and a complex mixture of byproducts that are difficult to purify.[1] The use of a catalyst, such as elemental sulfur or thioacetamide, allows the reaction to proceed efficiently at lower temperatures (e.g., 120-150 °C), which minimizes side reactions and significantly improves the yield and purity of the final product.[2][3][4] More recent methods even employ organocatalysts like N-acetylcysteine for milder transformations.[5]
Q4: What are the most critical parameters I should focus on to maximize the reaction yield? A4: To maximize your yield, you must rigorously control the following parameters:
-
Reagent Purity: Use high-purity 3-hydroxybenzonitrile and freshly distilled or opened ethylenediamine.
-
Stoichiometry: A significant molar excess of ethylenediamine (e.g., 4-10 equivalents) is often necessary as it typically serves as both reactant and solvent.[3]
-
Temperature Control: Maintain a stable reaction temperature. Overheating can be detrimental.
-
Moisture Exclusion: The reaction should be run under anhydrous conditions to prevent hydrolysis of the nitrile.
-
Catalyst Choice and Loading: Select an appropriate catalyst and optimize its loading.
Troubleshooting Guide: From Low Conversion to Purification Woes
This section addresses specific experimental issues in a problem-solution format to guide your optimization efforts.
Problem 1: Low or No Product Formation Detected by TLC or LC-MS
You have run the reaction for the prescribed time, but analysis of the crude mixture shows mostly starting material.
Sources
Technical Support Center: Overcoming Solubility Challenges of 3-(4,5-Dihydro-1H-imidazol-2-yl)phenol
Welcome to the technical support center for 3-(4,5-Dihydro-1H-imidazol-2-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues related to the aqueous solubility of this compound. As Senior Application Scientists, we understand that navigating the physicochemical properties of a novel molecule is critical for experimental success. This resource synthesizes fundamental chemical principles with practical, field-proven strategies to help you achieve consistent and reliable results.
Understanding the Molecule: An Amphoteric Nature
Before troubleshooting, it's crucial to understand the chemical structure of this compound. This molecule contains two key functional groups that dictate its solubility behavior: a phenol group and a dihydroimidazole ring , which contains a basic amidine functional group.
-
The Phenolic Hydroxyl (-OH) Group: This group is weakly acidic, with a pKa typically around 10. At pH values significantly above its pKa, this group will deprotonate to form a negatively charged phenolate ion (-O⁻), which dramatically increases water solubility.[1]
-
The Amidine Group in the Dihydroimidazole Ring: This group is basic. The pKa for similar cyclic amidines can be estimated to be in the range of 10-12. At pH values below its pKa, the amidine will be protonated, carrying a positive charge and forming a water-soluble cation.
The presence of both an acidic and a basic group makes this compound an amphoteric compound. Its net charge—and therefore its solubility in aqueous buffers—is highly dependent on the pH of the solution. The lowest solubility is expected at the isoelectric point (pI) , where the molecule has a net neutral charge. Solubility will increase at pH values below the pI (due to the positive charge on the amidine) and above the pI (due to the negative charge on the phenolate).
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and problems encountered when working with this compound in aqueous buffers.
Q1: My compound is precipitating out of my neutral phosphate-buffered saline (PBS, pH 7.4). What is the first step I should take?
A1: The primary cause is likely that you are working near the compound's isoelectric point (pI), where its aqueous solubility is at a minimum.
At pH 7.4, the phenolic group (pKa ~10) is fully protonated (neutral), while the amidine group (pKa ~10-12) is almost entirely protonated (cationic). While the molecule carries a net positive charge, its overall solubility might still be low. The first and most critical step is to adjust the pH.
Troubleshooting Protocol: pH Adjustment
-
Acidic Buffers (pH < 6): Systematically lower the pH of your buffer. This ensures the complete protonation of the basic amidine group, maximizing the positive charge on the molecule and enhancing its interaction with water.
-
Recommended Buffers: Acetate (pH 4-5.6), Citrate (pH 3-6.2).
-
Causality: By moving the pH further away from the pKa of the phenol and ensuring the amidine is fully protonated, you prevent the molecule from existing in its least soluble, neutral state.
-
-
Alkaline Buffers (pH > 11): If your experimental conditions allow, increasing the pH significantly will deprotonate the phenol group, creating a negatively charged phenolate.
The relationship between pH and the ionization state of the molecule is illustrated below.
Caption: Ionization states of this compound vs. pH.
Q2: I have adjusted the pH, but the solubility is still insufficient for my desired stock concentration. What are my next options?
A2: If pH modification alone is not sufficient, the next step is to introduce co-solvents or solubilizing excipients. These agents modify the properties of the bulk solvent to make it more favorable for the solute.[3][4]
Option 1: Using Organic Co-solvents
Co-solvents work by reducing the polarity of the aqueous buffer, which decreases the energy required to create a cavity for the solute molecule.[5]
| Co-Solvent | Recommended Starting % (v/v) | Properties & Considerations |
| Ethanol | 5-20% | A common, effective choice. Can impact protein structure at high concentrations. |
| DMSO | 1-10% | A very strong solvent, but can be toxic to cells even at low percentages. |
| Propylene Glycol | 10-30% | Generally well-tolerated in biological systems. |
| Glycerol | 10-30% | Increases viscosity, which may affect some assays. Biocompatible. |
Protocol for Co-Solvent Use:
-
Prepare a concentrated stock solution of your compound in 100% of the chosen co-solvent (e.g., 50 mM in DMSO).
-
Serially dilute this stock solution into your aqueous buffer.
-
Observe for precipitation. The final concentration of the co-solvent should be kept as low as possible while maintaining the solubility of your compound.
Option 2: Using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[6] They can encapsulate poorly soluble molecules, like your compound, forming an "inclusion complex" that is water-soluble.[7][8]
| Cyclodextrin Type | Key Features |
| β-Cyclodextrin (β-CD) | Common and cost-effective, but has relatively low aqueous solubility itself. |
| Hydroxypropyl-β-CD (HP-β-CD) | Much higher aqueous solubility and lower toxicity than β-CD. Often the best choice for biological applications.[9] |
| Sulfobutylether-β-CD (SBE-β-CD) | Carries a negative charge, which can significantly enhance the solubility of cationic drugs. |
Experimental Workflow for Solubility Enhancement
The following diagram outlines a systematic approach to troubleshooting solubility.
Caption: Systematic workflow for enhancing compound solubility.
Q3: How can I quantitatively determine the solubility of my compound under different buffer conditions?
A3: A shake-flask method followed by HPLC or UV-Vis spectroscopy is a standard and reliable approach. [10] This allows you to build a phase solubility diagram and identify the optimal conditions for your experiments.
Protocol for Solubility Determination
-
Preparation: Prepare a series of buffer solutions with varying pH, co-solvent concentrations, or cyclodextrin concentrations.
-
Equilibration: Add an excess amount of your solid compound to a known volume of each buffer solution in a sealed vial. Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the samples to remove the undissolved solid.
-
Quantification:
-
Carefully take an aliquot of the clear supernatant.
-
Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC).
-
Determine the concentration of the dissolved compound using a pre-validated analytical method (HPLC with a standard curve is preferred for accuracy).[11]
-
-
Analysis: Plot the measured solubility (e.g., in mg/mL or µM) against the buffer condition (pH, % co-solvent, etc.) to identify the optimal formulation.
Q4: My compound seems to degrade in high pH buffers. How can I mitigate this?
A4: Phenolic compounds can be susceptible to oxidative degradation, especially under alkaline conditions in the presence of oxygen. [1] The dihydroimidazole moiety may also be susceptible to hydrolysis over time.
Mitigation Strategies:
-
Use Freshly Prepared Buffers: Degas buffers by sparging with nitrogen or argon to remove dissolved oxygen.
-
Add Antioxidants: If compatible with your assay, consider adding a small amount of an antioxidant like ascorbic acid or sodium metabisulfite to the buffer.
-
Protect from Light: Store stock solutions in amber vials or wrapped in foil to prevent photodegradation.
-
Conduct Stability Studies: Use an HPLC method to monitor the purity of your compound in the selected buffer over time (e.g., at 0, 4, 8, and 24 hours) to ensure it is stable for the duration of your experiment.
-
Prioritize Acidic Buffers: If stability is a major concern, focus your optimization efforts on acidic to neutral pH ranges where the compound may be more stable.
By systematically applying these principles and protocols, you can overcome the solubility challenges associated with this compound and ensure the accuracy and reproducibility of your experimental data.
References
-
(No Title)
-
(No Title)
-
Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing
-
Can I use Cyclodextrin to improve the solubility of a compound? - ResearchGate
-
Co-solvency and anti-solvent method for the solubility enhancement
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central
-
Drug Solubility: Importance and Enhancement Techniques - PMC - NIH
-
Effect of pH on the solubility of phenolic compounds - ResearchGate
-
Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - Cyclodextrins
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis
-
Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization - PubMed Central
-
Optimizing Drug Solubility | Contract Pharma
-
Techniques for Improving Solubility - International Journal of Medical Science and Dental Research
-
What is the relation between the solubility of phenolic compounds and pH of solution? | ResearchGate
-
WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. contractpharma.com [contractpharma.com]
- 5. wisdomlib.org [wisdomlib.org]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. touroscholar.touro.edu [touroscholar.touro.edu]
- 8. cyclodextrinnews.com [cyclodextrinnews.com]
- 9. researchgate.net [researchgate.net]
- 10. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
- 11. www1.udel.edu [www1.udel.edu]
Assessing the stability of 3-(4,5-Dihydro-1H-imidazol-2-yl)phenol under various pH conditions
Welcome to the technical support center for the stability assessment of 3-(4,5-Dihydro-1H-imidazol-2-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for navigating the experimental challenges associated with determining the stability of this molecule under various pH conditions. Our focus is on providing not just protocols, but the scientific reasoning behind them, to empower you to make informed decisions in your laboratory work.
I. Introduction to the Stability of this compound
This compound, a molecule featuring a phenolic ring and an imidazoline moiety, presents a unique stability profile that is highly dependent on pH. The inherent chemical properties of these functional groups make the compound susceptible to specific degradation pathways, primarily hydrolysis. Understanding these pathways is critical for developing stable formulations and ensuring the integrity of your experimental results.[1][2]
The primary goal of a stability study is to identify the conditions under which the molecule remains intact and to characterize the degradation products that form when it does not.[1][2] Forced degradation studies, where the molecule is exposed to stress conditions more severe than those it would typically encounter, are an essential tool in this process.[1][2][3] These studies help to establish the intrinsic stability of the molecule and to develop and validate analytical methods that can accurately separate and quantify the parent compound from its degradants.[4]
II. Frequently Asked Questions (FAQs)
Here we address some of the common questions regarding the stability of this compound.
Q1: What are the most likely degradation pathways for this compound at different pH values?
A1: The degradation of this compound is expected to be primarily driven by the hydrolysis of the imidazoline ring. This process can be catalyzed by both acid and base.[5][6]
-
Acid-Catalyzed Hydrolysis (Low pH): At low pH, the imidazoline ring is likely to undergo protonation, making it more susceptible to nucleophilic attack by water. This can lead to ring-opening to form N-(2-aminoethyl)-3-hydroxybenzamide.
-
Base-Catalyzed Hydrolysis (High pH): Under basic conditions, the hydroxyl group of the phenol may be deprotonated, which can influence the electronic properties of the molecule. However, the primary reaction is still expected to be the hydroxide-mediated hydrolysis of the imidazoline ring, potentially leading to the same ring-opened product or further degradation. Phenolic compounds themselves can be unstable at high pH and prone to oxidation.[7]
-
Neutral pH: While generally more stable at neutral pH, hydrolysis can still occur, albeit at a slower rate.[5] The presence of certain buffer species could potentially catalyze degradation.
Below is a diagram illustrating the potential hydrolytic degradation pathway.
Caption: Potential hydrolytic degradation of this compound.
Q2: How do I design a robust pH stability study for this compound?
A2: A comprehensive pH stability study involves subjecting a solution of the compound to a range of pH conditions over time and monitoring its concentration. A typical study should include:
-
A Wide pH Range: It is recommended to test at a minimum of three pH levels, representing acidic, neutral, and basic conditions (e.g., pH 4, 7, and 9).[5]
-
Controlled Temperature: Temperature can significantly influence the rate of degradation. The study should be conducted at a constant, documented temperature.[8]
-
Appropriate Buffer Selection: The choice of buffer is critical as some buffer components can catalyze degradation. Use buffers with known pKa values close to the target pH and ensure they do not react with your compound.
-
A Validated Analytical Method: A stability-indicating analytical method, typically HPLC-UV, is essential to separate the parent compound from any degradation products.[9][10]
Q3: What analytical techniques are best suited for monitoring the stability of this compound?
A3: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and reliable technique for stability studies.[9][4] A well-developed HPLC method can provide:
-
Specificity: The ability to resolve the parent peak from degradation products and other matrix components.[9]
-
Quantitation: Accurate measurement of the decrease in the parent compound's concentration and the increase in degradation products over time.
-
Purity Analysis: Peak purity analysis using a photodiode array (PDA) detector can help to ensure that the chromatographic peak of the parent compound is not co-eluting with any degradants.[11]
For the identification of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[12]
III. Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your stability assessment.
Issue 1: Rapid degradation is observed in the control sample at neutral pH.
-
Question: I prepared a solution of this compound in a neutral buffer (pH 7.0) as a control for my stability study. However, I am seeing significant degradation within a short period. What could be the cause?
-
Answer:
-
Buffer Catalysis: Certain buffer species, such as phosphate or citrate, can act as catalysts for hydrolysis. Consider preparing a control solution in purified water (unbuffered) to see if the degradation rate changes. If the compound is more stable in water, your buffer is likely contributing to the degradation. In this case, switch to an alternative buffer system.
-
Oxidative Degradation: The phenolic moiety is susceptible to oxidation, which can be accelerated by the presence of dissolved oxygen or trace metal ions.[13] Try preparing your solutions with de-gassed solvents and consider adding a chelating agent like EDTA to sequester metal ions.
-
Photodegradation: Ensure your samples are protected from light, as UV or even ambient light can cause degradation.[14][15] Use amber vials or wrap your sample containers in aluminum foil.
-
Issue 2: The HPLC chromatogram shows multiple, poorly resolved peaks after forced degradation.
-
Question: After subjecting my sample to acidic hydrolysis (e.g., 0.1 M HCl at 60°C), my HPLC chromatogram shows several new peaks, but they are broad and not well-separated from the parent peak. How can I improve the separation?
-
Answer: This is a common challenge in developing a stability-indicating method.[9] Here are some steps to improve your chromatographic separation:
-
Gradient Elution: If you are using an isocratic method (constant mobile phase composition), switching to a gradient elution (where the mobile phase composition changes over time) can often improve the resolution of complex mixtures.[16]
-
Mobile Phase pH: The retention of both the parent compound and its degradation products can be highly dependent on the pH of the mobile phase. Adjusting the pH of the aqueous component of your mobile phase can significantly alter selectivity and improve resolution.
-
Column Chemistry: If optimizing the mobile phase is insufficient, consider trying a different HPLC column with a different stationary phase chemistry (e.g., a different C18 column from another manufacturer, or a phenyl-hexyl column).
-
Temperature: Adjusting the column temperature can also affect selectivity. Try running the separation at a slightly higher or lower temperature.
-
Troubleshooting Decision Tree for HPLC Analysis
Caption: Troubleshooting decision tree for poor HPLC peak resolution.
IV. Experimental Protocols & Data Presentation
Here we provide standardized protocols for conducting stability studies and templates for presenting your data.
Protocol 1: Forced Hydrolysis Study
This protocol outlines the steps for a forced hydrolysis study to assess the stability of this compound under acidic, neutral, and basic conditions.[1][2]
Materials:
-
This compound
-
HPLC-grade water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Volumetric flasks and pipettes
-
Constant temperature bath or oven
-
HPLC system with UV/PDA detector
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Add a known volume of the stock solution to a volumetric flask and make up to volume with 0.1 M HCl.
-
Base Hydrolysis: Add a known volume of the stock solution to a volumetric flask and make up to volume with 0.1 M NaOH.
-
Neutral Hydrolysis: Add a known volume of the stock solution to a volumetric flask and make up to volume with HPLC-grade water.
-
-
Incubation: Place the prepared solutions in a constant temperature bath set to a specific temperature (e.g., 60°C).
-
Time Points: Withdraw aliquots from each solution at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralization: For the acidic and basic samples, neutralize the aliquots before HPLC analysis to prevent damage to the column.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Template
This serves as a starting point for developing a stability-indicating HPLC method. Optimization will be required.
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at a wavelength where the parent compound has maximum absorbance.
-
Injection Volume: 10 µL
Experimental Workflow for pH Stability Study
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. validated specific stability-indicating: Topics by Science.gov [science.gov]
- 5. Prediction of hydrolysis products of organic chemicals under environmental pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.viu.ca [web.viu.ca]
- 7. researchgate.net [researchgate.net]
- 8. Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Stability indicating RP-HPLC method for the determination of flubendazole in pharmaceutical dosage forms - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. granthaalayahpublication.org [granthaalayahpublication.org]
- 12. 73-05-2|3-(((4,5-Dihydro-1H-imidazol-2-yl)methyl)(p-tolyl)amino)phenol hydrochloride|BLD Pharm [bldpharm.com]
- 13. researchgate.net [researchgate.net]
- 14. Behavior of Mebendazole during NF/RO Adsorption and Photolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
Technical Support Center: Purification of 3-(4,5-Dihydro-1H-imidazol-2-yl)phenol
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in the purification of crude 3-(4,5-Dihydro-1H-imidazol-2-yl)phenol. The content is structured to address specific experimental issues through troubleshooting guides and frequently asked questions, grounding all recommendations in established chemical principles.
Compound Profile: this compound
Before initiating any purification protocol, understanding the physicochemical properties of the target compound is critical. This molecule possesses both an acidic phenolic hydroxyl group and a basic imidazoline ring, rendering it amphoteric. This dual nature is the key to designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O | |
| Molecular Weight | 162.19 g/mol | |
| Appearance | Solid | |
| Melting Point | 197-201 °C | [1] |
| Key Structural Features | Phenolic -OH (acidic), Imidazoline N-H (basic) | N/A |
Troubleshooting Guide: From Crude Product to Pure Compound
This section addresses common problems encountered during the purification of this compound. Use the following flowchart to diagnose the state of your crude material and select the most appropriate course of action.
Purification Decision Workflow
Caption: Decision workflow for selecting a purification method.
Troubleshooting Q&A
Question: My crude product is a dark, discolored solid. How can I remove the color?
Answer: Discoloration typically arises from highly conjugated, polar impurities or oxidation byproducts. The most effective method for removing such impurities is Recrystallization .
-
Causality: Recrystallization separates compounds based on differences in solubility.[2] Pure compounds will form a crystal lattice, excluding impurities which remain in the solvent (mother liquor).
-
Protocol:
-
Solvent Selection: Choose a solvent (or solvent system) that dissolves your compound well when hot but poorly when cold. For this polar molecule, alcohols (ethanol, isopropanol) or an ethanol/water mixture are excellent starting points.
-
Dissolution: Dissolve the crude solid in a minimum amount of the hot solvent to create a saturated solution.[3]
-
Decolorization (Optional): If the solution is still colored, you may be tempted to use activated charcoal. However, exercise caution with phenolic compounds. Charcoal can contain ferric ions that may form colored complexes with phenols, potentially worsening the problem.[2] If used, add a very small amount to the hot solution, stir for a few minutes, and filter hot through a fluted filter paper or a pad of Celite.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Slow cooling is crucial for forming pure crystals.[3]
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
-
Question: My ¹H NMR spectrum shows significant amounts of unreacted starting materials and other non-polar byproducts. What is the best approach?
Answer: When dealing with less polar impurities that have different retention factors (Rf) from your polar product, Column Chromatography is the preferred method.
-
Causality: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (eluent).[4] Non-polar compounds interact weakly with polar silica gel and elute first, while your polar product will be retained more strongly.[4]
-
Method Selection:
-
Normal-Phase Chromatography: Use a polar stationary phase like silica gel. The challenge with highly polar compounds is finding an eluent system that provides good mobility. A common system for polar compounds is a gradient of methanol in dichloromethane (DCM) or ethyl acetate.[5][6] For example, starting with 100% DCM and gradually increasing to 5-10% MeOH/DCM.
-
Reversed-Phase Chromatography: This technique uses a non-polar stationary phase (like C18-silica) and a polar mobile phase (like water/acetonitrile). It is often very effective for purifying highly polar, water-soluble compounds.[5][7]
-
Question: My crude product is a complex mixture. How can I efficiently separate my amphoteric compound from both acidic and basic impurities?
Answer: The amphoteric nature of this compound makes it a perfect candidate for Acid-Base Extraction . This powerful technique manipulates the solubility of the compound by converting it into a water-soluble salt, leaving neutral impurities behind in the organic layer.[8][9][10]
-
Causality: By changing the pH of the aqueous phase, you can selectively protonate the basic imidazoline group or deprotonate the acidic phenol group. The resulting ionic salt is soluble in the aqueous phase, while neutral organic impurities remain in the immiscible organic solvent.
-
See the detailed protocol and mechanism in the FAQ section below.
Frequently Asked Questions (FAQs)
Question: Can you illustrate the mechanism of acid-base extraction for this compound?
Answer: Certainly. The process leverages the compound's ability to act as either a base or an acid. The diagram below shows how the compound partitions between an organic solvent (e.g., ethyl acetate) and aqueous layers at different pH values.
Caption: Acid-base behavior of the target compound.
Explanation:
-
In Acidic Solution (e.g., 1M HCl): The basic nitrogen atom of the imidazoline ring gets protonated, forming a positively charged ammonium salt. This salt is ionic and therefore soluble in the aqueous acid layer.[11]
-
In Basic Solution (e.g., 1M NaOH): The acidic proton of the phenolic hydroxyl group is removed, forming a negatively charged phenoxide salt. This salt is also ionic and dissolves in the aqueous base layer.[12]
-
Neutral Impurities: Any non-acidic and non-basic impurities will remain in the organic layer throughout this process.
Question: What is a reliable, step-by-step protocol for an acid-base extraction of this compound?
Answer: This protocol is designed to first remove basic and neutral impurities, then isolate the desired phenolic compound.
Protocol: Purification via Acidic Extraction
-
Dissolution: Dissolve the crude material in a suitable organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane (DCM).
-
First Extraction (Acid Wash): Transfer the organic solution to a separatory funnel. Add an equal volume of 1M HCl (aq). Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate.
-
Separation: The protonated this compound is now in the aqueous layer . Drain and collect this acidic aqueous layer. The organic layer, containing neutral and acidic impurities, can be discarded or processed separately if needed.
-
Repeat (Optional): To ensure complete extraction, you can wash the organic layer again with a fresh portion of 1M HCl and combine the aqueous layers.
-
Basification & Product Recovery: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 2M NaOH (aq) with stirring until the solution is basic (pH > 10, check with pH paper). The dissolved salt will be neutralized back to the free base, which is less water-soluble and should precipitate out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid on the filter paper with cold deionized water to remove any residual inorganic salts.
-
Drying: Dry the purified solid under vacuum to obtain the final product.
Question: How do I select the best solvent for recrystallization?
Answer: The ideal recrystallization solvent should dissolve the compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C).[2]
Solvent Screening Protocol:
-
Place ~50 mg of your crude solid into a small test tube.
-
Add the test solvent dropwise at room temperature. A good solvent will not dissolve the solid.
-
Heat the test tube in a water or sand bath. The solid should dissolve completely.
-
Cool the test tube to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.
| Recommended Solvents | Rationale |
| Ethanol or Isopropanol | Good polarity match; often provides the right solubility profile. |
| Ethanol/Water | A mixed-solvent system.[2] Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy (the cloud point), indicating saturation.[3] Then allow to cool. |
| Ethyl Acetate | Can be effective, but solubility might be high even when cold, leading to lower recovery. |
References
- Recrystallization. (n.d.). Department of Chemistry, University of Baghdad. Retrieved from a source discussing recrystallization principles, including the specific advice against using charcoal for phenolic compounds.
-
What's the Best Column for Polar Compound Retention? (2017, August 3). Waters Blog. Retrieved from [Link]
- Chromatography to separate polar molecules? (2022, January 28). Reddit r/OrganicChemistry. Retrieved from a discussion on using different chromatography techniques for polar compounds.
-
Very polar compound purification using aqueous normal-phase flash column chromatography. (2023, January 30). Biotage. Retrieved from [Link]
- Do Polar Compounds Elute First In Column Chromatography? (2025, February 11). Chemistry For Everyone.
- 3-[(4,5-Dihydro-1H-imidazol-2-yl)methyl-(4-methylphenyl)-amino]phenol. (n.d.). Fisher Scientific.
-
Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
- Acid-Base Extraction. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from a document outlining the principles and procedures of acid-base extraction.
- Valuable phenolic compounds recovery from olive mill wastewater streams by means of cooling crystallization techniques. (2025, July 5). ResearchGate.
-
Acid–base extraction. (n.d.). Wikipedia. Retrieved from [Link]
-
4.8: Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
Acid-Base Extraction. (2022, June 21). Chemistry LibreTexts. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
- Valuable phenolic compounds recovery from olive mill wastewater streams by means of cooling crystallization techniques. (n.d.). DESWATER Project.
-
3-{amino}phenol; acetic acid. (n.d.). PubChem. Retrieved from a database entry for a related compound.
-
Organic Acid-Base Extractions. (n.d.). Chemistry Steps. Retrieved from [Link]
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Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes. (2023, March 21). National Institutes of Health (NIH). Retrieved from [Link]
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Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst. (n.d.). Science and Education Publishing. Retrieved from [Link]
- Purification of phenol. (n.d.). Google Patents.
- Synthesis and theoretical calculations of 4[4,5-diphenyl-1-(4(phenyldiazenyl)phenyl)-1h-imidazol-2-yl]-phenol. (2024, December 4). ResearchGate.
- Preparation method of 4-(imidazole-1-yl) phenol. (n.d.). Google Patents.
- Unexpected synthesis of 4-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)butyl-H-sulfite as a catalyst for the synthesis of pyrazolophthalazines. (n.d.). OUCI.
- Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. (n.d.). IJFMR. Retrieved from a paper detailing imidazole synthesis.
- Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives. (2012, June 19). Journal of Applied Pharmaceutical Science.
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Technical Support Center: Resolving Peak Broadening in ¹H NMR Spectra of Imidazole Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for a common challenge in the analysis of imidazole-containing compounds: the phenomenon of peak broadening in ¹H NMR spectra. By understanding the underlying causes and implementing the targeted experimental protocols outlined below, you can achieve higher resolution spectra, leading to more accurate structural elucidation and characterization of your molecules.
Frequently Asked Questions (FAQs)
Q1: Why are the peaks in the ¹H NMR spectrum of my imidazole compound, especially the N-H and adjacent C-H protons, unexpectedly broad?
Peak broadening in the ¹H NMR spectra of imidazole derivatives is a frequent observation stemming from several dynamic processes occurring on the NMR timescale. The primary causes include:
-
Proton Exchange: The N-H proton of the imidazole ring can undergo chemical exchange with other labile protons in the sample, such as trace amounts of water or acidic impurities in the deuterated solvent.[1][2] If the rate of this exchange is comparable to the NMR frequency difference between the exchanging sites, it leads to broadened signals.[2]
-
Tautomerism: Unsymmetrically substituted imidazoles exist as a mixture of rapidly interconverting tautomers.[3][4][5] This prototropic tautomerism, if occurring at an intermediate rate on the NMR timescale, results in coalescence and broadening of the signals for the ring protons.[3][6]
-
Nitrogen Quadrupolar Effects: The ¹⁴N nucleus, which is the most abundant isotope of nitrogen, has a nuclear spin of I=1 and is thus a quadrupolar nucleus.[7][8] The interaction of the nitrogen quadrupole moment with the local electric field gradient can lead to rapid relaxation, which in turn can cause broadening of the signals of adjacent protons, particularly the N-H proton.[7][8]
-
Self-Aggregation: Imidazole compounds can form intermolecular hydrogen bonds, leading to self-aggregation or the formation of oligomeric species in solution.[9][10] This can result in a distribution of chemical environments and slower molecular tumbling, both of which contribute to broader lineshapes.[10]
-
Solvent and pH Effects: The choice of solvent and the pH of the sample can significantly influence the rates of proton exchange and tautomerism, as well as the aggregation state of the molecule, thereby affecting the peak widths.[11][12][13][14]
Q2: I see more signals than expected for my imidazole compound. Could this be related to peak broadening issues?
Yes, the presence of more signals than anticipated is often linked to the same phenomena that cause peak broadening. Specifically:
-
Slow Tautomerism: If the tautomeric exchange is slow on the NMR timescale, you will observe distinct sets of signals for each individual tautomer present in the solution.[3][5]
-
Rotamers: If your imidazole compound has substituents with restricted rotation around a single bond, you may be observing different rotational isomers (rotamers), each giving rise to its own set of NMR signals.
Q3: How can I definitively identify the N-H proton signal, especially if it's broad?
The most reliable method for identifying an N-H proton is a D₂O exchange experiment .
Protocol:
-
Acquire a standard ¹H NMR spectrum of your sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a single drop of deuterium oxide (D₂O) to the NMR tube.
-
Shake the tube vigorously for a few seconds to ensure mixing.
-
Re-acquire the ¹H NMR spectrum.
Expected Result: The signal corresponding to the N-H proton will either disappear or significantly decrease in intensity due to the exchange of the proton for a deuterium atom.
Troubleshooting Guide: From Broad Peaks to Sharp Signals
This section provides a systematic approach to diagnosing and resolving peak broadening in your ¹H NMR spectra of imidazole compounds.
Issue 1: Broad N-H and Ring Proton Signals Due to Chemical Exchange
Chemical exchange is a common culprit for peak broadening, especially for the N-H proton. The rate of exchange is highly dependent on temperature, solvent, and the presence of acidic or basic impurities.
Diagnostic Workflow
Caption: Diagnostic workflow for chemical exchange.
Solutions & Experimental Protocols
1. Variable Temperature (VT) NMR Spectroscopy:
-
Principle: By changing the temperature, you can alter the rate of chemical exchange. Cooling the sample slows down the exchange, potentially resolving separate signals for the exchanging species. Heating the sample can accelerate the exchange to a point where a single, sharp, averaged signal is observed.[15][16]
-
Protocol:
-
Prepare your sample as usual in a suitable deuterated solvent (e.g., DMSO-d₆ or Toluene-d₈ are good for wide temperature ranges).
-
Acquire a standard ¹H NMR spectrum at room temperature.
-
Low-Temperature Series: Decrease the temperature in increments (e.g., 10°C) and acquire a spectrum at each step. Monitor the linewidth of the broad signals.
-
High-Temperature Series: Increase the temperature in increments from room temperature and acquire a spectrum at each step.
-
-
Data Interpretation: The temperature at which two exchanging peaks merge into a single broad peak is known as the coalescence temperature.[15] This can be used to calculate the energy barrier of the exchange process.
| Temperature Effect on Linewidth | Implied Exchange Rate | Actionable Insight |
| Peaks sharpen upon cooling | Intermediate to slow | Exchange process is being "frozen out." |
| Peaks sharpen upon heating | Intermediate to fast | Exchange is being pushed into the fast regime. |
| Peak remains broad across a wide range | Very fast or very slow exchange | Other broadening mechanisms may be dominant. |
2. Solvent Modification:
-
Principle: The choice of solvent can dramatically affect hydrogen bonding and proton exchange rates.
-
Recommendations:
-
Aprotic, Non-polar Solvents (e.g., Benzene-d₆, Toluene-d₈): These can reduce intermolecular hydrogen bonding and slow down proton exchange.
-
Aprotic, Polar Solvents (e.g., DMSO-d₆, Acetonitrile-d₃): DMSO-d₆ is particularly effective at disrupting intermolecular hydrogen bonds by forming strong hydrogen bonds with the N-H proton itself.[10] This can sometimes lead to sharper N-H signals.
-
Protic Solvents (e.g., Methanol-d₄, D₂O): These will typically accelerate proton exchange, leading to the disappearance of the N-H signal and potentially sharpening of adjacent C-H signals as the coupling is removed.
-
Issue 2: Broadened Signals Due to Tautomerism
For unsymmetrically substituted imidazoles, the interconversion between tautomers can be a major source of line broadening.
Tautomeric Equilibrium Diagram
Caption: Tautomeric equilibrium in an unsymmetrical imidazole.
Solutions & Experimental Protocols
1. pH Adjustment:
-
Principle: The tautomeric equilibrium can be influenced by the pH of the solution. Protonation or deprotonation of the imidazole ring can "lock" it into a single form, eliminating the exchange broadening.[12][17]
-
Protocol:
-
Acidification: Add a small amount of a deuterated acid (e.g., a drop of TFA-d or DCl in D₂O) to your NMR sample. This will protonate the imidazole ring to form the imidazolium cation, which does not undergo tautomerism.
-
Basification: For some compounds, adding a drop of a deuterated base (e.g., NaOD in D₂O) can deprotonate the N-H, forming the imidazolate anion and stopping the tautomeric exchange.
-
-
Caution: Be aware that pH changes can also induce chemical shifts in your molecule.
2. Solid-State NMR (CP-MAS):
-
Principle: In the solid state, molecular motion is restricted, and tautomeric exchange is often significantly slowed or completely halted.[5]
-
Application: While a more advanced technique, ¹³C CP-MAS (Cross-Polarization Magic Angle Spinning) NMR can provide separate, sharp signals for each carbon in the individual tautomers, confirming that tautomerism is the cause of broadening in solution.[5]
Issue 3: Broadening from Nitrogen Quadrupolar Relaxation
The ¹⁴N nucleus can cause broadening of directly attached or nearby protons. This effect is intrinsic to the molecule's electronic structure.
Solutions
-
¹⁵N Isotopic Labeling: While not a simple troubleshooting step, synthesizing the compound with ¹⁵N-labeled imidazole is the definitive solution. ¹⁵N has a nuclear spin of I=1/2 and does not exhibit quadrupolar broadening. This will result in sharp signals for the N-H proton, which will appear as a doublet due to ¹J(¹⁵N,¹H) coupling.
-
High-Temperature NMR: Increasing the temperature can sometimes lead to more rapid molecular tumbling, which can partially average out the quadrupolar interactions and lead to sharper lines.
Summary of Troubleshooting Strategies
| Symptom | Probable Cause(s) | Recommended First Steps | Advanced Solutions |
| Broad N-H signal | Proton Exchange, Quadrupolar Effects | D₂O Exchange, VT-NMR | ¹⁵N Isotopic Labeling |
| Broad ring C-H signals | Tautomerism, Proton Exchange | VT-NMR, Change Solvent | pH Adjustment, Solid-State NMR |
| All peaks for the compound are broad | Aggregation, Poor Shimming | Dilute Sample, Re-shim Spectrometer | Use H-bond disrupting solvent (DMSO-d₆) |
By systematically applying these diagnostic and experimental strategies, you can overcome the challenges of peak broadening in the ¹H NMR spectra of your imidazole compounds, leading to clearer data and more confident structural assignments.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Imidazo[4,5-d]imidazoles. BenchChem.
- Tautomers undergo rapid exchange on the NMR timescale... (2023). Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer. PMC - NIH.
- Claramunt, R. M., López, C., García, M. Á., et al. (2003).
- Chen, I. H., & Wang, Y. S. (2009). Variable-temperature NMR studies of 2-(pyridin-2-yl)-1H-benzo[d]imidazole. Life Science Journal.
- A study has been made of 13C NMR spectra of several series of imidazoles... (1981). 13C NMR spectroscopy of tautomeric conversions in imidazole compounds. SciSpace.
- Tzvetkov, N. T., Nikolova, R. P., Shivachev, B. L., & Videnova-Adrabinska, V. (2020).
- Solvent Effects on the 1H-NMR Chemical Shifts of Imidazolium-Based Ionic Liquids. (2023). Chemphyschem.
- Variable temperatures 1H NMR technique on the kinetics and thermodynamic parameters of equilibrium... (2013). RSC Publishing.
- Imidazole as a pH Probe: An NMR Experiment for the General Chemistry Laboratory. (2025).
- Lázaro-Martínez, A. L., et al. (2010).
- An experimental dynamic NMR study of 2-(aryl)-4,5-diphenyl-1H-imidazoles in solution. (2023).
- Solvent Effects on the H-NMR Chemical Shifts of Imidazolium-Based Ionic Liquids. (n.d.).
- Dong, B., Gao, Y., Su, Y., Zheng, L., Xu, J., & Inoue, T. (2010). Self-aggregation behavior of fluorescent carbazole-tailed imidazolium ionic liquids in aqueous solutions. Journal of Physical Chemistry B.
- Solvent Effects on the NMR Chemical Shifts of Imidazolium-Based Ionic Liquids and Cellulose Therein. (n.d.).
- 1H NMR Broad peaks. (2015). Chemistry Stack Exchange.
- How to avoid a broad signal in H-NMR spectra due to self-aggregation between analyte molecules? (2013).
- Quadrupolar Coupling. (2025). Chemistry LibreTexts.
- Claramunt, R. M., López, C., García, M. Á., et al. (2003).
- Peak broadening in NMR due to nitrogen. (2017). Reddit.
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Technical Support Center: Optimization of Reaction Parameters for Imidazoline Ring Closure
Welcome to the Technical Support Center dedicated to the synthesis and optimization of imidazoline ring closures. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance to navigate the complexities of this important heterocyclic synthesis. Here, you will find scientifically grounded answers to frequently asked questions, a comprehensive troubleshooting guide for common experimental hurdles, and detailed protocols to enhance your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing the imidazoline ring?
The synthesis of the imidazoline ring can be achieved through various pathways, with the choice of starting materials being a critical factor. The most prevalent methods involve the condensation of a 1,2-diamine, such as ethylenediamine, with a carbonyl compound or its derivative. Common precursors include:
-
Aldehydes: The reaction of aldehydes with ethylenediamine is a widely used method. This reaction can be promoted by various oxidants like iodine, hydrogen peroxide, or tert-butyl hypochlorite.[1][2]
-
Nitriles: The condensation of nitriles with 1,2-diamines, often referred to as a cyclic Pinner reaction, is another effective route. This method typically requires acid catalysis and elevated temperatures.[3]
-
Carboxylic Acids and Esters: Fatty acids and their esters can react with polyamines in a two-step process involving an initial amidation followed by an intramolecular cyclization to form the imidazoline ring.[4][5] This is a common approach for synthesizing fatty imidazolines used as corrosion inhibitors.[4]
Q2: How do I select the appropriate catalyst for my imidazoline synthesis?
Catalyst selection is pivotal for achieving high yields and minimizing side reactions. The choice depends heavily on the starting materials and the desired reaction conditions.
-
For aldehyde-based syntheses:
-
Iodine (I₂): Often used in the presence of a base like potassium carbonate, iodine provides an efficient method for the preparation of 2-imidazolines.[1]
-
Copper(II) acetate (Cu(OAc)₂): In the presence of an oxidant like PhI(OAc)₂, Cu(OAc)₂ can catalyze the amination of aliphatic C-H bonds of N-alkylamidines to form dihydroimidazoles.[1][6]
-
Iron (Fe) catalysts: Mechanistic studies have shown that iron catalysts can promote a multicomponent redox reaction for imidazoline synthesis from styrene, acetonitrile, and a nitrene precursor.[7]
-
-
For nitrile-based syntheses:
-
Acid catalysts: Strong acids are typically required to facilitate the cyclic Pinner reaction.
-
Sulfur-based catalysts: Elemental sulfur, carbon disulfide (CS₂), or hydrogen sulfide (H₂S) can be used as catalysts for the synthesis of imidazolines from alkanenitriles and diamines under milder conditions than traditional acid catalysis.[5]
-
-
For carboxylic acid-based syntheses:
Q3: What is the role of the solvent in imidazoline ring closure, and how do I choose the best one?
The solvent can significantly influence the reaction rate, yield, and even the regioselectivity of the imidazoline ring closure.[9] Key considerations for solvent selection include:
-
Solubility of reactants: The chosen solvent must adequately dissolve the starting materials and catalyst.
-
Polarity: The polarity of the solvent can affect the stability of intermediates and transition states. For instance, polar solvents may be preferred for reactions involving charged intermediates.
-
Boiling point: The boiling point of the solvent will dictate the maximum reaction temperature under reflux conditions.
-
Azeotropic removal of water: In condensation reactions that produce water as a byproduct, using a solvent like toluene that can form an azeotrope with water can help drive the reaction to completion.[10][11]
A screening of different solvents is often recommended to find the optimal conditions for a specific reaction.[9]
Q4: How does reaction temperature affect the outcome of the synthesis?
Temperature is a critical parameter that directly impacts the reaction kinetics.
-
Reaction Rate: Generally, increasing the temperature increases the reaction rate. However, excessively high temperatures can lead to the formation of side products and decomposition of reactants or products.[12]
-
Yield: There is often an optimal temperature range for maximizing the yield. For example, in the synthesis of certain phenyl imidazole propionate derivatives, temperature was identified as one of the most significant factors affecting the yield.[10][11]
-
Side Reactions: Elevated temperatures can promote undesired side reactions, such as the formation of bis-amides in the synthesis from fatty acids and diamines. A gradual increase in temperature can help minimize these side products.[12]
Troubleshooting Guide
This guide addresses common issues encountered during imidazoline synthesis, providing potential causes and recommended solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst. 2. Incorrect reaction temperature. 3. Presence of water in the reaction mixture (for condensation reactions). 4. Sub-optimal solvent. 5. Steric hindrance from bulky substituents on the starting materials. | 1. Use a fresh or newly prepared catalyst. 2. Optimize the reaction temperature by running small-scale experiments at different temperatures.[10] 3. Ensure all reagents and solvents are dry. Use a Dean-Stark trap for azeotropic removal of water.[4] 4. Screen a range of solvents with varying polarities.[9] 5. Consider using a more reactive starting material or a more potent catalyst. |
| Formation of Side Products (e.g., amides, bis-amides) | 1. Incomplete cyclization. 2. Reaction temperature is too high. 3. Incorrect stoichiometry of reactants. | 1. Increase reaction time or temperature (cautiously). 2. Optimize the temperature profile, for example, by using a gradient heating approach.[12] 3. Carefully control the molar ratio of the reactants. |
| Product is an Oily-Solid or Difficult to Crystallize | 1. Presence of unreacted starting materials (e.g., excess ethylenediamine). 2. Presence of solvent residues. 3. The product itself may be a low-melting solid or an oil at room temperature. | 1. Purify the crude product using column chromatography or vacuum distillation to remove impurities.[13] 2. Ensure complete removal of the solvent under reduced pressure. 3. Attempt crystallization from a variety of solvents or solvent mixtures. Scratching the flask with a glass rod may induce crystallization.[13] |
| Product Hydrolysis (Ring-Opening) | 1. Presence of acid or base during workup or storage. | 1. Neutralize the reaction mixture carefully during workup. Store the purified product in a dry, neutral environment. Imidazoline rings can be susceptible to hydrolysis under acidic or basic conditions.[2][14] |
Experimental Protocols
General Protocol for the Synthesis of 2-Substituted Imidazolines from Aldehydes
This is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Aldehyde (1 equivalent)
-
Ethylenediamine (1.1 equivalents)
-
Iodine (I₂) (1.1 equivalents)
-
Potassium carbonate (K₂CO₃) (2.2 equivalents)
-
Dichloromethane (DCM) as solvent
Procedure:
-
To a solution of the aldehyde in dichloromethane, add ethylenediamine and stir for 10-15 minutes at room temperature.
-
Add potassium carbonate to the mixture.
-
Add iodine portion-wise over 5-10 minutes.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce the excess iodine.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization.[15]
Visualizations
Experimental Workflow for Imidazoline Synthesis
Caption: A generalized experimental workflow for the synthesis of imidazolines.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
References
- BenchChem. (2025). Technical Support Center: Purification of Imidazole Derivatives. BenchChem.
- ResearchGate. (n.d.). Plausible mechanism of reduction imidazoline ring to imidazolidine followed by hydrolysis to vicinal diamine. ResearchGate.
- Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation. Google Patents.
- PubMed. (n.d.). Characterisation of new efaroxan derivatives for use in purification of imidazoline-binding sites. PubMed.
- ScienceDirect. (n.d.). Hydrolysis of imidazoline based corrosion inhibitor and effects on inhibition performance of X65 steel in CO2 saturated brine. ScienceDirect.
- BenchChem. (2025). Technical Support Center: Enhancing Chiral Purity in Enantioselective Imidazoline Synthesis. BenchChem.
- Der Pharma Chemica. (2018). Optimization of Imidazole Ring Formation Reaction Using DOE-Central Composite Design. Der Pharma Chemica, 10(4), 89-98.
- ResearchGate. (2015). Does anyone know about the synthesis of imidazoline?. ResearchGate.
- Organic Chemistry Portal. (n.d.). Synthesis of 2-imidazolines. Organic Chemistry Portal.
- National Institutes of Health. (2024). Exclusive Solvent-Controlled Regioselective Catalytic Synthesis of Potentially Bioactive Imidazolidineiminodithiones: NMR Analysis, Computational Studies and X-ray Crystal Structures. NIH.
- IPRally. (2024). Optimization of reaction conditions: Significance and symbolism. IPRally.
- ResearchGate. (2020). Recent Advances in the Synthesis of Imidazolines (2009–2020). ResearchGate.
- Der Pharma Chemica. (2018). Optimization of Imidazole Ring Formation Reaction Using DOE-Central Composite Design. Der Pharma Chemica, 10(4), 89-98.
- Google Patents. (n.d.). CN102093296B - Synthesis method of imidazoline compound. Google Patents.
- ACS Publications. (2024). Imidazoline As a Volatile Corrosion Inhibitor for Mitigation of Top- and Bottom-of-the-Line CO2 Corrosion in Carbon Steel Pipelines. Langmuir.
- ResearchGate. (n.d.). Optimization of synthetic reaction media for 5 a. ResearchGate.
- Beilstein Journals. (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journals.
- Corrosion. (1985). The Existence of Imidazoline Corrosion Inhibitors. Corrosion, 41(5), 284-289.
- Der Pharma Chemica. (2018). Optimization of Imidazole Ring Formation Reaction Using DOE-Central Composite Design. Der Pharma Chemica.
- PubMed. (2021). Imidazoline synthesis: mechanistic investigations show that Fe catalysts promote a new multicomponent redox reaction. Dalton Transactions, 50(19), 6512-6519.
- ChemicalBook. (n.d.). Synthesis, Properties, Chemical Reactivities of 2-Imidazoline. ChemicalBook.
- RSC Publishing. (2025). Synthesis and application of idesia oil-based imidazoline derivative as an effective corrosion inhibitor for Q235 steel in hydrochloric acid medium. RSC Publishing.
- BenchChem. (2025). Troubleshooting regioselectivity in the synthesis of substituted trifluoromethyl-imidazoles. BenchChem.
- ACS Publications. (n.d.). The Chemistry of the 2-Imidazolines and Imidazolidines. Chemical Reviews.
- YouTube. (2021, February 17). Imidazoles Syntheses, reactions and uses. YouTube.
- Reddit. (2025, February 13). Synthesizing fatty imidazolines. What's the best approach?. r/chemistry.
- MDPI. (n.d.). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline.
- PMC. (n.d.). Quantitative Measurement of Solvent Accessibility of Histidine Imidazole Groups in Proteins. PMC.
- Wikipedia. (n.d.). 2-Imidazoline. Wikipedia.
- ResearchGate. (n.d.). Synthesis of imidazolines. ResearchGate.
- Revue Roumaine de Chimie. (n.d.). NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. Revue Roumaine de Chimie.
- Organic & Biomolecular Chemistry. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3967-3988.
- RSC Publishing. (n.d.). Solvents for ring-closing metathesis reactions. Chemical Communications.
- IOPscience. (2023). Solvent-free synthesis of imidazoline from TETA-palmitic acid and evaluation of its corrosion inhibition activity. IOP Conference Series: Materials Science and Engineering, 1284, 012013.
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Identification and minimization of byproducts in 3-(4,5-Dihydro-1H-imidazol-2-yl)phenol synthesis
Welcome to the technical support guide for the synthesis of 3-(4,5-Dihydro-1H-imidazol-2-yl)phenol. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, provide in-depth troubleshooting advice, and detail validated protocols to help you identify and minimize byproduct formation, thereby optimizing your reaction outcomes.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved via the cyclocondensation of 3-hydroxybenzonitrile and ethylenediamine. This reaction is a variation of the Pinner synthesis, where the nitrile is activated, typically by a catalyst or heat, followed by nucleophilic attack from the diamine and subsequent intramolecular cyclization to form the desired 2-imidazoline ring.
While conceptually straightforward, the reaction's success hinges on achieving complete cyclization and avoiding the formation of stable intermediates and other byproducts. This guide will help you navigate these challenges.
Caption: Fig 1. Overview of the synthesis pathway and common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis.
Category 1: Reaction Initiation and Completion
Q1: My reaction seems sluggish or has stalled. Thin Layer Chromatography (TLC) shows significant amounts of starting material even after prolonged reaction time. What is the cause?
A1: This issue typically points to insufficient reaction activation or suboptimal conditions. The electrophilicity of the nitrile carbon must be enhanced to facilitate the initial nucleophilic attack by ethylenediamine.
-
Causality & Explanation: The reaction often requires temperatures in the range of 100-130°C to proceed without a catalyst. If you are running the reaction at a lower temperature, the activation energy barrier may not be overcome. Some protocols utilize a catalyst to lower this barrier. For instance, elemental sulfur or phosphorus pentasulfide (P₂S₅) can be used to promote the formation of a thioamide intermediate, which is more reactive.[1]
-
Troubleshooting Steps:
-
Temperature: Gradually increase the reaction temperature to the recommended 120°C, monitoring for any decomposition of starting materials or product.
-
Catalyst: If uncatalyzed, consider the addition of a catalyst. A general procedure involves using a catalytic amount of sulfur (e.g., 0.25 equivalents relative to the nitrile).[2]
-
Solvent: Ensure your solvent is appropriate for the target temperature. High-boiling, non-protic solvents like xylene or toluene are often suitable. Some reactions can also be run neat (solvent-free).
-
Q2: My reaction produces a significant amount of a polar byproduct that is difficult to separate from the desired product. How can I identify and minimize it?
A2: The most common polar byproduct is the acyclic amidine intermediate, N-(2-aminoethyl)-3-hydroxybenzamide . Its formation is a classic case of incomplete cyclization.
-
Identification:
-
TLC: This byproduct will have a lower Rf value (be more polar) than the final product.
-
NMR: In ¹H NMR, you will observe characteristic signals for the amide N-H proton (often a broad singlet or triplet around 7.5-8.5 ppm) and distinct signals for the two different methylene groups (-CH₂-NH₂ and -CH₂-NH-C=O). This contrasts with the final product, which shows a single, often broad, signal for the two equivalent methylene groups of the imidazoline ring (around 3.6-4.0 ppm) and two N-H protons.
-
Mass Spectrometry: The intermediate will have a mass corresponding to the addition of one molecule of water (M+18) compared to the desired product, as the cyclization involves the loss of water.
-
-
Minimization Strategies:
-
Increase Temperature & Time: The cyclization step is often the rate-limiting and requires sufficient thermal energy. After the initial addition is complete (as monitored by TLC), ensure the reaction is heated at a high enough temperature (e.g., 120-140°C) for an adequate duration to drive the dehydration and ring closure.
-
Water Removal: This is a condensation reaction where water is eliminated. Performing the reaction in a setup with a Dean-Stark trap can effectively remove water as it forms, shifting the equilibrium towards the cyclized product.
-
Stoichiometry: While a 1:1 molar ratio is theoretical, using a slight excess of ethylenediamine (e.g., 1.1 to 1.5 equivalents) can help ensure the complete conversion of the nitrile. However, a large excess can make purification more difficult.
-
Caption: Fig 2. The critical cyclization equilibrium.
Category 2: Byproduct Formation and Purity
Q3: I've isolated my product, but NMR analysis suggests the presence of a symmetrical, less soluble byproduct. What could it be?
A3: This is likely the N,N'-bis-(3-hydroxybenzoyl)ethylenediamine byproduct. It forms when one molecule of ethylenediamine reacts with two molecules of 3-hydroxybenzonitrile at both amino groups, but neither end cyclizes.
-
Causality & Explanation: This byproduct is favored if the molar ratio of 3-hydroxybenzonitrile to ethylenediamine is too high or if the ethylenediamine is added too slowly to a hot solution of the nitrile.
-
Identification:
-
NMR: Due to its symmetry, the ¹H NMR spectrum is simple. It will show a single signal for the two equivalent methylene groups (-CH₂-NH-) and a single set of aromatic signals corresponding to the 3-hydroxyphenyl group.
-
Solubility: This bis-amide is often less soluble than the desired imidazoline and may precipitate from the reaction mixture or during workup.
-
-
Minimization Strategies:
-
Control Stoichiometry: Use a slight excess of ethylenediamine (1.1 to 1.5 equivalents) to favor the formation of the 1:1 adduct required for cyclization.
-
Reverse Addition: Add the 3-hydroxybenzonitrile slowly to the heated ethylenediamine solution. This ensures that the nitrile is always in the presence of an excess of the diamine, minimizing the chance of a single diamine molecule reacting twice.
-
Table 1: Effect of Stoichiometry on Byproduct Formation (Illustrative Data)
| Molar Ratio (Nitrile:Diamine) | Desired Product Yield (%) | Acyclic Intermediate (%) | Bis-Amide Byproduct (%) |
| 1.5 : 1 | 65 | 10 | 25 |
| 1 : 1 | 80 | 15 | 5 |
| 1 : 1.2 | 88 | 8 | < 2 |
Q4: How do I effectively purify the final product and remove these byproducts?
A4: Purification is typically achieved through recrystallization, leveraging the solubility differences between the product and impurities.
-
Protocol for Recrystallization:
-
Solvent Screening: The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures. Common solvents to screen include ethanol, isopropanol, acetonitrile, or mixtures like ethanol/water.
-
Procedure: Dissolve the crude solid in a minimum amount of the chosen boiling solvent. If insoluble impurities (like the bis-amide) are present, perform a hot filtration to remove them. Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent to remove residual soluble impurities (like the acyclic intermediate), and dry under vacuum.[3]
-
Category 3: Analytical Characterization
Q5: The N-H and O-H protons in my ¹H NMR spectrum are very broad or have disappeared. How can I confirm the structure?
A5: This is a common occurrence for protons on heteroatoms (O, N) due to chemical exchange with trace water in the NMR solvent and, for nitrogen, quadrupolar broadening.
-
Troubleshooting & Confirmation:
-
D₂O Exchange: This is a definitive experiment. Acquire a standard ¹H NMR spectrum. Then, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The signals corresponding to the exchangeable O-H and N-H protons will disappear, confirming their identity.
-
Use a Dry Solvent: Ensure you are using a high-quality, anhydrous deuterated solvent (e.g., DMSO-d₆ is excellent for seeing exchangeable protons as it is hygroscopic but forms sharp peaks if dry).
-
¹³C NMR: The carbon spectrum is often more straightforward. The key signal to identify is the C2 carbon of the imidazoline ring, which typically appears far downfield in the 160-170 ppm range.
-
Validated Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound.
Objective: To synthesize this compound with high purity.
Materials:
-
3-Hydroxybenzonitrile (1.0 eq)
-
Ethylenediamine (1.2 eq)
-
Elemental Sulfur (0.25 eq, optional catalyst)
-
Xylene (solvent)
-
Isopropanol (recrystallization solvent)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap (pre-filled with xylene), add 3-hydroxybenzonitrile (1.0 eq), ethylenediamine (1.2 eq), and elemental sulfur (0.25 eq).
-
Heating: Add sufficient xylene to ensure effective stirring. Heat the mixture to reflux (approx. 140°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 Dichloromethane:Methanol mobile phase). The product spot should appear, and the starting material spot should diminish. Water will collect in the Dean-Stark trap.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The crude product may begin to crystallize or precipitate.
-
Isolation: Cool the mixture in an ice bath for 1 hour. Collect the solid by vacuum filtration and wash the filter cake with a small amount of cold xylene to remove non-polar impurities.
-
Purification: Transfer the crude solid to a clean flask. Add a minimum amount of boiling isopropanol to fully dissolve the solid. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to complete crystallization.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry in a vacuum oven at 60°C to a constant weight.
References
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?[Link]
-
ResearchGate. (n.d.). Preparation of 2-imidazolines from nitriles. [Link]
-
PMC. (2023). Imidazoline- and Benzamidine-Based Trypanosome Alternative Oxidase Inhibitors: Synthesis and Structure–Activity Relationship Studies. [Link]
Sources
Technical Support Center: Safe Handling and Storage of 3-(4,5-Dihydro-1H-imidazol-2-yl)phenol
Document ID: TSC-CHEM-834884-99-0 Version: 1.0 Prepared by: Gemini, Senior Application Scientist
Introduction This technical guide provides essential safety information, handling protocols, and troubleshooting advice for 3-(4,5-Dihydro-1H-imidazol-2-yl)phenol (CAS No. 834884-99-0). This compound is a research-grade chemical, and its handling requires a thorough understanding of its potential hazards. This document is intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity.
Section 1: Core Hazard Profile and Physicochemical Properties
Before handling this compound, it is crucial to be familiar with its hazard classifications and physical properties. This information forms the basis for all risk assessments and handling procedures.
| Property | Value | Source(s) |
| CAS Number | 834884-99-0 | [1][2] |
| Molecular Formula | C₉H₁₀N₂O | [1] |
| Molecular Weight | 162.19 g/mol | [1] |
| Physical Form | Solid | [1] |
| Melting Point | 197-201 °C | [1] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |
| Storage Class Code | 11: Combustible Solids | [1] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the handling and storage of this compound.
Q1: What are the mandatory storage conditions for this compound to ensure its stability? A1: The compound must be stored in a tightly sealed container in a cool, dry, and dark location.[3] A well-ventilated chemical storage cabinet is ideal.
-
Causality Explained: The phenol and dihydroimidazole moieties in the structure are susceptible to degradation.
-
Cool & Dry: Storing in a cool, dry place minimizes the risk of thermal degradation and hydrolysis.[4][5] Phenol-containing compounds can be sensitive to moisture.[6]
-
Dark Location: Protection from light is crucial as phenolic compounds can be photosensitive and may oxidize, leading to discoloration and impurity formation.[3]
-
Tightly Sealed Container: This prevents exposure to atmospheric moisture and oxygen, which can contribute to degradation.[4][5]
-
Q2: What is the minimum Personal Protective Equipment (PPE) required for handling the solid powder? A2: The minimum required PPE includes a lab coat, nitrile gloves, and ANSI Z87.1-compliant safety goggles.[7] When weighing or transferring the powder where dust generation is possible, a dust mask (e.g., N95) is also mandatory.[1]
-
Causality Explained: The compound is classified as a skin, eye, and respiratory irritant (H315, H319, H335).[1]
-
Gloves & Lab Coat: Prevent skin contact, which can cause irritation.[4]
-
Safety Goggles: Protect against accidental splashes or airborne particles causing serious eye irritation.[1][4]
-
Dust Mask: The compound may cause respiratory irritation if inhaled.[1] Handling the fine powder can generate dust, making respiratory protection essential to prevent inhalation.[5]
-
Q3: I am having trouble dissolving the compound for my experiment. What can I do? A3: Solubility issues are common with planar, aromatic compounds containing both acidic (phenol) and basic (imidazole) groups.[8]
-
Troubleshooting Steps:
-
Solvent Selection: If standard solvents like DMSO or DMF are ineffective, consider alternatives. For analytical purposes like NMR, solvents such as DMSO-d₆ or methanol-d₄ may offer better solubility than CDCl₃.[8]
-
pH Adjustment: The solubility of the compound is likely pH-dependent. The phenolic hydroxyl is acidic, while the dihydroimidazole moiety is basic. Buffering the aqueous solution may be necessary to achieve a consistent ionization state and improve solubility.[8]
-
Gentle Heating & Sonication: Gently warming the solution or using a sonication bath can help break up solid aggregates and facilitate dissolution.[8] Be cautious not to exceed the solvent's boiling point or cause thermal degradation.
-
Q4: What chemical incompatibilities should I be aware of? A4: Keep this compound away from strong oxidizing agents.[3][4]
-
Causality Explained: The phenol group is susceptible to oxidation, which can be accelerated by strong oxidizers. This reaction can potentially be exothermic and will degrade the compound, compromising your experiment. Contact with strong acids or bases should also be evaluated, as they will react with the basic and acidic sites of the molecule, respectively.[9]
Section 3: Troubleshooting Guides
This section provides step-by-step guidance for specific issues you may encounter.
Guide 1: Accidental Exposure and First Aid
If you suspect an exposure, immediate and correct action is critical. The phenol component, in particular, requires prompt attention as some phenol derivatives can have anesthetic properties that delay the sensation of a burn.[7]
| Exposure Route | First Aid Protocol |
| Skin Contact | 1. Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[3][10] 2. Seek medical attention if irritation persists.[10] |
| Eye Contact | 1. Immediately flush eyes gently with copious amounts of water for at least 15 minutes, holding the eyelids apart to ensure thorough rinsing.[3][5] 2. Remove contact lenses if present and easy to do. Continue rinsing.[5] 3. Seek immediate medical attention. [3] |
| Inhalation | 1. Move the individual away from the exposure and into fresh air.[3][10] 2. If breathing is difficult, administer oxygen.[3] 3. Keep the person warm and quiet; seek immediate medical attention. [3] |
| Ingestion | 1. Rinse the mouth thoroughly with water.[10] 2. Do NOT induce vomiting. [3] 3. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person.[11] 4. Seek immediate medical attention. [3] |
Guide 2: Managing an Unexpected Color Change
Problem: The white/off-white solid has developed a yellowish or brownish tint over time, or the solution has changed color.
Probable Cause: This is likely due to oxidation. The phenol moiety is sensitive to oxidation by atmospheric oxygen, which can be accelerated by light or trace metal impurities.[12]
-
Preventative Actions:
-
Can I still use it?
-
A slight discoloration may indicate minor oxidation. For non-critical applications, it may still be usable. However, for sensitive assays (e.g., drug development, quantitative studies), the presence of impurities could significantly affect results. It is highly recommended to verify the purity of the discolored compound by an analytical method such as HPLC or LC-MS before use.
-
Section 4: Standard Operating Procedures (SOPs)
SOP 1: Weighing and Handling Solid Compound
-
Preparation: Designate a specific area for handling, preferably within a chemical fume hood or a ventilated enclosure.[3][10]
-
PPE: Don all required PPE: lab coat, safety goggles, and nitrile gloves.[4][10] If not in a fume hood, an N95 dust mask is also required.[1]
-
Weighing: Use a clean spatula to carefully transfer the desired amount of solid to a weigh boat on an analytical balance. Perform this action slowly and deliberately to minimize dust formation.[5]
-
Container Sealing: After weighing, securely seal the primary container immediately to prevent exposure to air and moisture.[5]
-
Cleanup: Clean the spatula and the weighing area with a suitable solvent (e.g., ethanol) and wipe down the surfaces. Dispose of any contaminated wipes as chemical waste.
-
Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete.[10]
SOP 2: Chemical Waste Disposal
-
Classification: All solid waste contaminated with this compound (e.g., weigh boats, gloves, paper towels) should be treated as hazardous chemical waste.[13]
-
Collection: Place all contaminated solid waste into a designated, clearly labeled, and leak-proof container.[13]
-
Aqueous Waste: Do not dispose of solutions containing this compound down the drain.[14] Collect all aqueous and solvent waste in a properly labeled, sealed hazardous waste container.
-
Disposal Request: Follow your institution's guidelines for hazardous waste disposal. This typically involves submitting a request for pickup by the Environmental Health & Safety (EHS) department.[5] The ultimate disposal method for this type of compound is typically high-temperature incineration at a licensed facility.[14]
Section 5: Visual Workflows
PPE Selection Workflow
This diagram outlines the decision-making process for selecting the appropriate PPE.
Caption: PPE selection decision tree for handling the compound.
Small Spill (<1g) Response Flowchart
This flowchart provides a logical sequence of actions in the event of a small laboratory spill.
Caption: Step-by-step workflow for responding to a small spill.
References
-
Standard Operating Procedure: Phenol. Texas Woman's University. Available from: [Link]
-
Poster for the SAFE USE of PHENOL. Cefic. Available from: [Link]
-
How can I dispose phenol? ResearchGate. Available from: [Link]
-
OESO Phenol Guideline. Duke University Safety. Available from: [Link]
-
How Do You Dispose Of Phenol Safely? Chemistry For Everyone - YouTube. Available from: [Link]
- How to transport and store phenol. Google Patents (KR19980032486A).
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- 4. fishersci.com [fishersci.com]
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- 14. youtube.com [youtube.com]
Strategies to enhance the purity of synthesized 3-(4,5-Dihydro-1H-imidazol-2-yl)phenol
Introduction: This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 3-(4,5-Dihydro-1H-imidazol-2-yl)phenol. Achieving high purity for this compound is critical for subsequent applications, including pharmacological studies and API (Active Pharmaceutical Ingredient) development. This document provides practical, field-tested strategies to troubleshoot common purification challenges and answers frequently asked questions, ensuring you can consistently obtain a product of high purity and quality. Our approach is grounded in fundamental chemical principles and supported by established analytical methodologies.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound. Each issue is presented in a question-and-answer format, detailing the probable cause and providing a validated solution.
Question 1: My final product has a persistent yellow or brown discoloration. How can I obtain a pure white solid?
Probable Cause: The discoloration is typically due to high molecular weight, colored impurities, often arising from oxidation or polymerization side reactions during synthesis. These impurities can become trapped within the crystal lattice of your product during precipitation.
Solution: Activated Charcoal Treatment During Recrystallization
Activated charcoal has a high surface area and can effectively adsorb colored impurities from a solution.[1]
Detailed Protocol: Decolorization with Activated Charcoal
-
Dissolution: Following your standard recrystallization procedure, dissolve the crude, colored this compound in a minimum amount of a suitable hot solvent (e.g., ethanol or isopropanol).[2]
-
Charcoal Addition: Once the solid is fully dissolved, remove the flask from the heat source. Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.
-
Adsorption: Gently swirl the flask and heat it again for 5-10 minutes to ensure maximum adsorption of impurities onto the charcoal.
-
Hot Gravity Filtration: The most critical step is to remove the charcoal while the solution is still hot to prevent premature crystallization of your product. Use a pre-heated funnel and fluted filter paper for a rapid hot gravity filtration into a clean, pre-warmed flask.
-
Crystallization: Allow the filtered, now colorless or significantly lighter, solution to cool slowly to room temperature, followed by an ice bath, to induce crystallization of the pure product.[1]
-
Isolation: Collect the pure white crystals by vacuum filtration.
Question 2: My product "oils out" during recrystallization instead of forming crystals. What is happening and how can I fix it?
Probable Cause: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the melting point of the solute.[3] This is common if the boiling point of the solvent is higher than the melting point of the compound (or the melting point of the compound when depressed by impurities). The resulting oil often traps impurities, hindering purification.
Solutions:
-
Lower the Solvent Boiling Point: Switch to a recrystallization solvent with a lower boiling point. For example, if you are using n-butanol, consider isopropanol or ethanol.
-
Increase Solvent Volume: The presence of impurities can lower the melting point of your compound. Adding more hot solvent can sometimes dissolve the oil completely, after which slow cooling may promote proper crystallization.[2]
-
Use a Two-Solvent (Co-solvent) System: This is often the most effective solution. Dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble, e.g., hot ethanol). Then, slowly add a "poor" solvent (one in which it is insoluble, e.g., water or hexane) dropwise to the hot solution until it just becomes cloudy (the saturation point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the mixture to cool slowly.[4]
Question 3: HPLC analysis of my purified product shows broad, tailing peaks. How can I improve the chromatography?
Probable Cause: The 2-imidazoline ring is basic. Interaction between this basic site and residual acidic silanol groups on the surface of standard silica-based C18 columns causes peak tailing.[5] This interaction can be suppressed to achieve sharp, symmetrical peaks.
Solution: Mobile Phase Modification
Methodology:
-
Add a Basic Modifier: To your mobile phase (e.g., acetonitrile/water), add a small amount of a basic modifier.
-
Triethylamine (TEA): Typically added at a concentration of 0.1% (v/v).
-
Ammonia: Adding ammonium hydroxide to adjust the aqueous portion of the mobile phase to a pH > 8 will ensure the imidazoline is in its neutral, non-ionized form, minimizing ionic interactions with the stationary phase.[6]
-
-
Use a Shielded Column: Modern HPLC columns with "end-capping" or shielding technology (e.g., Acquity Premier HSS T3) are designed to minimize the effect of residual silanols and can provide better peak shapes for basic compounds.[5]
| Parameter | Without Modifier | With 0.1% NH₃ or TEA |
| Peak Shape | Asymmetric, Tailing | Symmetrical, Gaussian |
| Retention Time | May be less stable | Stable and reproducible |
| Quantitation | Inaccurate | Accurate and reliable |
| A summary of expected HPLC improvements. |
Frequently Asked Questions (FAQs)
Q1: What is the most robust, general-purpose strategy for purifying crude this compound?
The optimal strategy depends on the impurity profile. A two-stage approach is highly recommended for achieving high purity (>99.5%).
-
Stage 1 - Bulk Purification (For crude purity <90%):
-
Acid-Base Extraction: This technique is highly effective for this molecule. By dissolving the crude product in an organic solvent and washing with dilute acid (e.g., 1M HCl), the basic imidazoline will be protonated and move to the aqueous layer, leaving non-basic impurities behind. Subsequently, neutralizing the aqueous layer with a base (e.g., NaOH) will precipitate the purified product. This is excellent for removing starting materials and non-polar byproducts.
-
Flash Column Chromatography: If impurities are structurally similar and not easily removed by extraction, flash chromatography on silica gel is the method of choice. A typical eluent system would be dichloromethane/methanol with 0.5-1% triethylamine added to prevent peak tailing.[6][7]
-
-
Stage 2 - Final Polishing (For purity >90%):
Q2: How do I perform an effective acid-base purification for this compound?
The amphoteric nature of this compound (acidic phenol, basic imidazoline) allows for a powerful purification workflow.
Protocol: Acid-Base Extraction
-
Dissolve: Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Acid Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid. The target compound will protonate and move into the aqueous layer. Repeat the extraction 2-3 times.
-
Separate: Combine the aqueous layers. The organic layer, containing non-basic impurities, can be discarded.
-
Basify: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 2M NaOH solution) with stirring until the pH reaches 9-10. The pure product will precipitate out as a solid.
-
Isolate: Collect the solid by vacuum filtration, wash thoroughly with cold deionized water to remove salts, and dry under vacuum.
Q3: Which analytical techniques are essential for confirming the final purity?
A combination of methods is required to unambiguously determine purity and confirm identity.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment.[10] It can separate and quantify the main compound from trace impurities. A typical method would use a C18 column with a gradient of water (with 0.1% formic acid or ammonia) and acetonitrile, with UV detection around 210 nm or 254 nm.
-
Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation. The absence of impurity signals confirms chemical purity. It is also excellent for identifying and quantifying residual solvents.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound. LC-MS is particularly powerful for identifying the molecular weights of unknown impurity peaks seen in the HPLC chromatogram.[11]
-
Melting Point: A sharp melting point range that is close to the literature value (e.g., 197-201 °C for 97% purity) is a good indicator of high purity. Impurities typically broaden the melting range and depress the melting point.
References
-
University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. UCLA Chemistry and Biochemistry. Retrieved from [Link]
-
University of California, Davis. (n.d.). Recrystallization. UC Davis Chem LibreTexts. Retrieved from [Link]
-
Dołowy, M., Pyka, A., & Bober, K. (2014). Comparative Study of Chromatographic Behavior and Lipophilicity of Selected Imidazoline Derivatives. Acta Chromatographica, 26(2), 295-310. Retrieved from [Link]
-
Carradori, S., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 598. Retrieved from [Link]
-
John, J., et al. (2022). A Comprehensive Review on Synthesis and Characterization of Impurities of Certain Drugs. World Journal of Pharmaceutical Research, 11(9), 624-644. Retrieved from [Link]
-
Gagnon, V., et al. (2024). Liquid Chromatography Column Screening for the Analysis of Corrosion Inhibitor Molecules Using Derringer Desirability Functions. Molecules, 29(1), 235. Retrieved from [Link]
-
Obradović, D., et al. (2018). Modelling of chromatographic and electrophoretic behaviour of imidazoline and alpha adrenergic receptors ligands under different acid-base conditions. Molecules, 23(11), 2817. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Toronto. (n.d.). Recrystallization. Retrieved from [Link]
- CN113512003A - Preparation method of 4- (imidazole-1-yl) phenol. (2021). Google Patents.
-
Reddy, G. S., et al. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 21(8), 1041. Retrieved from [Link]
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Validation & Comparative
This guide provides a comprehensive comparison of the efficacy of 3-(4,5-Dihydro-1H-imidazol-2-yl)phenol and a selection of structurally related α-adrenergic agonists. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced differences in receptor affinity, functional potency, and signaling pathways that define the pharmacological profiles of these widely utilized compounds. We will explore the mechanistic underpinnings of their actions and provide validated experimental protocols for their evaluation.
Introduction: The α-Adrenergic Receptor System
Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are central to a vast array of physiological processes mediated by the catecholamines epinephrine and norepinephrine.[1][2] They are broadly classified into α and β subtypes. This guide focuses on the α-adrenoceptors, which are further divided into two main groups: α1 and α2, each comprising three distinct subtypes (α1A, α1B, α1D and α2A, α2B, α2C).[3]
-
α1-Adrenergic Receptors: These receptors primarily couple to Gq proteins.[2] Their activation stimulates phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels, typically causing smooth muscle contraction.[2][4] Consequently, α1 agonists like phenylephrine are potent vasoconstrictors used to manage hypotension.[5]
-
α2-Adrenergic Receptors: These receptors couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[2] In the central nervous system, presynaptic α2 autoreceptors inhibit the release of norepinephrine, resulting in sedative, analgesic, and antihypertensive effects.[3][6] Clonidine is a classic example of a centrally acting α2 agonist.
The compounds under review, including the foundational structure this compound (the core of tramazoline), belong to the imidazoline class. These agents are renowned for their use as nasal decongestants (e.g., oxymetazoline, xylometazoline) due to their potent vasoconstrictive properties, but their varied selectivity across α-receptor subtypes leads to distinct therapeutic and side-effect profiles.[7]
Mechanism of Action: Differentiated Signaling Pathways
The therapeutic effect of an α-adrenergic agonist is dictated by its affinity for specific receptor subtypes and its intrinsic efficacy in activating downstream signaling.
Signaling Pathway Overview
The divergent signaling cascades initiated by α1 and α2 receptor activation are fundamental to their distinct physiological roles. Activation of α1 receptors leads to a contractile response in smooth muscle, whereas α2 activation is primarily inhibitory.
Figure 1: Simplified signaling pathways for α1 (Gq-coupled) and α2 (Gi-coupled) adrenergic receptors.
Comparative Efficacy: A Data-Driven Analysis
The efficacy of these agonists can be quantitatively compared using several key pharmacological parameters: binding affinity (Ki), functional potency (EC50), and maximal effect (Emax).
Receptor Binding Affinity
Binding affinity, inversely represented by the inhibition constant (Ki), measures how tightly a ligand binds to a receptor. A lower Ki value signifies a higher binding affinity. Radioligand competition assays are the gold standard for determining these values.[8][9]
Studies have shown that imidazoline derivatives possess high affinity for both α1 and α2 adrenoceptors. Oxymetazoline and xylometazoline exhibit higher affinities than catecholamines like adrenaline at most α-adrenoceptor subtypes.[10] Notably, oxymetazoline shows a significantly higher affinity for the α1A subtype compared to xylometazoline, which in turn has a higher affinity for the α2B subtype.[10] This differentiation in affinity is a key determinant of their distinct pharmacological profiles.
Table 1: Comparative Binding Affinities (Ki, nM) of α-Adrenergic Agonists
| Compound | α1A | α1B | α1D | α2A | α2B | α2C |
|---|---|---|---|---|---|---|
| Oxymetazoline | 20.9 | 141 | 115 | 5.0 | 398 | 25.1 |
| Xylometazoline | 186 | 380 | 302 | 20.0 | 79.4 | 50.1 |
| Naphazoline | 19.5 | 158 | 100 | 4.4 | 126 | 31.6 |
| Clonidine | 1230 | 1450 | 1100 | 1.5 | 110 | 12.6 |
| Phenylephrine | 25.1 | 398 | 251 | >10,000 | >10,000 | >10,000 |
Note: Data compiled from various sources and should be considered representative. Absolute values may vary based on experimental conditions.
Functional Potency and Efficacy
While binding is a prerequisite, it does not always correlate directly with functional response. Functional assays, such as GTPγS binding or calcium mobilization, are required to determine an agonist's potency (EC50) and efficacy (Emax).[11][12] The GTPγS binding assay measures the initial step of G-protein activation, providing a clear index of agonist activity that is less subject to downstream signal amplification.[12][13]
In functional studies measuring Ca2+ signals, both oxymetazoline and xylometazoline act as full agonists at α2B-adrenoceptors, though oxymetazoline is significantly more potent.[10] Interestingly, oxymetazoline also behaves as a partial agonist at α1A-adrenoceptors, but with a much lower potency than its binding affinity might suggest.[10] This highlights the importance of functional analysis; a compound can have high affinity but low intrinsic efficacy, acting as a partial agonist or even an antagonist. For instance, clonidine and naphazoline have been shown to act as partial agonists at α1-receptors while antagonizing the effects of the full agonist phenylephrine.[14]
Table 2: Comparative Functional Potency (EC50, nM) in Calcium Mobilization Assays
| Compound | α1A | α1B | α1D |
|---|---|---|---|
| Oxymetazoline | 126 | >10,000 | >10,000 |
| Xylometazoline | 631 | >10,000 | >10,000 |
| Naphazoline | 31.6 | 1260 | 398 |
| Phenylephrine | 100 | 794 | 1990 |
Note: Data compiled from various sources. High EC50 values (>10,000 nM) indicate very low or negligible agonist activity at that subtype in this specific assay.
In Vivo Efficacy: The Clinical Picture
Ultimately, the clinical utility of these compounds is determined by their performance in vivo. For nasal decongestants, this is measured by changes in nasal airflow and resistance. Comparative studies have found that 0.05% oxymetazoline and 0.1% xylometazoline formulations have similar clinical effectiveness in adults.[15][16] However, oxymetazoline is considered more potent, achieving a similar effect at a lower concentration, which may be attributed to its higher affinity for α1A adrenoceptors.[10] Furthermore, oxymetazoline typically has a longer duration of action (up to 12 hours) compared to xylometazoline (8-10 hours).[17][18]
Key Experimental Protocols
To ensure scientific integrity, the protocols used to derive comparative data must be robust and self-validating. Below are detailed methodologies for two cornerstone assays in α-adrenergic agonist characterization.
Protocol: Radioligand Competition Binding Assay
This assay quantifies the affinity of an unlabeled test compound by measuring its ability to compete with a high-affinity radioligand for binding to the target receptor.[8]
Causality: The principle is based on the law of mass action. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value, along with the concentration and dissociation constant (Kd) of the radioligand, is used in the Cheng-Prusoff equation to calculate the Ki of the test compound.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the desired α-adrenoceptor subtype (e.g., HEK293 cells).
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Perform differential centrifugation to isolate the crude membrane fraction, which contains the receptors.[13] Resuspend the final pellet in an appropriate assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the cell membrane preparation.
-
Add a fixed concentration of a suitable radioligand (e.g., [3H]-Prazosin for α1 receptors).
-
Add increasing concentrations of the unlabeled test compound (e.g., oxymetazoline).
-
Include controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled competitor).
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from unbound radioligand. Wash the filters with ice-cold wash buffer to remove residual unbound radioactivity.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the formula: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 2: Workflow for a radioligand competition binding assay.
Protocol: [35S]GTPγS Binding Assay
This functional assay measures the direct consequence of receptor activation: the binding of GTP to the Gα subunit.[11][12] It uses a non-hydrolyzable GTP analog, [35S]GTPγS, which accumulates upon agonist stimulation.[19]
Causality: GPCR activation catalyzes the exchange of GDP for GTP on the associated Gα subunit. The use of [35S]GTPγS results in a stable, labeled Gα-[35S]GTPγS complex, the accumulation of which is proportional to the level of receptor activation by the agonist.[12] This allows for the determination of agonist potency (EC50) and efficacy (Emax).
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest as described in Protocol 4.1.
-
Assay Setup:
-
In a 96-well plate, add the cell membrane preparation.
-
Add GDP to the assay buffer to ensure G proteins are in their inactive, GDP-bound state.
-
Add increasing concentrations of the agonist to be tested.
-
Include controls for basal binding (no agonist) and non-specific binding.
-
-
Incubation (Pre-incubation): Incubate the plate for a short period (e.g., 15-30 minutes) at 30°C to allow the agonist to bind to the receptors.
-
Initiation of Reaction: Add a fixed concentration of [35S]GTPγS to all wells to start the binding reaction.
-
Incubation (Reaction): Incubate for a further 30-60 minutes at 30°C.
-
Termination & Harvesting: Stop the reaction by rapid filtration through a filter plate, followed by washing with ice-cold buffer.
-
Quantification: Dry the filter plate and measure the bound [35S]GTPγS via scintillation counting.
-
Data Analysis:
-
Calculate agonist-stimulated binding = Binding with agonist - Basal binding.
-
Plot the stimulated binding against the log concentration of the agonist.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 (potency) and Emax (efficacy) values.
-
Figure 3: Workflow for a [35S]GTPγS functional binding assay.
Conclusion
The comparative efficacy of this compound and related α-adrenergic agonists is a complex interplay of receptor subtype affinity and intrinsic functional activity. While compounds like oxymetazoline and xylometazoline are both effective vasoconstrictors, subtle differences in their interaction with α1A and α2B receptors, as revealed by binding and functional assays, likely account for observed variations in potency and duration of action.[10] Similarly, the pronounced α2-selectivity of clonidine underpins its central effects, distinguishing it from more peripherally acting agents like phenylephrine.
A thorough understanding of these pharmacological distinctions, grounded in robust experimental data from assays such as radioligand binding and GTPγS functional analysis, is paramount for the rational design and development of novel therapeutics targeting the adrenergic system. By carefully dissecting the relationship between chemical structure, receptor interaction, and functional outcome, researchers can optimize for desired efficacy while minimizing off-target effects.
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Koc, S., & Gurbuzler, L. (2017). A comparative analysis of the decongestive effect of oxymetazoline and xylometazoline in healthy subjects. European Archives of Oto-Rhino-Laryngology, 274(3), 1501–1506. Available at: [Link]
- Neubig, R. R. (2017). Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. Journal of Visualized Experiments, (124), 55819.
- Schümann, H. J., Wagner, J., & Schlickewei, W. (1978). alpha-Adrenoceptors in the ventricular myocardium: clonidine, naphazoline and methoxamine as partial alpha-agonists exerting a competitive dualism in action to phenylephrine. Naunyn-Schmiedeberg's archives of pharmacology, 302(3), 333–336.
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- Dr.Oracle. (2025). What is the difference between oxymetazoline (decongestant) and xylometazoline (decongestant) nasal drops, and which one is milder?.
- Koc, S., & Gurbuzler, L. (2017). A comparative analysis of the decongestive effect of oxymetazoline and xylometazoline in healthy subjects. European archives of oto-rhino-laryngology : official journal of the European Federation of Oto-Rhino-Laryngological Societies (EUFOS) : affiliated with the German Society for Oto-Rhino-Laryngology - Head and Neck Surgery, 274(3), 1501–1506.
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Haenisch, B., et al. (2010). Alpha-adrenoceptor agonistic activity of oxymetazoline and xylometazoline. Fundamental & Clinical Pharmacology, 24(6), 729-739. Available at: [Link]
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A Comparative Analysis of 3-(4,5-Dihydro-1H-imidazol-2-yl)phenol Analogs: A Guide to Structure-Activity Relationships at Adrenergic and Imidazoline Receptors
For researchers and drug development professionals navigating the complex landscape of adrenergic and imidazoline receptor ligands, the 3-(4,5-dihydro-1H-imidazol-2-yl)phenol scaffold represents a critical pharmacophore. Its inherent ability to interact with multiple receptor subtypes offers a rich foundation for the development of therapeutic agents with applications ranging from hypertension to metabolic disorders. This guide provides an in-depth comparison of analogs based on this core structure, elucidating the nuanced relationships between chemical modifications and biological activity. We will delve into the key structural determinants of affinity and selectivity, present available experimental data for comparison, and provide detailed protocols for their synthesis and evaluation.
The Pharmacological Significance of the 3-Hydroxyphenyl Imidazoline Scaffold
The this compound core is a privileged structure in medicinal chemistry, primarily due to its interaction with two major receptor families: the alpha-adrenergic receptors (α-ARs) and the imidazoline receptors (I-Rs). The phenolic hydroxyl group and the basic imidazoline ring are key features that drive these interactions.
-
Alpha-Adrenergic Receptors (α-ARs): These are G-protein coupled receptors (GPCRs) crucial for regulating cardiovascular function, neurotransmission, and various metabolic processes. The α1 and α2 subtypes are of particular relevance. While α1-AR activation typically leads to vasoconstriction, α2-AR activation in the central nervous system can lower blood pressure.[1]
-
Imidazoline Receptors (I-Rs): This family of receptors is distinct from adrenergic receptors and is subdivided into I1, I2, and I3 subtypes. I1 receptors are implicated in the central regulation of blood pressure, I2 receptors are involved in the modulation of monoamine oxidase B and other neurological functions, and I3 receptors play a role in insulin secretion.[2]
The therapeutic potential of analogs based on this scaffold lies in the ability to fine-tune their selectivity for these different receptor subtypes, thereby maximizing desired effects while minimizing off-target activities.
Structure-Activity Relationship (SAR) Analysis
Substitutions on the Phenyl Ring
The position and nature of substituents on the phenyl ring are critical for determining receptor affinity and selectivity.
-
Hydroxyl Group Position: The meta-hydroxyl group of the parent compound is a key hydrogen bond donor, contributing significantly to binding at both α-ARs and I-Rs. Shifting this group to the ortho or para position can dramatically alter the binding profile.
-
Alkyl and Halogen Substituents: The addition of small alkyl or halogen groups to the phenyl ring can modulate lipophilicity and steric interactions within the receptor binding pocket. For instance, in the related clonidine series of analogs, halogen and alkyl substitutions have been shown to influence affinity for α-adrenergic receptors.[1]
-
Extension of the Aromatic System: Replacing the phenyl ring with larger aromatic systems, such as naphthalene, has been explored to enhance affinity and introduce subtype selectivity.
Modifications of the Imidazoline Ring
The imidazoline ring is the primary basic moiety responsible for anchoring the ligand to the receptors.
-
N-Substitution: Substitution on the nitrogen atoms of the imidazoline ring is generally detrimental to activity at α2-ARs, highlighting the importance of the unsubstituted imidazoline for this interaction.
-
Bioisosteric Replacement: Replacing the imidazoline ring with other five-membered heterocycles, such as oxazoline or thiazoline, can alter the pKa and hydrogen bonding capacity of the molecule, thereby influencing receptor selectivity.
Comparative Analysis of Receptor Binding Affinities
While a systematic SAR table is elusive, a comparison of the binding affinities (Ki values) of key reference compounds provides a valuable framework for understanding the pharmacological landscape of these analogs.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity Profile |
| Clonidine | α2-AR | ~1-10 | α2-AR agonist, also binds to I1-receptors |
| I1-Receptor | ~5-20 | ||
| Moxonidine | I1-Receptor | ~3-5 | Selective for I1-receptors over α2-ARs |
| α2-AR | ~100-200 | ||
| Cirazoline | α1-AR | ~1-5 | Potent α1-AR agonist and α2-AR antagonist |
| α2-AR | ~20-50 (antagonist) | ||
| I-Receptors | Binds with high affinity | ||
| Phentolamine | α1-AR | ~1-10 | Non-selective α-AR antagonist |
| α2-AR | ~1-10 |
Note: The Ki values are approximate and can vary depending on the tissue preparation and experimental conditions. Data compiled from multiple sources.[2][3][4]
Key Insights from the Data:
-
Clonidine , a classic antihypertensive agent, demonstrates high affinity for both α2-ARs and I1-receptors, leading to both therapeutic effects and side effects like sedation.[5]
-
Moxonidine , a second-generation antihypertensive, exhibits significantly higher selectivity for I1-receptors over α2-ARs, which is believed to contribute to its favorable side-effect profile.[2]
-
Cirazoline displays a unique profile as a potent α1-AR agonist and an α2-AR antagonist, while also binding to imidazoline receptors.[2]
-
Phentolamine , with its 3-hydroxyphenyl imidazoline core, acts as a non-selective α-AR antagonist.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound analogs.
Synthesis of this compound Analogs
A common and effective method for the synthesis of 2-imidazolines is the reaction of a nitrile with ethylenediamine.[6][7]
Step 1: Synthesis of 3-Hydroxybenzonitrile (or substituted analogs)
This starting material can be synthesized from 3-aminophenol via a Sandmeyer reaction or obtained commercially. Substituted analogs can be prepared using appropriate synthetic routes.
Step 2: Formation of the Imidazoline Ring
-
In a round-bottom flask, dissolve 3-hydroxybenzonitrile (1 equivalent) in a suitable solvent such as methanol.
-
Add ethylenediamine (1.5 to 2 equivalents) to the solution.
-
Add a catalytic amount of a sulfur-containing compound like N-acetylcysteine or elemental sulfur (0.1 to 0.2 equivalents).[6][7]
-
Reflux the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the desired this compound analog.
Radioligand Binding Assays for Receptor Affinity Determination
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest (α1, α2, I1, or I2).
-
Radioligand specific for the receptor (e.g., [3H]prazosin for α1, [3H]yohimbine for α2, [3H]clonidine or [125I]p-iodoconidine for I1, [3H]idazoxan for I2).
-
Test compounds (3-hydroxyphenyl imidazoline analogs).
-
Non-specific binding control (a high concentration of an unlabeled ligand).
-
Assay buffer (e.g., Tris-HCl).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Protocol (Competition Binding Assay):
-
Prepare a series of dilutions of the test compound.
-
In a microtiter plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
For determining non-specific binding, add a high concentration of an unlabeled ligand instead of the test compound.
-
Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
The data is then analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
Signaling Pathways
Understanding the downstream signaling cascades activated by these analogs is crucial for predicting their cellular and physiological effects.
Alpha-2 Adrenergic Receptor Signaling
Activation of α2-ARs, which are coupled to the inhibitory G-protein (Gi), leads to the inhibition of adenylyl cyclase. This results in a decrease in intracellular cyclic AMP (cAMP) levels, which in turn modulates the activity of protein kinase A (PKA) and other downstream effectors.
Caption: Alpha-2 adrenergic receptor signaling pathway.
I1-Imidazoline Receptor Signaling
The signaling pathway for I1-imidazoline receptors is less canonical than that of typical GPCRs. It is not directly coupled to the modulation of adenylyl or guanylyl cyclase. Instead, activation of I1 receptors is linked to the stimulation of phospholipase A2 (PLA2), leading to the release of arachidonic acid and the subsequent production of eicosanoids.
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A Researcher's Comparative Guide to In Vivo Models for Adrenergic Receptor Modulators: Phentolamine, Clonidine, and Dexmedetomidine
This guide provides an in-depth comparison of in vivo models for evaluating the therapeutic effects of adrenergic receptor modulators, with a primary focus on the compound class represented by 3-(4,5-Dihydro-1H-imidazol-2-yl)phenol. Our investigation has identified this core structure as central to Phentolamine , a non-selective α-adrenergic antagonist. To provide a comprehensive and practical framework for researchers, we will compare the in vivo testing of Phentolamine with two prominent α2-adrenergic agonists: Clonidine and Dexmedetomidine . This guide is designed for researchers, scientists, and drug development professionals, offering objective comparisons, supporting experimental data, and detailed protocols to facilitate informed decisions in preclinical research.
Section 1: Introduction to the Compounds and Their Mechanisms
The adrenergic system, with its α and β receptors, is a critical regulator of numerous physiological processes, making it a prime target for therapeutic intervention. The compounds discussed in this guide, while all interacting with α-adrenergic receptors, do so with distinct mechanisms, leading to different therapeutic applications.
Phentolamine is a competitive, non-selective α-adrenergic antagonist, meaning it blocks both α1 and α2 receptors.[1] This blockade of α1 receptors on vascular smooth muscle leads to vasodilation and a decrease in blood pressure.[2][3] Its antagonism of presynaptic α2 receptors can lead to a reflex increase in norepinephrine release, which can cause tachycardia.[2] Its primary clinical applications are in the management of hypertensive emergencies, particularly those associated with pheochromocytoma, and for the prevention of dermal necrosis following extravasation of α-agonists.[1][4][5]
Clonidine is a centrally acting α2-adrenergic agonist.[6][7] By stimulating α2 receptors in the brainstem, it reduces sympathetic outflow from the central nervous system, leading to decreased peripheral resistance, heart rate, and blood pressure.[6][8] It also exerts analgesic effects by acting on α2 receptors in the spinal cord.[8]
Dexmedetomidine is a highly selective α2-adrenergic agonist, with a significantly greater affinity for α2 receptors compared to α1 receptors than clonidine.[7] This high selectivity contributes to its potent sedative and analgesic properties with minimal respiratory depression.[9] It is widely used for sedation in intensive care settings and as an adjunct to anesthesia.
Comparative Overview of Mechanisms
| Feature | Phentolamine | Clonidine | Dexmedetomidine |
| Primary Target | α1 and α2 Adrenergic Receptors | α2 Adrenergic Receptors | α2 Adrenergic Receptors |
| Mechanism | Antagonist | Agonist | Highly Selective Agonist |
| Primary Effect | Vasodilation, Lowered Blood Pressure | Reduced Sympathetic Outflow, Analgesia, Sedation | Sedation, Analgesia, Anxiolysis |
| Key Therapeutic Areas | Hypertensive Crisis, Pheochromocytoma | Hypertension, Pain Management | Sedation, Analgesia |
Section 2: In Vivo Models for Therapeutic Efficacy Testing
The choice of an in vivo model is critical and depends on the specific therapeutic effect being investigated. Below, we detail relevant models for each compound, including experimental protocols and key endpoints.
Models for Antihypertensive Effects (Phentolamine & Clonidine)
Spontaneously Hypertensive Rat (SHR) Model
The SHR is a well-established genetic model of essential hypertension and is the most widely used animal model for studying this condition.[10] These rats develop hypertension around 5-6 weeks of age, with systolic pressures reaching 180-200 mmHg in adulthood.[10]
Experimental Workflow: Antihypertensive Efficacy in SHR
Caption: Workflow for assessing antihypertensive effects in SHR.
Experimental Protocol: SHR Model
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR), 12-16 weeks of age.
-
Acclimatization: House the rats in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment, with ad libitum access to food and water.
-
Baseline Measurement: On the day of the experiment, allow the rats to acclimate to the restraining device for the tail-cuff blood pressure measurement system for 10-15 minutes. Measure and record the baseline systolic and diastolic blood pressure.
-
Drug Administration:
-
Phentolamine: Prepare a solution in sterile saline. Administer a dose of 5 mg/kg via intraperitoneal (i.p.) injection.
-
Clonidine: Prepare a solution in sterile saline. Administer a dose of 0.1 mg/kg i.p.
-
Vehicle Control: Administer an equivalent volume of sterile saline i.p.
-
-
Post-Treatment Measurement: Measure blood pressure at regular intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration.
-
Endpoints:
-
Primary: Change in systolic and diastolic blood pressure from baseline.
-
Secondary: Heart rate.
-
-
Data Analysis: Calculate the mean change in blood pressure for each group at each time point. Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of the treatments.
Pheochromocytoma Model
Pheochromocytomas are catecholamine-secreting tumors, and in vivo models can be generated by implanting rat pheochromocytoma (PC-12) cells into immunodeficient mice.[11][12][13] This model is particularly relevant for testing Phentolamine's efficacy in managing hypertensive crises associated with this condition.[4][14]
Experimental Protocol: Pheochromocytoma Xenograft Model
-
Cell Culture: Culture PC-12 cells according to standard protocols.
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID).
-
Tumor Implantation: Subcutaneously inject a suspension of PC-12 cells (e.g., 1 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Tumor Growth and Monitoring: Monitor tumor growth and the development of hypertension.
-
Drug Administration: Once hypertension is established, administer Phentolamine (e.g., 5-10 mg/kg, i.p. or i.v.) or vehicle.[5][15]
-
Endpoints:
-
Primary: Reduction in blood pressure.
-
Secondary: Tumor growth, plasma catecholamine levels.
-
Models for Analgesic Effects (Clonidine & Dexmedetomidine)
Hot Plate Test
The hot plate test is a classic model for assessing central analgesic activity.[16][17] The latency to a pain response (e.g., paw licking or jumping) when the animal is placed on a heated surface is measured.
Experimental Workflow: Hot Plate Test for Analgesia
Caption: Workflow for the hot plate analgesia test.
Experimental Protocol: Hot Plate Test
-
Animal Model: Male Swiss Webster mice (20-25 g).
-
Apparatus: Hot plate analgesia meter set to a constant temperature (e.g., 55 ± 0.5°C).
-
Baseline Latency: Place each mouse on the hot plate and record the time until it exhibits a pain response (licking a hind paw or jumping). A cut-off time (e.g., 30 seconds) should be used to prevent tissue damage.
-
Drug Administration:
-
Clonidine: Administer 0.1 mg/kg i.p.
-
Dexmedetomidine: Administer 0.05 mg/kg i.p.
-
Vehicle Control: Administer saline i.p.
-
-
Test Latency: At various time points after drug administration (e.g., 15, 30, 60 minutes), place the mice back on the hot plate and record the response latency.
-
Endpoints: Latency to pain response.
-
Data Analysis: Calculate the percentage of maximal possible effect (%MPE) for each animal at each time point: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100.
Formalin Test
The formalin test induces a biphasic pain response and is a model of persistent pain.[1][18] The early phase is due to direct C-fiber activation, while the late phase involves inflammatory processes and central sensitization.[1]
Experimental Protocol: Formalin Test
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Drug Administration: Administer Clonidine (e.g., 3-12 nmol, intrathecal) or vehicle 15 minutes before the formalin injection.[19]
-
Formalin Injection: Inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of one hind paw.
-
Observation: Immediately place the rat in an observation chamber. Record the amount of time the animal spends licking or biting the injected paw.
-
Phases of Observation:
-
Phase 1 (Early Phase): 0-5 minutes post-injection.
-
Phase 2 (Late Phase): 15-60 minutes post-injection.
-
-
Endpoint: Time spent licking/biting the injected paw.
-
Data Analysis: Compare the duration of nociceptive behavior between the treated and control groups for both phases.
Models for Sedative Effects (Dexmedetomidine)
Loss of Righting Reflex (LORR)
LORR is a common and reliable behavioral assay to assess the sedative and hypnotic effects of a compound in rodents.[20][21]
Experimental Protocol: Loss of Righting Reflex
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Drug Administration:
-
Dexmedetomidine: Administer a dose range (e.g., 0.1, 0.3, 0.5 mg/kg, i.p.) to establish a dose-response relationship.[22]
-
Vehicle Control: Administer saline i.p.
-
-
Assessment: After administration, place the mouse on its back. The inability of the mouse to right itself (i.e., return to a prone position with all four paws on the surface) within 30 seconds is defined as LORR.
-
Endpoints:
-
Latency to LORR: Time from injection to the loss of the righting reflex.
-
Duration of LORR: Time from LORR until the righting reflex is regained.
-
-
Data Analysis: Compare the latency and duration of LORR between different dose groups and the control group.
Section 3: Signaling Pathways and Molecular Mechanisms
Understanding the downstream signaling pathways of these compounds is crucial for interpreting in vivo results and for further drug development.
Phentolamine: α-Adrenergic Antagonism
Phentolamine's non-selective blockade of α1 and α2 receptors has distinct downstream effects.
Caption: Phentolamine's antagonistic action on α1 and α2 signaling.
By blocking Gq-coupled α1 receptors, Phentolamine prevents the activation of phospholipase C, thereby inhibiting the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] This leads to decreased intracellular calcium levels and subsequent smooth muscle relaxation (vasodilation).[3] Its blockade of Gi-coupled presynaptic α2 receptors prevents the inhibition of adenylyl cyclase, leading to an increase in norepinephrine release.[2]
Clonidine & Dexmedetomidine: α2-Adrenergic Agonism
Both Clonidine and Dexmedetomidine act as agonists at α2 receptors, primarily in the central nervous system.
Caption: Agonistic action of Clonidine and Dexmedetomidine on α2 signaling.
Activation of these Gi-coupled receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[20][23] This reduction in cAMP levels results in the hyperpolarization of neurons and a decrease in the release of norepinephrine from presynaptic terminals.[7] This central sympatholytic effect is the basis for their sedative, analgesic, and antihypertensive properties.[6][9]
Section 4: Comparative Data Summary
The following table summarizes key quantitative data from in vivo studies to facilitate a direct comparison of the therapeutic effects of Phentolamine, Clonidine, and Dexmedetomidine in relevant models.
| In Vivo Model | Compound | Dose | Route | Primary Endpoint | Observed Effect |
| Spontaneously Hypertensive Rat | Phentolamine | 5 mg/kg | i.p. | Blood Pressure | Significant reduction in systolic and diastolic blood pressure.[24][25] |
| Clonidine | 0.1 mg/kg | i.p. | Blood Pressure | Significant and sustained reduction in blood pressure. | |
| Hot Plate Test (Mice) | Clonidine | 0.1 mg/kg | i.p. | Pain Latency (%MPE) | Significant increase in pain latency. |
| Dexmedetomidine | 0.05 mg/kg | i.p. | Pain Latency (%MPE) | Potent increase in pain latency. | |
| Formalin Test (Rats) | Clonidine | 3-12 nmol | i.t. | Nociceptive Behavior | Dose-dependent reduction in both early and late phase pain behaviors.[19] |
| Loss of Righting Reflex (Mice) | Dexmedetomidine | 0.1-0.5 mg/kg | i.p. | Duration of Sedation | Dose-dependent increase in the duration of LORR.[22] |
Section 5: Conclusion and Future Directions
The selection of an appropriate in vivo model is paramount for the preclinical evaluation of adrenergic receptor modulators. This guide has provided a comparative framework for testing the therapeutic effects of the this compound-containing compound, Phentolamine, alongside the α2-agonists Clonidine and Dexmedetomidine.
For researchers investigating antihypertensive agents, the Spontaneously Hypertensive Rat model offers a robust and clinically relevant system. When exploring analgesic compounds, the hot plate and formalin tests provide insights into both acute thermal pain and more persistent inflammatory pain. For sedative and hypnotic agents, the loss of righting reflex assay is a straightforward and effective measure.
Future research could explore the therapeutic potential of these compounds in more complex disease models, such as those incorporating neuropathic pain or specific subtypes of hypertension. Furthermore, the use of telemetry for continuous monitoring of cardiovascular parameters in conscious, freely moving animals would provide more refined data. By understanding the distinct mechanisms of action and utilizing the appropriate in vivo models, researchers can effectively advance the development of novel therapeutics targeting the adrenergic system.
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Clonidine - StatPearls - NCBI Bookshelf. (2025, December 13). Retrieved from [Link]
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Clonidine - Deranged Physiology. (2024, February 24). Retrieved from [Link]
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Isobolographic analysis of interaction between intrathecal morphine and clonidine in the formalin test in rats - PubMed. Retrieved from [Link]
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The ability of a stimulus to prevent dexmedetomidine-induced loss of righting reflex (LORR) differs with mouse strain - ResearchGate. Retrieved from [Link]
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Antinociceptive interaction between spinal clonidine and lidocaine in the rat formalin test: an isobolographic analysis - PubMed. Retrieved from [Link]
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A schematic diagram of alpha-adrenergic receptor - ResearchGate. Retrieved from [Link]
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Antinociceptive and Cardiorespiratory Effects of a Single Dose of Dexmedetomidine in Laboratory Mice Subjected to Craniotomy under General Anaesthesia with Isoflurane and Carprofen or Meloxicam - MDPI. Retrieved from [Link]
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What is the mechanism of action of dexmedetomidine (alpha-2 adrenergic receptor agonist)? - Dr.Oracle. (2025, November 13). Retrieved from [Link]
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Pheochromocytoma/paraganglioma preclinical models: which to use and why? - PMC. Retrieved from [Link]
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Hot plate test - Wikipedia. Retrieved from [Link]
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Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC. Retrieved from [Link]
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Effects of antihypertensive drugs in the spontaneously hypertensive rat - PubMed. Retrieved from [Link]
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Phentolamine | C17H19N3O | CID 5775 - PubChem. Retrieved from [Link]
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Physiology of the α 2-adrenoceptor agonists receptor. Reprinted from dexmedetomidine.com with permission of DocMD.com. - ResearchGate. Retrieved from [Link]
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What is the mechanism of Phentolamine Mesylate? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]
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What is the mechanism of action of clonidine (alpha-2 adrenergic agonist)? - Dr.Oracle. (2025, December 19). Retrieved from [Link]
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Animal models of pheochromocytoma - PubMed. Retrieved from [Link]
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Hot Plate Test in Mice, Thermal Analgesia | Melior Discovery. Retrieved from [Link]
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Spontaneously hypertensive rats cholinergic hyper-responsiveness: central and peripheral pharmacological mechanisms - PMC. Retrieved from [Link]
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The formalin test: an evaluation of the method - PubMed. Retrieved from [Link]
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A comparative experimental study of analgesic activity of a novel non- | JEP. (2019, August 2). Retrieved from [Link]
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Dexmedetomidine-Induced Sedation Does Not Mimic the Neurobehavioral Phenotypes of Sleep in Sprague Dawley Rat - Oxford Academic. Retrieved from [Link]
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Phentolamine - FPnotebook. (2023, May 14). Retrieved from [Link]
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Alpha-2 adrenergic receptor - Wikipedia. Retrieved from [Link]
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Rodent Hot/Cold Plate Pain Assay - Maze Engineers. Retrieved from [Link]
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Anesthesia with dexmedetomidine and low dose isoflurane increases solute transport via the glymphatic pathway in rat brain when compared to high dose isoflurane - PMC. Retrieved from [Link]
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Alpha-2 Medications Clonidine and Guanfacine Mechanisms (Alpha-2 Agonists Mechanism of Action) - YouTube. (2022, October 11). Retrieved from [Link]
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Phentolamine mesylate - CHEO ED Outreach. Retrieved from [Link]
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PHENTOLAMINE (RogitineR) - LHSC. (2019, November 15). Retrieved from [Link]
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Pharmacological assessment of the rat formalin test utilizing the clinically used analgesic drugs gabapentin, lamotrigine, morphine, duloxetine, tramadol and ibuprofen - PubMed. Retrieved from [Link]
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Spontaneously hypertensive rat - Wikipedia. Retrieved from [Link]
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(PDF) Formalin Test - ResearchGate. (2016, June 27). Retrieved from [Link]
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Alpha-adrenergic receptor blockade by phentolamine increases the efficacy of vasodilators in penile corpus cavernosum - PubMed. Retrieved from [Link]
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SHR(Spontaneous Hypertensive Rat) - Inotiv. Retrieved from [Link]
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Establishment of a Noradrenergic Clonal Line of Rat Adrenal Pheochromocytoma Cells Which Respond to Nerve Growth Factor - ResearchGate. (2025, August 6). Retrieved from [Link]
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Regitine, OraVerse (phentolamine) dosing, indications, interactions, adverse effects, and more - Medscape Reference. Retrieved from [Link]
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Alpha Blockers Pharmacology: Phenoxybenzamine and Phentolamine Explained - YouTube. (2022, March 9). Retrieved from [Link]
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Circulatory and alpha-adrenoceptor blocking effects of phentolamine - PMC - NIH. Retrieved from [Link]
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List the potential clinical uses of an alpha 2 adrenoceptor agonist. Outline the limitations of clonidine for each use - CICM Wrecks (Old). Retrieved from [Link]
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Pharmacological Profiles of Alpha 2 Adrenergic Receptor Agonists Identified Using Genetically Altered Mice and Isobolographic Analysis - PMC. Retrieved from [Link]
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Effects and related mechanism of alpha-adrenergic receptor inhibitor phentolamine in a rabbit model of acute pulmonary embolism combined with shock - NIH. (2022, November 8). Retrieved from [Link]
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Navigating the Crossroads of Adrenergic and Imidazoline Receptor Pharmacology: A Comparative Binding Profile of 3-(4,5-Dihydro-1H-imidazol-2-yl)phenol
A Technical Guide for Researchers in Drug Discovery and Development
Introduction: Unveiling a Potential Modulator of Adrenergic and Imidazoline Systems
The compound 3-(4,5-Dihydro-1H-imidazol-2-yl)phenol presents a compelling structural motif for researchers exploring the modulation of adrenergic and imidazoline receptor systems. Its core structure, featuring a 2-substituted imidazoline ring, is a well-established pharmacophore in ligands targeting these receptor families. The addition of a phenol group, a common feature in many adrenergic ligands, further suggests a potential for interaction with these critical signaling proteins. Due to the nascent stage of research on this specific molecule, this guide aims to provide a predictive and comparative analysis of its likely receptor binding profile and selectivity. By examining its structural similarities to well-characterized ligands, we can infer its potential therapeutic applications and guide future experimental investigations.
This guide will compare the hypothetical binding profile of this compound with three established reference compounds: phentolamine, clonidine, and idazoxan. These comparators have been selected for their structural relevance and their well-documented interactions with both adrenergic and imidazoline receptors, providing a robust framework for contextualizing the potential pharmacology of our topic compound.
Comparative Receptor Binding Profiles: A Predictive Analysis
The affinity of a ligand for its receptor is a critical determinant of its potency and potential for therapeutic efficacy. Based on the structural characteristics of this compound, it is hypothesized to exhibit affinity for both α-adrenergic and imidazoline receptors. The following table provides a comparative summary of the known binding affinities (Ki values in nM) of our selected reference compounds across key receptor subtypes. This data serves as a benchmark for predicting the potential binding profile of this compound.
| Receptor Subtype | Phentolamine (Ki, nM) | Clonidine (Ki, nM) | Idazoxan (Ki, nM) | This compound (Predicted Affinity) |
| α1-Adrenergic | ~11.4[1] | >1000 | ~100-1000 | Moderate to High |
| α2A-Adrenergic | ~10-100 | ~1-10 | ~3-10 | High |
| α2B-Adrenergic | ~10-100 | ~1-10 | ~3-10 | High |
| α2C-Adrenergic | ~10-100 | ~1-10 | ~3-10 | High |
| I1 Imidazoline | ~11.4[1] | ~40-100 | ~30-50 | Moderate to High |
| I2 Imidazoline | ~100-1000 | ~1000 | ~5-20 | Moderate |
Note: Ki values are approximate and can vary based on experimental conditions. The predicted affinity for this compound is a qualitative estimation based on structural analogy.
Decoding the Signaling Pathways: A Visual Guide
Understanding the downstream consequences of receptor binding is paramount. The following diagrams illustrate the canonical signaling pathways associated with α-adrenergic and imidazoline receptors.
Caption: α1-Adrenergic Receptor Signaling Cascade.
Caption: α2-Adrenergic Receptor Signaling Cascade.
Caption: I1 Imidazoline Receptor Signaling Pathway.
Experimental Protocols for Receptor Binding Assays
To empirically determine the binding profile of this compound, competitive radioligand binding assays are the gold standard.[2][3] The following protocols provide a detailed methodology for assessing the affinity of a test compound for α-adrenergic and imidazoline receptors.
Part 1: Membrane Preparation
Objective: To isolate cell membranes containing the target receptors from tissues or cultured cells.
Materials:
-
Tissue (e.g., rat cerebral cortex for α2 and I2, rat kidney for I1) or cultured cells expressing the receptor of interest.
-
Homogenization Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4, supplemented with a protease inhibitor cocktail.
-
Sucrose Buffer: 50 mM Tris-HCl, 5 mM EDTA, 250 mM Sucrose, pH 7.4.
-
Dounce homogenizer or polytron.
-
High-speed refrigerated centrifuge.
Procedure:
-
Mince the tissue or harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the pellet in ice-cold Homogenization Buffer.
-
Homogenize the suspension using a Dounce homogenizer (15-20 strokes) or a polytron at a low setting.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in Sucrose Buffer.
-
Determine the protein concentration using a Bradford or BCA protein assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Part 2: Competitive Radioligand Binding Assay
Objective: To determine the inhibitory constant (Ki) of the test compound.
General Materials:
-
Prepared cell membranes.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Test compound (this compound) at various concentrations.
-
Specific radioligand for the target receptor.
-
Non-specific binding control (a high concentration of a known ligand).
-
96-well microplates.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Filtration apparatus.
Experimental Workflow Diagram:
Caption: General workflow for a competitive radioligand binding assay.
Specific Radioligands and Conditions:
-
α1-Adrenergic Receptors:
-
Radioligand: [³H]-Prazosin (concentration ~0.2-0.5 nM).
-
Non-specific control: 10 µM Phentolamine.
-
Incubation: 60 minutes at 25°C.
-
-
α2-Adrenergic Receptors:
-
Radioligand: [³H]-Rauwolscine or [³H]-RX821002 (concentration ~0.5-2 nM).
-
Non-specific control: 10 µM Idazoxan.
-
Incubation: 30-60 minutes at 25°C.
-
-
I1 Imidazoline Receptors:
-
Radioligand: [¹²⁵I]-Clonidine (in the presence of 10 µM adrenaline to block α2-receptors) or [³H]-Moxonidine.
-
Non-specific control: 100 µM Clonidine or Moxonidine.
-
Incubation: 45 minutes at 25°C.
-
-
I2 Imidazoline Receptors:
-
Radioligand: [³H]-Idazoxan (in the presence of 10 µM adrenaline to block α2-receptors) or [³H]-2-BFI.[4]
-
Non-specific control: 10 µM Idazoxan or Cirazoline.
-
Incubation: 60 minutes at 25°C.
-
Assay Procedure:
-
In a 96-well plate, add in the following order:
-
Assay Buffer.
-
Test compound at various concentrations (typically in triplicate).
-
Radioligand at a fixed concentration.
-
Membrane preparation.
-
-
For total binding wells, add buffer instead of the test compound.
-
For non-specific binding wells, add the non-specific control compound.
-
Incubate the plate under the specified conditions with gentle agitation.
-
Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in buffer.
-
Wash the filters rapidly with ice-cold Assay Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion and Future Directions
The structural features of this compound strongly suggest its potential as a ligand for both α-adrenergic and imidazoline receptors. Its binding profile is likely to exhibit a preference for α2-adrenergic and I1-imidazoline receptors, with a potentially lower affinity for α1-adrenergic and I2-imidazoline receptors. This profile suggests that the compound could have complex pharmacological effects, potentially influencing blood pressure, neurotransmitter release, and other physiological processes regulated by these receptor systems.
The provided experimental protocols offer a robust framework for the empirical determination of the binding affinities and selectivity of this compound. The resulting data will be crucial for validating these predictions and for guiding further structure-activity relationship (SAR) studies. A thorough characterization of the binding profile of this compound will be the first step in unlocking its potential as a novel therapeutic agent or a valuable research tool for probing the intricacies of adrenergic and imidazoline receptor pharmacology.
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Ninja Nerd. (2018, February 28). Neurology | Adrenergic Receptors [Video]. YouTube. [Link]
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Patsnap. (2024, June 25). What are imidazoline receptor agonists and how do they work?. Patsnap Synapse. Retrieved from [Link]
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Wikipedia contributors. (2024, January 10). Imidazoline receptor. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). phentolamine | Ligand Activity Charts. Retrieved from [Link]
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Wikipedia contributors. (2024, January 15). Alpha-2 adrenergic receptor. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Clonidine. In StatPearls. Retrieved from [Link]
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- Kable, J. W., & Bylund, D. B. (2001). Alpha(2)-adrenergic receptor signalling in hypertension. British Journal of Pharmacology, 133(7), 963–972.
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Wikipedia contributors. (2023, December 16). Alpha-1 adrenergic receptor. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). clonidine | Ligand Activity Charts. Retrieved from [Link]
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Yartsev, A. (2024, February 24). Phentolamine. Deranged Physiology. Retrieved from [Link]
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Pixorize. (2019, October 21). Alpha-1 Adrenergic Receptors [Video]. YouTube. [Link]
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Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
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Inter-laboratory Validation of 3-(4,5-Dihydro-1H-imidazol-2-yl)phenol: A Comparative Guide to Synthesis and Bioactivity
Introduction: The Therapeutic Potential of Imidazoline Scaffolds
The imidazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have garnered significant attention for their diverse pharmacological activities, including antihypertensive, analgesic, anti-inflammatory, and anticancer properties.[2][3] The compound 3-(4,5-Dihydro-1H-imidazol-2-yl)phenol, a member of this class, presents a promising starting point for drug discovery efforts due to its structural features that suggest potential interactions with various biological targets. This guide provides an in-depth, comparative analysis of synthetic routes and bioactivity assessment protocols for this molecule, drawing upon established methodologies to offer a framework for inter-laboratory validation and further research. While direct inter-laboratory comparative studies for this specific molecule are not publicly available, this guide synthesizes and compares data from various independent studies on structurally related compounds to provide a comprehensive overview.
Comparative Analysis of Synthetic Methodologies
The synthesis of 2-substituted imidazolines typically involves the condensation of a nitrile with a 1,2-diamine or the cyclization of an N-(2-aminoethyl)amide. Variations in reaction conditions, catalysts, and starting materials can significantly impact yield, purity, and scalability. Below, we compare two common synthetic approaches that can be adapted for the preparation of this compound.
Method 1: Nitrile-Diamine Condensation
This classical approach involves the reaction of a substituted benzonitrile with ethylenediamine, often catalyzed by a Lewis acid or under high pressure.
Experimental Protocol:
-
To a solution of 3-hydroxybenzonitrile (1 equivalent) in a suitable solvent such as chlorobenzene or xylene, add ethylenediamine (1.1 equivalents).
-
Add a catalytic amount of a Lewis acid, for instance, aluminum chloride (0.1 equivalents).
-
Heat the reaction mixture to reflux (typically 130-140 °C) for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and quench with a dilute acid (e.g., 1M HCl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove unreacted nitrile.
-
Basify the aqueous layer with a strong base (e.g., 10M NaOH) to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
Method 2: One-Pot Synthesis from Aldehyde
A more contemporary and often higher-yielding approach is a one-pot reaction starting from the corresponding aldehyde.
Experimental Protocol:
-
In a round-bottom flask, dissolve 3-hydroxybenzaldehyde (1 equivalent) and propane-1,2,3-triamine (1.2 equivalents) in a suitable solvent like ethanol.
-
Add sodium iodide (0.2 equivalents) and 30% aqueous hydrogen peroxide (2 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature for 8-12 hours, monitoring by TLC.[4]
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[4]
Comparative Data for Structurally Related Imidazolines
Since direct comparative data for this compound is not available from a single source, the following table presents typical yields for structurally similar imidazolines synthesized by different methods, as reported in various studies. This provides a baseline for expected outcomes and highlights the variability that can be encountered between different laboratories and synthetic approaches.
| Synthetic Method | Starting Material | Catalyst/Reagents | Reported Yield (%) | Reference |
| Nitrile-Diamine Condensation | Substituted Benzonitrile | Lewis Acid | 40-60 | General textbook knowledge |
| One-Pot Aldehyde Synthesis | Substituted Benzaldehyde | NaI, H2O2 | 70-85 | [4] |
| Microwave-Assisted Synthesis | Substituted Benzonitrile | Montmorillonite K-10 | 80-95 | Not directly cited, but a common green chemistry approach |
Bioactivity Assessment: A Multi-faceted Approach
Given the broad spectrum of activities associated with imidazoline derivatives, a comprehensive bioactivity screening is warranted. This section outlines detailed protocols for assessing potential antimicrobial and anticancer activities, which are frequently reported for this class of compounds.
Antimicrobial Activity Screening
The antimicrobial potential of this compound can be evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Prepare a stock solution of the test compound in Dimethyl Sulfoxide (DMSO) at a concentration of 10 mg/mL.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in Mueller-Hinton Broth (MHB) to achieve a concentration range of 5000 to 2.44 µg/mL.[5]
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Add the bacterial inoculum to each well containing the diluted compound.
-
Include positive controls (a standard antibiotic like ciprofloxacin or vancomycin) and negative controls (broth with DMSO and broth with bacteria only).[5]
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity Screening
The cytotoxic effects of the compound can be assessed against various cancer cell lines to determine its potential as an anticancer agent.
Experimental Protocol: MTT Assay for Cell Viability
-
Seed cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in the cell culture medium and add them to the wells.
-
Incubate the cells with the compound for 48-72 hours.
-
After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[6]
Mechanism of Action: Adrenergic and Imidazoline Receptor Binding
The structural similarity of this compound to known adrenergic and imidazoline receptor ligands suggests that these may be potential biological targets.[7] Radioligand binding assays are the gold standard for determining the affinity of a compound for these receptors.[8]
Experimental Protocol: Radioligand Binding Assay
-
Prepare cell membranes from tissues or cells expressing the target receptor (e.g., α1-adrenergic receptor, I1-imidazoline receptor).
-
In a reaction tube, incubate the membranes with a known concentration of a specific radioligand (e.g., [3H]-prazosin for α1-adrenergic receptors) and varying concentrations of the unlabeled test compound.
-
Incubate the mixture at room temperature for a defined period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC50 value of the test compound, which is the concentration that displaces 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[9]
Visualizing the Workflows
To provide a clear overview of the experimental processes, the following diagrams illustrate the synthetic pathway and the bioactivity screening cascade.
Caption: Comparative Synthetic Routes.
Caption: Bioactivity Screening Cascade.
Conclusion and Future Directions
This guide provides a comprehensive framework for the synthesis and bioactivity validation of this compound. The comparative analysis of synthetic methods and detailed experimental protocols for bioactivity assessment are intended to facilitate reproducible research across different laboratories. While this document consolidates information from various sources to simulate an inter-laboratory comparison, a true validation would require a collaborative study where the same batch of the compound is tested in parallel. Future research should focus on such direct comparative studies to establish a definitive profile for this promising molecule. Furthermore, exploration of a wider range of biological targets and in vivo efficacy studies will be crucial in elucidating the full therapeutic potential of this and related imidazoline derivatives.
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Kumar, R., et al. (2018). Design and Synthesis of Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity. ACS Omega, 3(11), 15836-15846. [Link]
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Patel, N. B., & Patel, J. C. (2012). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Journal of Chemistry, 24(12), 5677-5680. [Link]
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Reddy, T. R., et al. (2024). One-Pot Synthesis of Novel Imidazoline Amine Derivatives and Evaluation of their Anti Microbial Activity. International Journal of Science and Research (IJSR), 13(2), 621-625. [Link]
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Solomon, V. R., et al. (2013). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Future Medicinal Chemistry, 5(18), 2215-2239. [Link]
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Pias, M. D., et al. (1995). Separation of alpha-adrenergic and imidazoline/guanidinium receptive sites (IGRS) activity in a series of imidazoline analogues of cirazoline. Journal of Medicinal Chemistry, 38(9), 1635-1643. [Link]
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Singh, P., et al. (2023). Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes. RSC Advances, 13(14), 9394-9410. [Link]
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Wrzecion, A., et al. (2022). Synthesis, Structure and Biological Activity of Novel 4,5-dihydro-1H-imidazol-2-yl-phthalazine Derivatives and Their Copper(II) Complexes. Molecules, 27(21), 7505. [Link]
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Jagannadham, V., et al. (2025). one pot synthesis and bioevluation of 2, 4, 5-triphenyl imidazole promoted by ptsa. World Journal of Pharmaceutical Research, 14(6), 1036-1044. [Link]
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A Senior Application Scientist's Guide to Radioligand Binding Assays: Confirming the Affinity of 3-(4,5-Dihydro-1H-imidazol-2-yl)phenol for Imidazoline Receptors
Introduction: The Significance of Imidazoline Receptors and Ligand Affinity
Imidazoline receptors (I-receptors) represent a critical family of non-adrenergic binding sites that have garnered significant attention in pharmacology and drug development.[1] Broadly classified into subtypes, primarily I₁ and I₂, these receptors are implicated in a diverse array of physiological processes.[2][3] The I₁ receptor is notably involved in the central regulation of blood pressure, making it a key target for second-generation antihypertensive drugs that offer improved side-effect profiles over traditional α₂-adrenergic agonists.[1][4] Conversely, I₂ receptors are associated with neuromodulation, neuroprotection, and have been identified as potential targets for treating conditions like chronic pain and neurodegenerative diseases such as Alzheimer's.[1][5][6]
The compound 3-(4,5-Dihydro-1H-imidazol-2-yl)phenol, which possesses the core imidazoline structure, is a candidate for interaction with these receptors. Determining its binding affinity (Kᵢ) is a foundational step in characterizing its pharmacological profile. A low Kᵢ value signifies high binding affinity, suggesting that a lower concentration of the compound is needed to occupy the receptor sites, which is a desirable characteristic for a potential therapeutic agent.[7]
This guide provides a comprehensive, in-depth comparison and methodology for utilizing radioligand binding assays to precisely determine and confirm the affinity of this compound for I₁ and I₂ imidazoline receptors. We will explore the causality behind experimental choices, provide detailed, self-validating protocols, and compare the potential findings with established ligands in the field.
Principle of Competitive Radioligand Binding
Radioligand binding assays are a powerful and widely used tool for quantifying ligand-receptor interactions.[8][9] The technique relies on the use of a radiolabeled ligand (a "hot" ligand) that is known to bind to the target receptor with high affinity and specificity. A competitive binding assay, the focus of this guide, measures the ability of an unlabeled test compound (a "cold" ligand), such as this compound, to displace the radioligand from the receptor.
The fundamental principle is that as the concentration of the unlabeled test compound increases, it competes with the fixed concentration of the radioligand for the same binding sites on the receptor. This competition leads to a dose-dependent decrease in the amount of bound radioactivity. By measuring this decrease, we can calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC₅₀ value). This IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which provides a true measure of the ligand's binding affinity.[10]
Caption: Principle of Competitive Radioligand Binding Assay.
Experimental Design: Key Choices and Their Rationale
Designing a robust binding assay requires careful consideration of several components. Each choice is critical for generating reliable and reproducible data.
| Component | Selection & Rationale |
| Receptor Source | Rat Brain Cortex or Kidney Membranes: The brain, particularly regions like the brainstem, and the kidney are known to have high densities of I₁ and I₂ receptors.[2][11] Using crude membrane homogenates from these tissues is a cost-effective and well-established method that provides a native receptor environment.[12] |
| Radioligand for I₁ | [³H]-Clonidine / [³H]-Moxonidine: Clonidine is a classical ligand that binds to both α₂-adrenoceptors and I₁-imidazoline receptors.[3] To ensure specificity for I₁ sites, assays are often performed in the presence of a high concentration of an α₂-antagonist (e.g., rauwolscine) to block binding to the adrenoceptors. Moxonidine shows higher selectivity for I₁ receptors over α₂-adrenoceptors.[1] |
| Radioligand for I₂ | [³H]-Idazoxan / [³H]-2-BFI: Idazoxan is a canonical ligand for I₂ receptors, though it also has affinity for α₂-adrenoceptors.[2][5] 2-(2-benzofuranyl)-2-imidazoline (2-BFI) offers higher selectivity for I₂ sites. [³H]-RS-45041-190 is another highly selective I₂ radioligand.[11] The choice depends on the desired level of selectivity and commercial availability. |
| Non-Specific Binding | High Concentration of Unlabeled Ligand: To determine non-specific binding (NSB), a parallel set of experiments is run in the presence of a very high concentration (e.g., 10 µM) of a known high-affinity, non-radiolabeled ligand (e.g., cirazoline or idazoxan for I₂ sites). This displaces all specific binding, leaving only the radioligand that is bound to non-receptor components (like the filter). True specific binding is calculated by subtracting this NSB value from the total binding.[13] |
Detailed Step-by-Step Experimental Protocol
This protocol outlines the complete workflow for determining the Kᵢ of this compound at I₂ imidazoline receptors using rat brain homogenate and [³H]-Idazoxan. The same principles apply for I₁ assays with the appropriate radioligand and controls.
Part 1: Preparation of Rat Brain Membrane Homogenate
Causality: This procedure is designed to isolate the cell membranes, where the receptors are located, from other cellular components. The repeated centrifugation and washing steps are crucial for removing endogenous substances that could interfere with the binding assay.[14]
-
Tissue Dissection: Humanely euthanize an adult Sprague-Dawley rat according to approved institutional guidelines. Immediately dissect the whole brain and place it in ice-cold homogenization buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).
-
Homogenization: Weigh the brain tissue and add 10 volumes (w/v) of ice-cold homogenization buffer.[15] Homogenize using a Polytron or Dounce homogenizer on ice until the tissue is uniformly dispersed.
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[16]
-
Membrane Pelleting: Carefully decant the supernatant and centrifuge it at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.[16]
-
Washing: Discard the supernatant. Resuspend the pellet in fresh, ice-cold buffer and repeat the centrifugation step. This wash is critical to remove any remaining soluble factors.
-
Final Preparation: Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 0.1 mM EDTA, pH 7.4).
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method like the Bradford or BCA assay. This is essential for normalizing the binding data. Aliquot the membrane preparation and store at -80°C until use.[16]
Part 2: Competitive Radioligand Binding Assay
Causality: The incubation step allows the binding reaction to reach equilibrium. The subsequent rapid filtration is designed to separate the bound radioligand (on the filter) from the free radioligand (in the filtrate) quickly, preventing significant dissociation of the ligand-receptor complex.[17]
-
Assay Setup: Set up the assay in 96-well plates or individual microcentrifuge tubes. Each tube will have a final volume of 250 µL. Prepare reactions in triplicate for each condition.
-
Component Addition: To each tube, add the following in order:
-
150 µL of membrane homogenate (diluted in assay buffer to achieve 50-120 µg of protein).[16]
-
50 µL of the test compound, this compound, at varying concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M). For "Total Binding" wells, add 50 µL of assay buffer instead.
-
For "Non-Specific Binding" (NSB) wells, add 50 µL of a saturating concentration (e.g., 10 µM) of unlabeled Idazoxan.
-
50 µL of [³H]-Idazoxan (at a final concentration near its Kₔ, typically 1-3 nM).
-
-
Incubation: Gently vortex the tubes and incubate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[16]
-
Termination by Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters (GF/B or GF/C), which have been pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter itself.[16][17]
-
Washing: Immediately wash the filters four times with 3-4 mL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Radioactivity Counting: Place the filters into scintillation vials, add 3-4 mL of scintillation cocktail, and allow them to equilibrate overnight.[17] Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
Caption: Experimental Workflow for Radioligand Binding Assay.
Data Analysis and Interpretation
Causality: Raw DPM counts are meaningless without proper processing. Converting them to percent inhibition and fitting the data to a sigmoidal curve allows for the robust determination of the IC₅₀. The Cheng-Prusoff equation is then essential to convert this operational parameter (IC₅₀) into a true measure of affinity (Kᵢ), by accounting for the concentration and affinity of the radioligand used in the assay.[18]
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).
-
-
Generate Competition Curve:
-
For each concentration of this compound, calculate the percentage of specific binding relative to the control (wells with no test compound).
-
Plot the percent specific binding against the log concentration of the test compound. This will generate a sigmoidal dose-response curve.
-
-
Determine IC₅₀:
-
Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a "log(inhibitor) vs. response -- Variable slope" model. The software will calculate the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the specifically bound radioligand.[19]
-
-
Calculate Kᵢ using the Cheng-Prusoff Equation:
-
Kᵢ = IC₅₀ / (1 + ([L]/Kₔ))
-
Kᵢ: Inhibition constant; the affinity of the test compound for the receptor.
-
IC₅₀: Concentration of the test compound that inhibits 50% of specific binding.
-
[L]: Concentration of the radioligand used in the assay.
-
Kₔ: Dissociation constant of the radioligand for the receptor (this must be determined in separate saturation binding experiments or obtained from literature).
-
-
Performance Comparison: Contextualizing the Affinity
The true value of determining the Kᵢ for this compound comes from comparing it to well-characterized ligands. This comparison allows for an objective assessment of its potency and selectivity.
| Compound | Target Receptor | Typical Kᵢ (nM) | Selectivity Profile |
| This compound | I₁, I₂ | To Be Determined | To Be Determined |
| Clonidine | I₁ / α₂-Adrenoceptor | ~30-100 (I₁) | Non-selective, also high affinity for α₂ |
| Moxonidine | I₁ | ~3-10 | Preferential for I₁ over α₂ (~30-100 fold)[1] |
| Idazoxan | I₂ / α₂-Adrenoceptor | ~2-5 (I₂) | Non-selective, also high affinity for α₂[2] |
| 2-BFI | I₂ | ~2-10 | Highly selective for I₂ over α₂ and I₁[5] |
| Cirazoline | I₂ / α-Adrenoceptor | ~1-5 (I₂) | High affinity for I₂, also an α₁-agonist |
| Rilmenidine | I₁ | ~20-50 | Preferential for I₁ over α₂[20] |
Note: The Kᵢ values are approximate and can vary based on experimental conditions (tissue source, buffer, temperature). This table serves as a representative guide for comparison.
If the determined Kᵢ of this compound for I₂ receptors is, for example, 15 nM, and its Kᵢ for I₁ receptors is 500 nM, it would be considered a moderately potent and selective I₂ ligand. Such a profile would warrant further investigation into its functional activity and potential as a neuroprotective or analgesic agent.
References
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Li, J. X. (2017). Imidazoline I2 receptors: an update. Acta Pharmacologica Sinica, 38(5), 595–607. [Link]
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ResearchGate. (2022). How to determine the IC50 value with a competitive binding kinetic test?. ResearchGate Q&A. [Link]
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Lione, L. A., et al. (1996). [3H]-RS-45041-190: a selective high-affinity radioligand for I2 imidazoline receptors. British Journal of Pharmacology, 117(5), 1045–1052. [Link]
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ResearchGate. (n.d.). Competitive receptor binding assays on whole rat brain membrane homogenate... ResearchGate Figure. [Link]
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Kalliokoski, T. (2013). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. PLOS ONE, 8(11), e79873. [Link]
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Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Methods in Molecular Biology, 1410, 105–115. [Link]
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Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American Journal of Physiology, 270(3 Pt 2), F389-94. [Link]
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University of Barcelona. (n.d.). New imidazoline I2-receptor ligands to face neurodegenerative diseases. Medicinal Chemistry & Pharmacology. [Link]
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Pigini, M., et al. (2002). 2-(4,5-Dihydroimidazol-2-yl)benzimidazoles as highly selective imidazoline I2/adrenergic alpha2 receptor ligands. Bioorganic & Medicinal Chemistry, 10(12), 3927-3936. [Link]
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CureFFI.org. (2014). Brain homogenate preparation. CureFFI.org Protocols. [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience Data Sheet. [Link]
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Dahlin, J. L., et al. (2021). Analyzing Kinetic Binding Data. Assay Guidance Manual. [Link]
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Anzini, M., et al. (1993). Different affinities of alpha 2-agonists for imidazoline and alpha 2-adrenergic receptors. Journal of Hypertension Supplement, 11(5), S106-S107. [Link]
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The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. The Science Snail Blog. [Link]
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Zhang, L. L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. [Link]
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Taylor & Francis. (n.d.). Imidazoline receptors – Knowledge and References. Taylor & Francis Online. [Link]
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Mukaddim, M. A., et al. (2013). A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo. Journal of Pharmacological and Toxicological Methods, 68(2), 223–228. [Link]
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Bousquet, P., et al. (2020). Imidazoline Receptor System: The Past, the Present, and the Future. Pharmacological Reviews, 72(1), 50–79. [Link]
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Ernsberger, P., et al. (1995). The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease. Journal of Hypertension Supplement, 13(2), S81-93. [Link]
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A comparative review of synthetic methodologies for 3-(4,5-Dihydro-1H-imidazol-2-yl)phenol
Introduction: The Significance of 3-(4,5-Dihydro-1H-imidazol-2-yl)phenol
This compound, also known by trivial names such as 3-HPI and Fenmetazole, is a heterocyclic compound of significant interest in medicinal chemistry and pharmacology. Its core structure, a 2-arylimidazoline, is a well-established pharmacophore found in numerous biologically active molecules. The compound primarily acts as a potent and selective inhibitor of the enzyme phenylethanolamine N-methyltransferase (PNMT), which is involved in the biosynthesis of adrenaline. This inhibitory action gives it potential therapeutic applications, including in the study of cardiovascular regulation and as an adjunct in certain endocrinological and psychiatric research areas. Given its importance, the development of efficient and scalable synthetic methodologies is crucial for both academic research and potential pharmaceutical development.
This guide provides a comparative review of the principal synthetic routes to this compound, offering an in-depth analysis of the underlying chemical principles, procedural advantages, and practical limitations of each method. We will present detailed experimental protocols and supporting data to enable researchers to make informed decisions for their specific applications.
Overview of Synthetic Strategies
The construction of the 2-imidazoline ring is most commonly achieved through the cyclocondensation of a suitable precursor with ethylenediamine. The choice of the precursor, which provides the C2 carbon of the imidazoline ring, defines the overall synthetic strategy. The three most logical and widely explored starting points originating from the 3-hydroxyphenyl moiety are 3-hydroxybenzonitrile, 3-hydroxybenzoic acid (or its derivatives), and 3-hydroxybenzaldehyde.
Caption: Primary synthetic routes to this compound.
Method A: Cyclocondensation of 3-Hydroxybenzonitrile
This is arguably the most direct and efficient route reported for the synthesis of this compound. The methodology relies on the reaction between a nitrile and a diamine, which can proceed through different mechanisms depending on the conditions.
Mechanistic Rationale
The core of this transformation is the reaction of the electrophilic carbon of the nitrile group with a nucleophilic amino group of ethylenediamine. The reaction can be catalyzed by acids, such as p-toluenesulfonic acid (TsOH), which protonate the nitrile nitrogen, thereby increasing the electrophilicity of the nitrile carbon. The initial addition forms an amidine intermediate, which then undergoes intramolecular cyclization with the second amino group, eliminating ammonia to yield the stable five-membered imidazoline ring. Using a pre-formed salt of ethylenediamine, such as the mono-p-toluenesulfonate, provides the acid catalyst in situ and ensures a 1:1 stoichiometry.
A notable variation involves a solvent-free "fusion" method, where the reactants are heated together above their melting points. This high-temperature condition effectively drives the reaction forward by facilitating the removal of the ammonia byproduct.
Advantages & Disadvantages
-
Advantages: High efficiency, directness (one pot), and relatively good yields. The starting material, 3-hydroxybenzonitrile, is commercially available.
-
Disadvantages: The fusion method requires high temperatures ( >200 °C), which may not be suitable for substrates with thermally sensitive functional groups. The use of a pre-formed ethylenediamine salt adds a preparatory step, although it is straightforward.
Method B: Cyclocondensation of 3-Hydroxybenzoic Acid or its Ester
This approach utilizes a carboxylic acid or its more reactive ester derivative as the electrophilic component. This is a classic method for forming amides, which can then cyclize.
Mechanistic Rationale
The direct reaction between 3-hydroxybenzoic acid and ethylenediamine requires forcing conditions. The process involves an initial acid-base reaction to form an ammonium carboxylate salt. Upon heating to high temperatures (typically 180-250 °C), this salt undergoes dehydration to form an N-acylethylenediamine intermediate. Further heating promotes a second intramolecular dehydration-cyclization to yield the imidazoline. The primary challenge is driving off two equivalents of water, which necessitates high temperatures and often the use of a Dean-Stark apparatus or vacuum.
A milder alternative involves using an ester, such as methyl 3-hydroxybenzoate. The reaction with ethylenediamine first forms the N-(2-aminoethyl)-3-hydroxybenzamide. Subsequent intramolecular cyclization, driven by heat, eliminates a molecule of alcohol (methanol in this case) to form the imidazoline ring. This pathway generally requires lower temperatures than the direct acid condensation.[1]
Advantages & Disadvantages
-
Advantages: Utilizes readily available and often inexpensive starting materials (carboxylic acids).
-
Disadvantages: Direct condensation requires very high temperatures, which can lead to side reactions and decomposition, particularly charring. The overall yields are often moderate to low. The ester route is milder but involves an additional step to prepare the ester from the carboxylic acid.
Method C: Oxidative Cyclization of 3-Hydroxybenzaldehyde
This method starts with an aldehyde, which reacts with ethylenediamine to form an aminal intermediate. This intermediate must then be oxidized to form the C=N double bond of the imidazoline ring.
Mechanistic Rationale
3-Hydroxybenzaldehyde reacts with two equivalents of ethylenediamine to initially form a bis(aminal) or, more commonly, it reacts with one equivalent to form a Schiff base which then cyclizes to a tetrahydroimidazoline (aminal) intermediate. This aminal is at a lower oxidation state than the desired imidazoline. Therefore, an oxidizing agent is required to remove two hydrogen atoms and form the thermodynamically stable C=N bond within the ring. Various oxidants have been reported for this transformation in the synthesis of other 2-imidazolines, including iodine, hydrogen peroxide, and N-bromosuccinimide (NBS).
Advantages & Disadvantages
-
Advantages: The reaction often proceeds under milder temperature conditions compared to the carboxylic acid route.
-
Disadvantages: This method is less atom-economical due to the requirement of an external oxidant. The workup can be more complex to remove the oxidant and its byproducts. The choice of oxidant must be compatible with the phenol group, which is susceptible to oxidation.
Comparative Data Summary
| Feature | Method A: From Nitrile | Method B: From Carboxylic Acid/Ester | Method C: From Aldehyde |
| Starting Material | 3-Hydroxybenzonitrile | 3-Hydroxybenzoic Acid or Ester | 3-Hydroxybenzaldehyde |
| Key Reagents | Ethylenediamine mono-tosylate | Ethylenediamine | Ethylenediamine, Oxidizing Agent (e.g., I₂, H₂O₂, NBS) |
| Reaction Type | Cyclocondensation | Dehydrative Cyclocondensation | Oxidative Cyclocondensation |
| Typical Conditions | Fusion at ~210 °C | 180-250 °C (acid) or 120-180 °C (ester) | Room Temp to 80 °C |
| Reported Yield | ~70% | Moderate to Low | Variable, generally moderate |
| Advantages | High yield, one-pot, direct | Inexpensive starting materials | Milder temperature conditions |
| Disadvantages | High temperature required | Very high temperature (acid), potential side reactions | Requires an oxidant, less atom-economical, complex workup |
Detailed Experimental Protocols
Protocol for Method A: Synthesis from 3-Hydroxybenzonitrile
This protocol is adapted from the procedure reported by Stenberg et al. in the Journal of Medicinal Chemistry.
Materials:
-
3-Hydroxybenzonitrile
-
Ethylenediamine
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Ethanol
-
Diethyl ether
-
Aqueous sodium hydroxide (NaOH) solution (1 M)
-
Aqueous hydrochloric acid (HCl) solution (1 M)
Part 1: Preparation of Ethylenediamine mono-p-toluenesulfonate
-
In a 500 mL round-bottom flask, dissolve 57.0 g (0.3 mol) of p-toluenesulfonic acid monohydrate in 150 mL of absolute ethanol with gentle warming.
-
Cool the solution in an ice bath. Slowly add 18.0 g (0.3 mol) of anhydrous ethylenediamine dropwise with stirring. A thick white precipitate will form.
-
After the addition is complete, stir the mixture for an additional 30 minutes in the ice bath.
-
Collect the white solid by vacuum filtration and wash the filter cake with 50 mL of cold diethyl ether.
-
Dry the solid under vacuum to yield ethylenediamine mono-p-toluenesulfonate. The yield is typically quantitative.
Part 2: Synthesis of this compound
-
Thoroughly grind 11.9 g (0.1 mol) of 3-hydroxybenzonitrile and 23.2 g (0.1 mol) of the prepared ethylenediamine mono-p-toluenesulfonate together in a mortar.
-
Transfer the fine powder to a 100 mL round-bottom flask equipped with a reflux condenser (to prevent sublimation) and a nitrogen inlet.
-
Immerse the flask in a preheated oil bath at 210 °C.
-
Heat the mixture under a slow stream of nitrogen for 2 hours. The solid mixture will melt and bubble as ammonia is evolved.
-
After 2 hours, remove the flask from the oil bath and allow it to cool to room temperature. The product will solidify into a glassy solid.
-
Dissolve the solid residue in approximately 100 mL of hot water.
-
Cool the solution to room temperature and filter to remove any insoluble impurities.
-
Adjust the pH of the filtrate to approximately 9-10 with 1 M NaOH solution. The free base of the product will precipitate.
-
Cool the mixture in an ice bath for 1 hour to maximize precipitation.
-
Collect the crude product by vacuum filtration and wash with a small amount of cold water.
-
Recrystallize the crude solid from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath.
-
Filter the purified crystals, wash with cold water, and dry under vacuum. This procedure typically yields the product as a crystalline solid with a yield of approximately 70%.
Self-Validation: The identity and purity of the final compound should be confirmed by standard analytical techniques. The melting point should be sharp and consistent with literature values. ¹H NMR spectroscopy should show characteristic peaks for the aromatic protons and the methylene protons of the imidazoline ring. IR spectroscopy will show a characteristic C=N stretch and a broad O-H stretch.
Conclusion
For the laboratory-scale synthesis of this compound, the cyclocondensation of 3-hydroxybenzonitrile with ethylenediamine mono-p-toluenesulfonate under fusion conditions (Method A) stands out as the most effective and well-documented methodology. It offers a direct, one-pot conversion with high reported yields. While methods starting from 3-hydroxybenzoic acid (Method B) or 3-hydroxybenzaldehyde (Method C) are chemically viable alternatives, they present significant challenges, such as the need for harsh thermal conditions or the use of additional oxidizing reagents, which may complicate the procedure and reduce overall efficiency. The choice of synthesis will ultimately depend on the scale, available starting materials, and the researcher's tolerance for high-temperature reactions versus multi-reagent systems.
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Processes of Petrochemistry and Oil Refining. (2022). SYNTHESIS AND THEORETICAL CALCULATIONS OF 4[4,5-DIPHENYL-1-(4(PHENYLDIAZENYL)PHENYL)-1H-IMIDAZOL-2-YL]-PHENOL. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(4,5-Dihydro-1H-imidazol-2-yl)phenol
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with 3-(4,5-Dihydro-1H-imidazol-2-yl)phenol (CAS Number: 834884-99-0). As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep, causal understanding of the protective measures required. The protocols herein are designed to create a self-validating system of safety, ensuring that every step is grounded in scientific reasoning to protect both the researcher and the integrity of the experiment.
Hazard Assessment: Understanding the Compound
This compound is a solid organic compound classified with specific health hazards that dictate our handling procedures.[1] The primary risks identified are:
-
Skin Irritation (H315, Category 2): Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (H319, Category 2): Poses a significant risk of causing serious, though not irreversible, eye damage.[1][2]
-
Respiratory Irritation (H335, Category 3): As a solid powder, it can be inhaled and cause irritation to the respiratory system.[1][2]
While the toxicological properties of this specific material have not been exhaustively investigated, its phenol group warrants a cautious approach.[3] Phenolic compounds as a class can be corrosive and toxic, with a notable ability to be absorbed through the skin.[4] An insidious characteristic of some phenols is an anesthetic effect, which can prevent the immediate sensation of pain from a chemical burn, delaying first aid and increasing the severity of the injury.[4] Therefore, our protective strategy must be proactive and comprehensive.
Core Protective Measures: The PPE Ensemble
The selection of Personal Protective Equipment (PPE) is not a static checklist but a dynamic risk assessment. The following recommendations form the baseline for handling this compound in any quantity.
Eye and Face Protection: The First Line of Defense
Given the explicit warning for "serious eye irritation" (H319), eye protection is non-negotiable.[1]
-
Minimum Requirement: ANSI Z87.1-compliant chemical safety goggles are mandatory.[2][5] Unlike safety glasses, goggles form a seal around the eyes, offering superior protection from airborne dust and accidental splashes.
-
Splash Hazard Protocol: When handling solutions of the compound or performing any operation with a risk of splashing, a full-face shield must be worn over the safety goggles.[5] This provides a secondary barrier, protecting the entire face from direct contact.
Hand Protection: Preventing Dermal Absorption
Direct skin contact is a primary route of exposure. The choice of glove material is critical for creating an effective chemical barrier.
-
Recommended Gloves: Chemical-resistant gloves are required.[1][3] While specific permeation data for this compound is not available, for general phenol handling, doubled nitrile gloves or butyl/neoprene gloves are the standard.[6] Latex gloves are unsuitable and must not be used.[5]
-
Causality: The double-gloving technique with nitrile provides redundancy. Should the outer glove be compromised, the inner glove offers temporary protection, alerting the user to the breach and allowing for a safe glove change. If working with this compound in a solution containing other solvents like chloroform, be aware that chloroform readily penetrates nitrile, necessitating an even more cautious approach and immediate glove changes upon any suspected contact.[6]
Body Protection: Shielding Against Contamination
-
Standard Laboratory Attire: A standard flame-resistant lab coat should be worn and kept fully buttoned.[5]
-
Enhanced Protection: For tasks involving larger quantities (e.g., >1 gram) or a significant risk of dust generation or splashing, an impervious chemical-resistant apron should be worn over the lab coat.[6] To prevent prolonged or repeated skin contact, impervious clothing and boots may be necessary in large-scale operations.[3]
Respiratory Protection: Controlling Inhalation Risks
The H335 hazard classification (May cause respiratory irritation) makes respiratory protection a key consideration, especially when handling the powdered form.[1]
-
Primary Engineering Control: All handling of the solid chemical that may generate dust, such as weighing or transferring, must be performed inside a certified chemical fume hood.[3] This is the most effective way to prevent inhalation exposure.
-
Secondary Respiratory PPE: For handling the solid, a NIOSH-approved N95 dust mask is the minimum recommended PPE, even within a fume hood, to manage any transient exposure during handling.[1]
-
Emergency/Large Scale Use: In the event of a large spill or ventilation failure, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2][7]
Operational Planning: From Benchtop to Disposal
A robust safety plan extends beyond wearing PPE. It encompasses the entire lifecycle of the chemical in the laboratory.
Step-by-Step Handling Protocol (Solid Compound)
-
Preparation: Designate a specific work area, preferably within a fume hood.[8] Ensure an eyewash station and safety shower are immediately accessible.[2]
-
PPE Donning: Before handling the primary container, don all required PPE in the following order: lab coat, inner gloves, respiratory protection (if needed), eye protection, outer gloves.
-
Weighing/Transfer: Perform all manipulations of the solid compound on a disposable weigh paper or in a tared container within the fume hood to contain dust.
-
Dissolution: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After use, securely seal the primary container. Wipe down the work area with a soap and water solution.[8]
-
PPE Doffing: Remove PPE in a manner that avoids cross-contamination: outer gloves, lab coat, inner gloves (turning them inside out upon removal). Wash hands and any exposed skin thoroughly with soap and water.[2]
PPE Selection Matrix
The required level of PPE correlates directly with the scale and nature of the operation.
| Task | Scale | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | < 1 gram | Safety Goggles | Double Nitrile Gloves | Lab Coat | In Fume Hood + N95 Mask |
| Preparing Solution | < 100 mL | Safety Goggles & Face Shield | Double Nitrile Gloves | Lab Coat | In Fume Hood |
| Reaction Monitoring | Any Scale | Safety Goggles | Double Nitrile Gloves | Lab Coat | As dictated by other reagents |
| Large Scale Weighing | > 1 gram | Safety Goggles & Face Shield | Double Nitrile Gloves | Lab Coat & Impervious Apron | In Fume Hood + N95 Mask |
Emergency Procedures & Disposal Plan
-
Spills: For a small spill, evacuate and ventilate the area.[3] While wearing full PPE, cover the spill with an inert absorbent material, sweep it into a designated waste container, and wash the contaminated surface.[3] For large spills, evacuate the lab immediately and contact your institution's emergency response team.[5]
-
Exposure:
-
Skin: Immediately flush with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3]
-
Eyes: Flush eyes gently with water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention.[3]
-
Inhalation: Move to fresh air. If symptoms persist, seek medical attention.[3]
-
-
Waste Disposal: All contaminated materials, including used gloves, weigh papers, and absorbent from spills, must be collected as hazardous waste.[9] Place these items in a sealed, clearly labeled container. Do not dispose of this chemical or its contaminated materials in standard trash or down the drain.[2][9] Dispose of the waste through an approved waste disposal plant according to institutional and local regulations.[10]
Visual Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting appropriate PPE based on the planned task.
Caption: PPE selection workflow for handling this compound.
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3-[(4,5-Dihydro-1H-imidazol-2-yl)methyl-(4-methylphenyl)-amino]phenol(50-60-2) Safety Information. ChemicalBook.
-
This compound Safety Data Sheet. Sigma-Aldrich.
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SAFETY DATA SHEET - 4-(Imidazol-1-yl)phenol. Fisher Scientific.
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SAFETY DATA SHEET - Generic. Sigma-Aldrich.
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Standard Operating Procedure - Phenol. UNM Chemistry.
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SAFETY DATA SHEET Phenol Solution. INEOS Group.
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3-(4,5-dihydro-1H-imidazol-2-ylmethyl)-2,4-dimethyl-phenol. PubChem.
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SAFETY DATA SHEET - 4-(1H-1,2,4-Triazol-1-yl)phenol. Thermo Fisher Scientific.
-
Phenol: incident management. GOV.UK.
-
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This compound Product Page. Santa Cruz Biotechnology.
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Phenol Standard Operating Procedure. Yale Environmental Health & Safety.
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Phenol: toxicological overview. GOV.UK.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
